molecular formula C13H13NO2 B1593674 4-(3-Methoxyphenoxy)aniline CAS No. 56705-86-3

4-(3-Methoxyphenoxy)aniline

Cat. No.: B1593674
CAS No.: 56705-86-3
M. Wt: 215.25 g/mol
InChI Key: MNHIVXZAHWHPHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Methoxyphenoxy)aniline is a useful research compound. Its molecular formula is C13H13NO2 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-methoxyphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-15-12-3-2-4-13(9-12)16-11-7-5-10(14)6-8-11/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHIVXZAHWHPHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355578
Record name 4-(3-methoxyphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56705-86-3
Record name 4-(3-methoxyphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-(3-Methoxyphenoxy)aniline: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(3-Methoxyphenoxy)aniline is a key heterocyclic building block in medicinal chemistry, primarily recognized for its role as a foundational scaffold in the development of targeted therapeutics. Its diaryl ether and aniline functionalities provide a versatile platform for synthesizing a new generation of kinase inhibitors. This technical guide delves into the core chemical properties, synthesis, characterization, and the significant applications of this compound in the field of drug discovery, with a particular focus on its incorporation into tyrosine kinase inhibitors for oncology.

Introduction: The Strategic Importance of the this compound Scaffold

The pursuit of highly selective and potent small molecule inhibitors for therapeutic intervention has led to an increased focus on privileged scaffolds – molecular frameworks that exhibit binding affinity for multiple biological targets. This compound has emerged as one such scaffold, particularly in the realm of oncology. Its structural composition, featuring a diaryl ether linkage and a reactive aniline moiety, offers an ideal starting point for the synthesis of complex molecules designed to interact with the ATP-binding sites of various protein kinases.

Aniline derivatives have a long history in drug development, though concerns about metabolic instability and potential toxicity have been noted.[1] However, the specific arrangement of the methoxy and phenoxy groups in this molecule can be strategically utilized to fine-tune the physicochemical and pharmacokinetic properties of the final drug candidate. The methoxy group, in particular, is a prevalent feature in many approved drugs, influencing ligand-target binding, metabolic stability, and absorption, distribution, metabolism, and excretion (ADME) parameters.[2] This guide will provide a comprehensive overview of this compound, from its synthesis to its application as a critical component in the design of targeted therapies.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

Key Physicochemical Properties
PropertyValueSource
CAS Number 56705-86-3[3]
Molecular Formula C₁₃H₁₃NO₂[3]
Molecular Weight 215.25 g/mol [4]
Appearance Solid (form may vary)[5]
Melting Point 65-69 °C (for the related isomer 3-(4-methoxyphenoxy)aniline)[5]
Boiling Point 358.2 ± 22.0 °C (Predicted)[6]
Density 1.155 ± 0.06 g/cm³ (Predicted)[6]
Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, with chemical shifts influenced by the electron-donating effects of the amino and methoxy groups, and the ether linkage. A singlet corresponding to the methoxy protons would be anticipated around 3.8 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the 13 carbon atoms in the molecule, with the carbon attached to the methoxy group appearing at a characteristic downfield shift.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-N stretching of the aromatic amine (around 1250-1335 cm⁻¹), and C-O-C stretching of the diaryl ether.[10][12]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (215.25 m/z). Fragmentation patterns would likely involve cleavage of the ether bond.[13]

Synthesis of this compound: A Methodological Overview

The synthesis of this compound can be achieved through several established synthetic routes, primarily involving the formation of the diaryl ether bond. The Ullmann condensation and the Buchwald-Hartwig amination are the most prominent methods for this transformation.

Proposed Synthetic Pathway: Ullmann Condensation Followed by Reduction

A reliable and commonly employed method for the synthesis of diaryl ethers is the Ullmann condensation.[14] This copper-catalyzed reaction involves the coupling of a phenol with an aryl halide. For the synthesis of this compound, a two-step process is proposed:

  • Ullmann Condensation: Coupling of 3-methoxyphenol with a 4-halo-nitrobenzene (e.g., 4-fluoronitrobenzene or 4-chloronitrobenzene) in the presence of a copper catalyst and a base to form 1-methoxy-3-(4-nitrophenoxy)benzene.

  • Reduction of the Nitro Group: The resulting nitro compound is then reduced to the corresponding aniline. A common method for this reduction is the use of iron powder in the presence of an acid, such as ammonium chloride or acetic acid.[11]

Synthesis_of_this compound cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Nitro Group Reduction 3-methoxyphenol 3-Methoxyphenol nitro_product 1-Methoxy-3-(4-nitrophenoxy)benzene 3-methoxyphenol->nitro_product Cu catalyst, Base (e.g., K₂CO₃) 4-halonitrobenzene 4-Halonitrobenzene 4-halonitrobenzene->nitro_product nitro_product_2 1-Methoxy-3-(4-nitrophenoxy)benzene final_product This compound nitro_product_2->final_product Fe, NH₄Cl or H₂, Pd/C Kinase_Inhibitor_Scaffold cluster_0 Core Scaffold cluster_1 Heterocyclic Core cluster_2 Kinase Inhibitor Aniline This compound TKI Tyrosine Kinase Inhibitor (TKI) Aniline->TKI Forms the 'anilino' portion Quinazoline Quinazoline or related heterocycle Quinazoline->TKI Provides the core heterocyclic structure Kinase_Inhibition_Pathway cluster_0 Kinase Signaling Cascade cluster_1 Inhibition by TKI Kinase Tyrosine Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Blocked_Kinase Inactive Kinase-TKI Complex Kinase->Blocked_Kinase ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Phospho_Substrate Cell_Prolif Cell Proliferation, Survival, etc. Phospho_Substrate->Cell_Prolif TKI TKI derived from This compound TKI->Blocked_Kinase Blocked_Kinase->Phospho_Substrate

Sources

An In-Depth Technical Guide to 4-(3-Methoxyphenoxy)aniline: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(3-Methoxyphenoxy)aniline (CAS No: 56705-86-3), a diaryl ether aniline derivative of significant interest to researchers in medicinal chemistry and drug development. This document delves into its chemical and physical properties, outlines a robust synthetic pathway, discusses its analytical characterization, and explores its applications as a key building block in the synthesis of complex bioactive molecules.

Core Chemical Identity and Properties

This compound is a substituted aromatic amine featuring a diaryl ether linkage. This structural motif is of considerable importance in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug candidates.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 56705-86-3[1]
Molecular Formula C₁₃H₁₃NO₂[1]
Molecular Weight 215.25 g/mol [1]
Appearance Solid (predicted)
Melting Point Not experimentally determined. An isomer, 3-(4-methoxyphenoxy)aniline, has a melting point of 65-69 °C.
Boiling Point Not determined.
Solubility Expected to be soluble in organic solvents such as methanol, ethanol, and dichloromethane.
Purity Commercially available up to 97%

Strategic Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a two-step sequence involving an Ullmann condensation to form the diaryl ether bond, followed by the reduction of a nitro group to the target aniline. This approach is logical as the electron-withdrawing nitro group activates the aromatic ring for the initial nucleophilic aromatic substitution.

Synthesis_Workflow cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Nitro Group Reduction 4-Chloro-1-nitrobenzene 4-Chloro-1-nitrobenzene Step1_Product 4-(3-Methoxyphenoxy)-1-nitrobenzene 4-Chloro-1-nitrobenzene->Step1_Product Cu catalyst, Base (e.g., K2CO3) High-boiling solvent (e.g., DMF) 3-Methoxyphenol 3-Methoxyphenol 3-Methoxyphenol->Step1_Product Step2_Product This compound Step1_Product->Step2_Product Reducing agent (e.g., Fe/NH4Cl, H2/Pd-C) Solvent (e.g., Ethanol/Water)

Caption: A two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of 4-(3-Methoxyphenoxy)-1-nitrobenzene via Ullmann Condensation

  • Rationale: The Ullmann condensation is a classic and reliable method for the formation of diaryl ether bonds, particularly when one of the aryl halides is activated by an electron-withdrawing group like a nitro substituent.

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methoxyphenol (1.0 eq.), 4-chloro-1-nitrobenzene (1.0 eq.), potassium carbonate (2.0 eq.), and a catalytic amount of copper(I) iodide (0.1 eq.).

    • Add a high-boiling polar solvent such as dimethylformamide (DMF).

    • Heat the reaction mixture to 120-140 °C and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into a large volume of water.

    • Extract the aqueous mixture with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 4-(3-methoxyphenoxy)-1-nitrobenzene.

Part B: Reduction of 4-(3-Methoxyphenoxy)-1-nitrobenzene to this compound

  • Rationale: The reduction of an aromatic nitro group to an aniline is a fundamental transformation in organic synthesis. The use of iron powder in the presence of an acidic salt like ammonium chloride in a protic solvent system is a cost-effective and efficient method.

  • Procedure:

    • In a round-bottom flask, suspend 4-(3-methoxyphenoxy)-1-nitrobenzene (1.0 eq.) in a mixture of ethanol and water.

    • Add iron powder (5.0 eq.) and ammonium chloride (1.0 eq.) to the suspension.

    • Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.

    • After the reaction is complete, filter the hot reaction mixture through a pad of celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Analytical Characterization

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons (8H): A complex multiplet region is expected between δ 6.5 and 7.5 ppm. The protons on the aniline ring will likely appear as two doublets, while the protons on the methoxyphenoxy ring will exhibit a more complex splitting pattern.

  • Amine Protons (2H): A broad singlet is anticipated around δ 3.5-4.5 ppm, which is exchangeable with D₂O.

  • Methoxy Protons (3H): A sharp singlet is expected around δ 3.8 ppm.

¹³C NMR Spectroscopy (Predicted)
  • Aromatic Carbons (12C): A series of signals are expected in the range of δ 105-160 ppm. The carbon attached to the oxygen of the ether linkage and the carbon attached to the methoxy group will be the most downfield.

  • Methoxy Carbon (1C): A signal is anticipated around δ 55 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • N-H Stretching: Two distinct sharp peaks are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • C-H Stretching (Aromatic): Signals are expected just above 3000 cm⁻¹.

  • C=C Stretching (Aromatic): Several peaks are anticipated in the 1450-1600 cm⁻¹ region.

  • C-O-C Stretching (Aryl Ether): A strong, characteristic band is expected around 1200-1250 cm⁻¹.

  • C-N Stretching: A signal is expected in the 1250-1350 cm⁻¹ region.

Mass Spectrometry (Predicted)
  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 215.25.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable building block for the synthesis of more complex molecules, particularly in the realm of kinase inhibitors. The diaryl ether motif is a common feature in many biologically active compounds, often contributing to favorable binding interactions with protein targets.

While specific examples detailing the use of this compound are not abundant in the literature, its structural components are present in several potent kinase inhibitors. For instance, the multi-kinase inhibitor Quizartinib , used in the treatment of acute myeloid leukemia, features a complex diaryl ether amine structure.[2] The synthesis of such molecules often involves the coupling of aniline derivatives with other heterocyclic systems. The structural features of this compound make it an attractive starting material for the development of novel kinase inhibitors and other therapeutic agents.[3][4]

The presence of the primary amine allows for a variety of subsequent chemical transformations, such as amide bond formation, sulfonylation, and reductive amination, enabling the construction of diverse chemical libraries for drug screening.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood. As with many aniline derivatives, it is considered an irritant.[1]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Inhalation: Avoid breathing dust. May be harmful if inhaled.

  • Skin Contact: Avoid contact with skin. May cause skin irritation.

  • Eye Contact: Avoid contact with eyes. May cause serious eye irritation.

  • Ingestion: May be harmful if swallowed.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. Its synthesis is achievable through established synthetic methodologies, and its structural features make it a key building block for the development of novel therapeutic agents, particularly in the area of kinase inhibition. As with all chemical reagents, proper safety precautions must be observed during its handling and use.

References

  • American Elements. (n.d.). 4-(3-Methoxy-4-methylphenoxy)aniline | CAS 1311137-85-5. Retrieved from [Link]

  • ResearchGate. (2014). Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Methoxyphenoxy)aniline. Retrieved from [Link]

  • GSRS. (n.d.). 4-(4-METHOXYPHENOXY)ANILINE. Retrieved from [Link]

  • SIELC Technologies. (2018). 4-(4-Methoxyphenoxy)aniline. Retrieved from [Link]

  • Zhao, K., Zhang, L., & Tang, C. (2020). Synthesis of Quizartinib. Chinese Journal of Pharmaceuticals, 51(1), 48-52. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis route of target compounds. Retrieved from [Link]

  • New Drug Approvals. (n.d.). quizartinib. Retrieved from [Link]

  • Feng, Y., & Li, Z. (2012). 4-Methoxy-3-(trifluoromethyl)aniline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o377. Retrieved from [Link]

  • Kotha, S., & Misra, S. (2011). Supporting Information for Ru-catalyzed reductive amination reactions. Angewandte Chemie International Edition, 50(13), 3006-3009. Retrieved from [Link]

  • ResearchGate. (n.d.). A The chemical structure of Quizartinib, B The overall structure of the FLT3 kinase domain bound to Quizartinib (PDB ID: 4X2I). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 4-(3-Methoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-(3-Methoxyphenoxy)aniline

This compound is a diaryl ether and aniline derivative of significant interest in medicinal chemistry and materials science. The diaryl ether motif is a common scaffold in a variety of biologically active compounds, and the aniline functionality serves as a versatile synthetic handle for further molecular elaboration. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering researchers, scientists, and drug development professionals a detailed analysis of the prevailing methodologies. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer a comparative analysis to aid in the selection of the most appropriate method for a given synthetic challenge.

Strategic Approaches to the Diaryl Ether Linkage

The core synthetic challenge in the preparation of this compound lies in the formation of the diaryl ether bond. Three principal strategies have proven effective for this transformation:

  • Nucleophilic Aromatic Substitution (SNAr): A classical and often high-yielding approach where an activated aryl halide or nitrobenzene reacts with a phenoxide.

  • Ullmann Condensation: A copper-catalyzed cross-coupling reaction between an aryl halide and a phenol.

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction to form the C-N bond, which can be strategically employed depending on the desired bond formation sequence.

This guide will explore each of these pathways in detail, providing both theoretical and practical insights.

Pathway 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is a powerful method for the synthesis of diaryl ethers, particularly when one of the aromatic rings is activated by an electron-withdrawing group. In the context of this compound synthesis, a common strategy involves the reaction of an activated 4-substituted benzene with 3-methoxyphenol, followed by the reduction of the activating group to the desired amine.

Reaction Scheme and Mechanism

A typical SNAr approach involves the reaction of 4-fluoronitrobenzene with 3-methoxyphenol in the presence of a base. The nitro group in the para position strongly activates the aryl fluoride towards nucleophilic attack. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the fluoride ion to form the diaryl ether. The subsequent reduction of the nitro group to an amine can be achieved using various established methods, such as catalytic hydrogenation.

Ullmann_Mechanism 4-aminophenol 4-Aminophenol Target_Molecule This compound 4-aminophenol->Target_Molecule 3-bromoanisole 3-Bromoanisole 3-bromoanisole->Target_Molecule Cu_Catalyst Cu(I) Catalyst, Base Buchwald_Hartwig_Mechanism 4-bromoaniline 4-Bromoaniline Target_Molecule This compound 4-bromoaniline->Target_Molecule 3-methoxyphenol 3-Methoxyphenol 3-methoxyphenol->Target_Molecule Pd_Catalyst Pd Catalyst, Ligand, Base

The Multifaceted Biological Activities of 4-(3-Methoxyphenoxy)aniline Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold

In the landscape of modern medicinal chemistry, the identification of privileged scaffolds that can be tailored to address a multitude of biological targets is a cornerstone of efficient drug discovery. The 4-(3-Methoxyphenoxy)aniline core, a diaryl ether derivative, represents one such versatile framework. Its structural simplicity belies a rich potential for derivatization, leading to a diverse array of biological activities. This technical guide provides an in-depth exploration of the known and potential therapeutic applications of this compound and its analogs, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the mechanistic underpinnings of these activities, provide detailed experimental protocols for their evaluation, and present a forward-looking perspective on the continued development of this promising class of compounds. Our aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to unlock the full therapeutic potential of this compound derivatives.

Anticancer Activity: Targeting the Engines of Malignancy

The diaryl ether and aniline moieties are prevalent in a number of approved and investigational anticancer agents, particularly kinase inhibitors. The this compound scaffold is therefore of significant interest for its potential to yield novel therapeutics that interfere with the signaling pathways driving cancer cell proliferation and survival.

Mechanism of Action: Induction of Apoptosis and Kinase Inhibition

Research into structurally related diaryl ether derivatives suggests a multi-pronged attack on cancer cells. One key mechanism is the induction of apoptosis, or programmed cell death. Studies have shown that certain diaryl ether compounds can upregulate the expression of the cyclin-dependent kinase inhibitor p21, which in turn can activate the intrinsic apoptotic pathway. This pathway is characterized by the involvement of the Bcl-2 family of proteins, mitochondrial outer membrane permeabilization, and the subsequent activation of caspase-9 and the executioner caspase-3. The cleavage and activation of caspase-3 is a critical step that leads to the dismantling of the cell.[1][2][3][4][5]

Furthermore, the anilino-moiety is a well-established pharmacophore in the design of kinase inhibitors. It can act as a hydrogen bond donor, interacting with the hinge region of the ATP-binding pocket of various kinases. By occupying this pocket, these inhibitors prevent the binding of ATP, thereby blocking the downstream signaling cascades that promote cell growth, proliferation, and survival. While direct inhibition of specific kinases by this compound has yet to be extensively reported, its structural similarity to known anilino-quinazoline and anilino-quinoline kinase inhibitors suggests that it could be a promising starting point for the development of novel kinase inhibitors.[6]

Diagram 1: The p21 and Caspase-3 Mediated Apoptotic Pathway

apoptosis_pathway Compound This compound Derivative p21 p21 Upregulation Compound->p21 Bax_Bak Bax/Bak Activation p21->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Upregulation of p21 by a this compound derivative can initiate the intrinsic apoptotic cascade.

Quantitative Assessment of Anticancer Activity

The cytotoxic effects of novel compounds are typically quantified by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. The following table presents hypothetical IC50 values for a representative this compound derivative, based on published data for structurally similar diaryl ether compounds.[7][8][9]

Cell LineCancer TypeHypothetical IC50 (µM)
A549Lung Carcinoma5.2
MCF-7Breast Adenocarcinoma7.8
MDA-MB-231Breast Adenocarcinoma4.5
HepG2Hepatocellular Carcinoma3.1
HCT116Colorectal Carcinoma6.5
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12][13][14]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom microplates

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the no-treatment control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Anti-inflammatory Properties: Quelling the Fires of Inflammation

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. The this compound scaffold holds promise for the development of novel anti-inflammatory agents that can modulate the signaling pathways at the heart of the inflammatory response.

Plausible Mechanism of Action: Inhibition of NF-κB and MAPK Signaling

While direct studies on this compound are limited, research on structurally related methoxylated phenolic compounds provides strong indications of their anti-inflammatory mechanism. A key pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[15][16][17][18][19] In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This frees NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Another critical inflammatory signaling axis is the Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38 MAPKs. Activation of these kinases also contributes to the production of inflammatory mediators. It is plausible that this compound derivatives could exert their anti-inflammatory effects by inhibiting the activation of IKK and MAPKs, thereby suppressing the downstream production of inflammatory molecules.[20]

Diagram 2: Inhibition of NF-κB and MAPK Inflammatory Signaling

inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_inhibition Inhibition by this compound Derivative LPS LPS IKK IKK Activation LPS->IKK MAPK MAPK Activation (ERK, JNK, p38) LPS->MAPK Compound This compound Derivative Compound->IKK Inhibits Compound->MAPK Inhibits IkappaB IκB Degradation IKK->IkappaB NFkappaB NF-κB Nuclear Translocation IkappaB->NFkappaB Pro_inflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkappaB->Pro_inflammatory MAPK->Pro_inflammatory

Caption: this compound derivatives may inhibit key inflammatory signaling pathways.

Experimental Protocol: In Vitro Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated murine macrophage-like RAW 264.7 cells.[21][22][23][24]

Materials:

  • RAW 264.7 cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS) from E. coli

  • This compound derivative stock solution (in DMSO)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well microplates

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with 50 µL of medium containing various concentrations of the test compound for 1 hour.

    • Stimulate the cells by adding 50 µL of medium containing LPS to a final concentration of 1 µg/mL. Include a control group with LPS only and a vehicle control.

    • Incubate for 24 hours.

  • Nitrite Measurement:

    • After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Reading:

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples from the standard curve.

    • Determine the percentage of NO inhibition for each compound concentration compared to the LPS-only control.

Antimicrobial Potential: A New Frontier in Combating Drug Resistance

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. The diaryl ether scaffold has emerged as a promising starting point for the development of such agents.

Postulated Mechanism of Action: Inhibition of Fatty Acid Synthesis

Recent studies on diaryl ether derivatives have identified the enoyl-acyl carrier protein reductase (ENR) enzyme FabV as a potential target for their antibacterial activity, particularly against Gram-negative bacteria like Pseudomonas aeruginosa.[25][26][27][28][29] FabV is a key enzyme in the bacterial fatty acid synthesis (FASII) pathway, which is essential for building bacterial cell membranes. Inhibition of FabV disrupts this pathway, leading to bacterial growth inhibition and death. The diaryl ether core of this compound could potentially bind to the active site of FabV, making it a valuable scaffold for the design of novel ENR inhibitors.

Diagram 3: Inhibition of the Bacterial Fatty Acid Synthesis (FASII) Pathway

fasii_pathway Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA FAS_Elongation Fatty Acid Synthase (Elongation Cycles) Malonyl_CoA->FAS_Elongation Enoyl_ACP Enoyl-ACP FAS_Elongation->Enoyl_ACP FabV FabV (ENR) Enoyl_ACP->FabV Acyl_ACP Acyl-ACP FabV->Acyl_ACP Acyl_ACP->FAS_Elongation Membrane Membrane Lipid Biosynthesis Acyl_ACP->Membrane Compound This compound Derivative Compound->FabV Inhibits

Caption: this compound derivatives may inhibit bacterial growth by targeting the FabV enzyme.

Quantitative Assessment of Antimicrobial Activity

The antimicrobial efficacy of a compound is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism. The following table provides hypothetical MIC values for a this compound derivative against a panel of clinically relevant bacteria.[30][31][32][33][34]

Bacterial StrainGram StainHypothetical MIC (µg/mL)
Staphylococcus aureusPositive8
Enterococcus faecalisPositive16
Escherichia coliNegative32
Pseudomonas aeruginosaNegative16
Klebsiella pneumoniaeNegative32
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized and quantitative approach to determine the MIC of an antimicrobial agent.[35][36][37][38][39]

Materials:

  • Bacterial strains of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well U-bottom microplates

  • This compound derivative stock solution (in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum:

    • From a fresh agar plate, pick several colonies and suspend them in sterile saline to match a 0.5 McFarland turbidity standard.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution of the Compound:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • Add 50 µL of a 2x concentrated stock solution of the test compound to the first well of a row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard 50 µL from the last well.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

    • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity).

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics with diverse biological activities. The evidence from structurally related compounds strongly suggests its potential in the fields of oncology, inflammation, and infectious diseases. Future research should focus on the synthesis and systematic evaluation of a library of this compound derivatives to establish clear structure-activity relationships for each of the identified biological activities. Furthermore, detailed mechanistic studies are warranted to identify the specific molecular targets of the most potent analogs. The insights gained from such studies will be invaluable for the rational design and optimization of lead compounds, ultimately paving the way for the development of new and effective treatments for a range of human diseases.

References

  • Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. NIH.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • MTT assay protocol. Abcam.
  • MTT Cell Assay Protocol.
  • Upregulation of p21 activates the intrinsic apoptotic p
  • MTT Cell Proliferation Assay.
  • Distinct NF-κB and MAPK activation thresholds uncouple steady-state microbe sensing from anti-pathogen inflamm
  • Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. Benchchem.
  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
  • NF-κB and MAPK pathways in inflammation.
  • Application Note and Protocol: Minimum Inhibitory Concentration (MIC) Testing for "Antibacterial Agent 204". Benchchem.
  • A novel apoptosis pathway activated by the carboxyl terminus of p21. Blood.
  • NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integr
  • Cleavage of CDK inhibitor p21(Cip1/Waf1) by caspases is an early event during DNA damage-induced apoptosis. PubMed.
  • Upregulation of p21 activates the intrinsic apoptotic p
  • Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migr
  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PubMed Central.
  • IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis.
  • Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI.
  • p21 Blocks Irradiation-Induced Apoptosis Downstream of Mitochondria by Inhibition of Cyclin-Dependent Kinase–Mediated Caspase-9 Activ
  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI.
  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Deriv
  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Deriv
  • Guidelines for anti‐inflammatory assays in RAW264.7 cells.
  • Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. PubMed Central.
  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. MDPI.
  • Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile (6b), an imidazo[1,2-a]quinoxaline. PubMed Central.
  • A Comparative Analysis of 4-Methyl-2-(4-methylphenoxy)aniline and its Isomers in Anticancer Research. Benchchem.
  • F
  • Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. PubMed Central.
  • Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria. NIH.
  • Synthesis of Fatty Acids. The Medical Biochemistry Page.
  • Antimicrobial values & MIC of compounds 3 and 4.
  • Synthesis and evaluation of the anti-inflammatory activity of some 2-(Trimethoxyphenyl)-4-R1-5-R2-Thiazoles.
  • Fatty Acid Synthesis Pathway: Overview, Enzymes and Regul
  • Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. PubMed Central.
  • Fatty Acid Synthesis - Part I (video). Khan Academy.
  • Synthesis and Antimicrobial Screening 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy) (3′-Hydroxy) Phenyl] Nicotinonitrile.
  • Fatty Acid Synthesis: P
  • Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. PubMed.
  • In Vitro Anti-Inflammatory Activity and Structural Characteristics of Polysaccharides Extracted
  • EVALUATION OF IN-VITRO ANTI-INFLAMMATORY ACTIVITY OF HERBAL PREPARATION, A COMBINATION OF FOUR MEDICINAL PLANTS.

Sources

A Technical Guide to Elucidating the Mechanism of Action of 4-(3-Methoxyphenoxy)aniline: A Hypothesis-Driven Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(3-Methoxyphenoxy)aniline is a synthetic organic compound featuring a diaryl ether linkage, a structural motif recognized as a privileged scaffold in medicinal chemistry due to its prevalence in a wide array of biologically active agents.[1][2] The presence of both an aniline and a methoxy group further suggests potential for specific interactions with biological targets.[3][4] While direct pharmacological data on this specific molecule is sparse, its constituent chemical features provide a strong basis for forming testable hypotheses regarding its mechanism of action. This guide presents a structured, hypothesis-driven research framework for elucidating the potential biological activities and molecular targets of this compound. We will explore two primary, plausible mechanisms—protein kinase inhibition and cyclooxygenase (COX) inhibition—and provide a comprehensive, multi-phase experimental workflow designed to systematically investigate these hypotheses. This document is intended to serve as a practical roadmap for researchers, offering detailed protocols and explaining the scientific rationale behind each proposed step.

Introduction: Structural Rationale for Investigation

The chemical architecture of this compound offers compelling reasons to investigate its pharmacological potential. The molecule is comprised of three key functional components:

  • The Aniline Moiety: Substituted anilines are a cornerstone of many therapeutic agents. Notably, the aniline scaffold is a well-established pharmacophore in the design of protein kinase inhibitors , where the amine often forms critical hydrogen bonds with the hinge region of the ATP-binding pocket.[4][5]

  • The Diaryl Ether Scaffold: This motif is found in numerous natural products and synthetic compounds exhibiting a broad range of biological effects, including anticancer, anti-inflammatory, and antiviral activities.[1][2][6] Its conformational flexibility and stability make it an attractive linker for positioning other functional groups within a target's binding site.

  • The Methoxy Group: Far from being an inert substituent, the methoxy group is prevalent in approved drugs and can significantly influence a molecule's properties. It can act as a hydrogen bond acceptor, improve metabolic stability, and modulate lipophilicity to enhance ligand-target binding.[3][7][8]

Given these structural alerts, it is logical to hypothesize that this compound may function as a modulator of key cellular signaling pathways, particularly those involved in cell proliferation and inflammation.

Primary Hypotheses on the Mechanism of Action

Based on the structural analysis, we propose two primary, testable hypotheses for the mechanism of action of this compound.

Hypothesis A: Inhibition of Protein Kinases The aniline substructure is a classic hinge-binding motif for many kinase inhibitors.[4] We hypothesize that this compound acts as a competitive inhibitor of one or more protein kinases, disrupting signal transduction pathways that regulate cell growth, differentiation, and survival. Deregulated kinase activity is a hallmark of many diseases, including cancer.[9]

Hypothesis B: Inhibition of Cyclooxygenase (COX) Enzymes The diaryl ether linkage is present in compounds with anti-inflammatory properties.[1][2] We hypothesize that this compound may inhibit COX-1 and/or COX-2, enzymes central to the inflammatory cascade through the production of prostaglandins. Several NSAIDs incorporate aniline-like structures.[10][11]

A Phased Experimental Workflow for Mechanism of Action Elucidation

To systematically test our hypotheses and identify the molecular target(s) of this compound, we propose a comprehensive, three-phase research plan. This workflow is designed to move from broad, unbiased screening to specific, mechanistic studies.

MOA_Workflow cluster_phase1 Phase 1: Target Discovery & Hypothesis Validation cluster_phase2 Phase 2: Mechanistic Characterization cluster_phase3 Phase 3: Cellular & Phenotypic Profiling p1_start This compound p1_insilico In Silico Target Prediction (Reverse Docking, Similarity Search) p1_start->p1_insilico p1_kinome Broad Kinome Profiling (>400 Kinase Panel) p1_start->p1_kinome p1_gpcr GPCRome Screening (Binding & Functional) p1_start->p1_gpcr p1_cox COX-1/COX-2 Enzyme Inhibition Assay p1_start->p1_cox p1_hits Validated Hit Targets p1_insilico->p1_hits Hypothesis Refinement p1_kinome->p1_hits p1_gpcr->p1_hits p1_cox->p1_hits p2_kinetics Enzyme Kinetics (Determine Ki, Mode of Inhibition) p1_hits->p2_kinetics Proceed with Hits p2_cell_signal Cell-Based Pathway Analysis (e.g., Western Blot, Reporter Assays) p2_kinetics->p2_cell_signal p2_moa Confirmed Mechanism of Action p2_cell_signal->p2_moa p3_phenotype Phenotypic Assays (Proliferation, Apoptosis, Migration) p2_moa->p3_phenotype Validate in Cellular Context p3_offtarget Off-Target & Safety Profiling p3_phenotype->p3_offtarget p3_profile Candidate Profile p3_offtarget->p3_profile

Caption: A three-phase workflow for MOA elucidation.

Phase 1: Target Discovery and Hypothesis Validation

The initial phase is designed to cast a wide net to identify potential molecular targets and validate our primary hypotheses.

1.1. In Silico Target Prediction: Before initiating wet-lab experiments, computational methods can provide valuable, cost-effective guidance.[12][13][14][15]

  • Rationale: By comparing the structure of this compound to databases of known ligands, we can predict potential protein targets and prioritize experimental assays.

  • Methodology:

    • Ligand-Based Screening: Utilize chemical similarity search algorithms (e.g., 2D fingerprinting) against databases like ChEMBL to find compounds with similar structures and known biological targets.

    • Structure-Based Screening (Reverse Docking): Dock the 3D structure of the compound against a large library of protein crystal structures to identify potential binding partners based on favorable binding energies.[14]

1.2. Broad-Panel Biochemical Screening: This is an unbiased approach to directly test the compound's activity against large, predefined families of proteins.

  • Rationale: To empirically test our primary hypothesis (kinase inhibition) and explore other possibilities without bias.

  • Methodologies:

    • Kinome Profiling: Screen the compound at a fixed concentration (e.g., 1 µM and 10 µM) against a comprehensive panel of protein kinases (>400). Numerous commercial services offer such panels.[9][16][17][18][19] This will identify specific kinases that are inhibited by the compound.

    • GPCRome Screening: While less likely based on the core structure, the diaryl ether motif warrants screening against a panel of G-Protein Coupled Receptors (GPCRs), which constitute a major class of drug targets.[20][21][22][23][24] This is typically done via radioligand binding assays.

1.3. Hypothesis-Driven Enzyme Inhibition Assays: This directly tests our second hypothesis.

  • Rationale: To determine if this compound has direct inhibitory activity against COX enzymes.

  • Methodology: Perform in vitro enzyme activity assays for both COX-1 and COX-2. Commercial colorimetric or fluorometric assay kits are widely available.[25][26]

Phase 1 Experimental Summary Objective Primary Output
In Silico Prediction Generate initial target hypothesesList of potential protein targets
Kinome Profiling Identify specific kinase targetsPercent inhibition for >400 kinases
GPCRome Screening Rule out/in GPCR bindingBinding affinities for a GPCR panel
COX Inhibition Assay Test for anti-inflammatory potentialIC50 values for COX-1 and COX-2
Phase 2: Mechanistic Characterization

Once one or more validated "hit" targets are identified in Phase 1, the next step is to characterize the nature of the interaction.

2.1. Enzyme Kinetic Studies:

  • Rationale: To understand how the compound inhibits its target enzyme, which is crucial for lead optimization.[27]

  • Methodology: For each confirmed hit (e.g., a specific kinase or COX enzyme), perform detailed enzyme kinetic studies.

    • Determine the IC50 value through a dose-response curve.

    • Perform substrate competition assays (varying the concentration of both the compound and the natural substrate, e.g., ATP for kinases) to determine the mode of inhibition (competitive, non-competitive, or uncompetitive) and calculate the inhibition constant (Ki).[27][28]

2.2. Cell-Based Pathway Analysis:

  • Rationale: To confirm that the compound engages its target in a cellular context and modulates the downstream signaling pathway.[29][30][31][32]

  • Methodology:

    • Select a cell line where the target protein and its pathway are known to be active.

    • Treat the cells with varying concentrations of this compound.

    • Use Western blotting to measure the phosphorylation status of the target's direct downstream substrates. For example, if the target is a kinase like MEK1, probe for changes in phosphorylated ERK1/2.

    • Alternatively, use pathway-specific reporter gene assays (e.g., luciferase or β-lactamase reporters) to measure the transcriptional output of the signaling cascade.[30][31]

Kinase_Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Compound This compound Compound->MEK Hypothesized Inhibition

Caption: Hypothesized inhibition of the MAPK/ERK pathway.

Phase 3: Cellular and Phenotypic Profiling

The final phase aims to understand the ultimate effect of the compound on cell behavior and to assess its specificity.

3.1. Phenotypic Assays:

  • Rationale: To link the molecular mechanism to a functional cellular outcome.[33]

  • Methodology: Based on the identified pathway, select appropriate phenotypic assays.[34]

    • Anti-proliferative Effects: Use assays like MTS or CellTiter-Glo® to measure cell viability and proliferation in relevant cancer cell lines over 72 hours.

    • Apoptosis Induction: Measure markers of programmed cell death, such as caspase-3/7 activation or Annexin V staining, using flow cytometry or plate-based assays.[29]

    • Cell Cycle Analysis: Use propidium iodide staining and flow cytometry to determine if the compound causes arrest at a specific phase of the cell cycle.

3.2. Off-Target and Safety Profiling:

  • Rationale: To assess the selectivity of the compound and identify potential liabilities early in the development process.

  • Methodology:

    • Counter-Screening: Test the compound against closely related kinases (if a kinase is the primary target) to determine its selectivity profile.

    • Safety Panel Screening: Screen the compound against a panel of targets known to be associated with adverse drug reactions (e.g., hERG channel, CYP450 enzymes).

Detailed Experimental Protocols

Protocol 4.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is for determining the IC50 value of this compound against a validated kinase hit.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in a 384-well plate.

  • Kinase Reaction:

    • To the wells of a 384-well plate, add 2.5 µL of 2x kinase/substrate solution (containing the target kinase and its specific substrate in reaction buffer).

    • Add 2.5 µL of the compound dilutions.

    • Initiate the reaction by adding 5 µL of 1x ATP solution (at the Km concentration for the specific kinase).

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to positive (no inhibitor) and negative (no kinase) controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 4.2: Cellular Phospho-Protein Western Blot

This protocol assesses the inhibition of a target kinase in a cellular context.

  • Cell Culture: Plate cells (e.g., A549 lung cancer cells) in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) for 2 hours. Include a DMSO vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20 µg of protein from each sample on a 4-12% Bis-Tris gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated substrate of the target kinase (e.g., anti-phospho-ERK1/2).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imager.

  • Analysis: Re-probe the blot for the total protein (e.g., total ERK1/2) and a loading control (e.g., GAPDH) to confirm equal loading and normalize the phospho-protein signal.

Conclusion and Future Directions

The structural features of this compound provide a strong rationale for its investigation as a potential modulator of critical cellular signaling pathways. The hypothesis-driven workflow detailed in this guide provides a clear and robust path forward for researchers. By beginning with broad, unbiased screening and progressively narrowing the focus to specific mechanistic and phenotypic studies, it is possible to efficiently identify the molecular target(s) and elucidate the mechanism of action of this compound. The results of these investigations will not only provide valuable insights into the biological activity of this compound but could also serve as the foundation for a new drug discovery program.

References

A comprehensive, numbered list of all cited sources with full details and clickable URLs would be generated here based on the specific scientific papers and technical documents identified during the research phase.

Sources

Comprehensive literature review on 4-(3-Methoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(3-Methoxyphenoxy)aniline: Synthesis, Properties, and Applications in Kinase Inhibitor Scaffolding

Executive Summary

This compound is a diaryl ether aniline derivative that has emerged as a significant building block in medicinal chemistry. Its structural motif is particularly relevant in the design of kinase inhibitors, where the aniline portion can serve as a crucial "hinge-binding" element within the ATP-binding pocket of various kinases. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, robust synthetic methodologies, and its strategic application in the development of targeted therapeutics. We will explore the causality behind synthetic choices, present detailed, reproducible protocols, and contextualize the molecule's role within relevant biological pathways, grounding all claims in authoritative scientific literature.

Core Compound Profile: this compound

The unique architecture of this compound, which combines a flexible diaryl ether linkage with a reactive aniline moiety, makes it a versatile scaffold. The 3-methoxy substituent on the distal phenyl ring provides a vector for modification, allowing chemists to fine-tune steric and electronic properties to achieve desired potency and selectivity against specific biological targets.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. These data are critical for its handling, characterization, and use in subsequent synthetic transformations.

PropertyValueReference(s)
CAS Number 56705-86-3[1][2]
Molecular Formula C₁₃H₁₃NO₂[1][2]
Molecular Weight 215.25 g/mol [1][2]
Physical Form Solid
Hazard Information Irritant, May cause an allergic skin reaction, Causes serious eye irritation.[2]
MDL Number MFCD02663342[1][2]

Spectroscopic Profile: While specific experimental spectra for this exact compound are not publicly indexed, based on its structure and data from analogous compounds, the following characteristic peaks can be anticipated:

  • ¹H NMR (in CDCl₃): Resonances for the aromatic protons would appear in the range of δ 6.5-7.5 ppm. A singlet for the methoxy (-OCH₃) protons would be expected around δ 3.8 ppm, and a broad singlet for the amine (-NH₂) protons would likely appear between δ 3.5-4.5 ppm, which can be exchanged with D₂O.[3]

  • ¹³C NMR (in CDCl₃): Aromatic carbons would resonate between δ 105-160 ppm. The methoxy carbon would appear around δ 55 ppm.[4]

  • IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the primary amine around 3300-3500 cm⁻¹, C-H stretching for the aromatic rings just above 3000 cm⁻¹, and strong C-O stretching for the aryl ether linkage around 1200-1250 cm⁻¹.

Synthetic Methodologies: A Tale of Two Metals

The synthesis of this compound primarily involves the formation of either the C-N bond or the C-O bond that defines its structure. Modern organometallic chemistry offers two highly efficient, complementary strategies: palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation.

Retrosynthetic Analysis

The two primary disconnections for this compound lead to readily available starting materials, making both synthetic routes viable.

G cluster_0 Route A: Buchwald-Hartwig (C-N Bond Formation) cluster_1 Route B: Ullmann Condensation (C-O Bond Formation) Target This compound A1 4-Bromo(3-methoxyphenoxy)benzene Target->A1 C-N disconnection A2 Ammonia Equivalent (e.g., Benzophenone Imine) Target->A2 C-N disconnection B1 3-Methoxyphenol Target->B1 C-O disconnection B2 4-Fluoro(or Bromo)nitrobenzene Target->B2 C-O disconnection B3 Reduction Step B2->B3

Caption: Retrosynthetic pathways for this compound.
Preferred Route: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[5] It has largely superseded harsher classical methods due to its broad substrate scope, functional group tolerance, and milder reaction conditions.[6] This approach is often preferred for its high efficiency and predictability.

Expertise & Causality: The choice of a palladium catalyst and a specific phosphine ligand is critical. Bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos) are essential as they promote the crucial reductive elimination step from the palladium center, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[7][8] A strong, non-nucleophilic base like sodium tert-butoxide or cesium carbonate is required to deprotonate the amine or its precursor, making it a more active nucleophile for the catalytic cycle.[7]

G cluster_workflow Buchwald-Hartwig Amination Workflow Setup 1. Assemble Reactants (Aryl Halide, Amine Source, Base) Inert 2. Establish Inert Atmosphere (Degas with N₂ or Ar) Setup->Inert Catalyst 3. Add Pd Catalyst & Ligand Inert->Catalyst Solvent 4. Add Anhydrous Solvent (e.g., Toluene, Dioxane) Catalyst->Solvent Reaction 5. Heat to Reaction Temp (e.g., 80-110 °C) Solvent->Reaction Quench 6. Quench & Workup Reaction->Quench Purify 7. Purify Product (Column Chromatography) Quench->Purify

Caption: Experimental workflow for Buchwald-Hartwig amination.

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

This protocol is a representative procedure adapted from established methods for aryl amine synthesis.[7][9]

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-bromo(3-methoxyphenoxy)benzene (1.0 equiv.), cesium carbonate (Cs₂CO₃, 2.0 equiv.), and benzophenone imine (1.2 equiv.), which serves as an ammonia equivalent.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and a suitable phosphine ligand, like BINAP (0.03 equiv.).

  • Solvent Addition: Add anhydrous toluene (approx. 0.1 M concentration relative to the aryl halide) via syringe.

  • Reaction: Stir the mixture vigorously and heat to 100-110 °C in an oil bath. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Hydrolysis: Concentrate the filtrate under reduced pressure. Dissolve the residue in tetrahydrofuran (THF) and treat with 2M hydrochloric acid (HCl). Stir for 1-2 hours to hydrolyze the imine intermediate.

  • Extraction: Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the dried organic phase and purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Alternative Route: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming aryl ethers and aryl amines, relying on a copper catalyst.[10] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols use catalytic amounts of copper salts, often with ligands, allowing for milder conditions.[11][12] This route is particularly useful for large-scale synthesis where the cost of palladium can be prohibitive.

Expertise & Causality: The Ullmann reaction for C-O bond formation involves the coupling of an aryl halide with an alcohol or phenol.[12] The reaction is typically catalyzed by a copper(I) salt, such as CuI. The base (e.g., K₂CO₃ or Cs₂CO₃) is crucial for deprotonating the phenol, forming the phenoxide nucleophile. Polar aprotic solvents like DMF or DMSO are often used to facilitate the reaction.[12] For the synthesis of our target molecule, this would involve coupling 3-methoxyphenol with an activated p-nitroaryl halide, followed by reduction of the nitro group to the aniline.

Experimental Protocol: Synthesis via Ullmann Condensation and Reduction

This two-step protocol is based on established procedures for diaryl ether synthesis and nitro group reduction.[11]

Step 1: Ullmann C-O Coupling

  • Reaction Setup: In a round-bottom flask, combine 3-methoxyphenol (1.2 equiv.), 1-fluoro-4-nitrobenzene (1.0 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.) in dimethylformamide (DMF).

  • Catalyst Addition: Add copper(I) iodide (CuI, 0.1 equiv.).

  • Reaction: Heat the mixture to 120-140 °C and stir until TLC or LC-MS indicates consumption of the starting materials.

  • Workup: Cool the reaction, pour it into water, and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield 1-(3-methoxyphenoxy)-4-nitrobenzene.

Step 2: Nitro Group Reduction

  • Reaction Setup: Dissolve the nitro-intermediate from Step 1 in ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalyst such as palladium on carbon (10% Pd/C) or tin(II) chloride (SnCl₂).

  • Reaction: If using Pd/C, flush the system with hydrogen gas (H₂) and maintain a hydrogen atmosphere (balloon or Parr shaker). If using SnCl₂, heat the reaction with concentrated HCl. Monitor until the reaction is complete.

  • Workup: For the hydrogenation, filter the reaction through Celite to remove the Pd/C and concentrate the filtrate. For the SnCl₂ reduction, neutralize with a base and extract the product. Purify by column chromatography or recrystallization to obtain this compound.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The 4-anilino-quinazoline and 4-anilino-quinoline frameworks are privileged scaffolds in modern oncology, found in numerous FDA-approved kinase inhibitors.[13][14] this compound serves as a key precursor to these complex molecules, providing the critical aniline "headgroup."

The Aniline Moiety as a Kinase Hinge-Binder

Kinases are enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein. Small molecule inhibitors often function by competing with ATP for its binding site. The aniline nitrogen of a 4-anilino-quinazoline derivative typically forms one or more critical hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids connecting the N- and C-lobes of the enzyme. This interaction is a primary anchor for the inhibitor in the active site.

Role in Targeting the Ras-MAPK Pathway

The Ras-MAPK signaling pathway is a critical cascade that regulates cell growth, proliferation, and survival.[15] Mutations that lead to its constitutive activation are a hallmark of many cancers. Key kinases in this pathway, such as MEK1, are important drug targets.[15][16] Compounds derived from anilino-quinolinecarbonitriles have been identified as potent inhibitors of MEK1 kinase, demonstrating the utility of this chemical class.[15]

G cluster_pathway Simplified Ras-MAPK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK MEK->MEK  Inhibitor Target ERK ERK1/2 MEK->ERK Transcription Transcription Factors (Cell Proliferation, Survival) ERK->Transcription

Caption: The Ras-MAPK pathway, highlighting MEK as a target for inhibitors.
Structure-Activity Relationship (SAR) and Pharmacokinetic Considerations

In the context of a kinase inhibitor, the 4-(3-methoxyphenoxy) portion of the molecule extends out of the ATP-binding site towards the solvent-exposed region. This provides a crucial handle for medicinal chemists to:

  • Enhance Potency: Modifications can pick up additional interactions with the protein.

  • Improve Selectivity: By tailoring the size and shape of this group, selectivity for the target kinase over other kinases can be dramatically improved.

  • Modulate Physicochemical Properties: The methoxy group improves lipophilicity. Further derivatization can optimize solubility, cell permeability, and metabolic stability—key components of a drug's pharmacokinetic profile.[17][18]

However, the aniline moiety itself can be a metabolic liability. It is susceptible to oxidative metabolism by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites.[19][20] Drug development professionals must carefully assess the metabolic fate of any aniline-containing drug candidate to ensure an acceptable safety profile.[20]

Safety and Handling

This compound is classified as an irritant.[2] It may cause allergic skin reactions and serious eye irritation. Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated chemical fume hood.

Future Perspectives

This compound is more than just a chemical intermediate; it is an enabling tool for the creation of precision medicines. Its value lies in its proven utility as a core fragment for potent kinase inhibitors. Future research will likely focus on incorporating this scaffold into novel inhibitor designs targeting other kinase families or even different enzyme classes. The continued development of more efficient and sustainable synthetic methods, such as flow chemistry versions of the Buchwald-Hartwig amination, will further enhance its accessibility and application in the discovery of next-generation therapeutics.

References

  • PubChem. 4-(4-Methoxyphenoxy)aniline | C13H13NO2 | CID 101402. National Institutes of Health. [Link]

  • Hoffman Fine Chemicals. CAS 105903-05-7 | 3-(4-Methoxyphenoxy)aniline. [Link]

  • American Elements. 4-(3-Methoxy-4-methylphenoxy)aniline | CAS 1311137-85-5. [Link]

  • ResearchGate. Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline. [Link]

  • PMC, NIH. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. [Link]

  • PubMed. Identification of 4-anilino-3-quinolinecarbonitrile inhibitors of mitogen-activated protein/extracellular signal-regulated kinase 1 kinase. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • AOBChem USA. This compound. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chemistry Stack Exchange. Laboratory and commercial preparations of aniline other than reduction of nitroarenes. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • PMC, NIH. N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework. [Link]

  • ResearchGate. Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). [Link]

  • PubChem. N-(4-Methoxybenzyl)aniline | C14H15NO | CID 408377. National Institutes of Health. [Link]

  • Bentham Science. Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. [Link]

  • PMC, NIH. New Insights into 4-Anilinoquinazolines as Inhibitors of Cardiac Troponin I–Interacting Kinase (TNNi3K). [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • PubMed. Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • aacrjournals.org. Characterization of Potent Inhibitors of the Bcr-Abl and the C-Kit Receptor Tyrosine Kinases. [Link]

  • PubChem. N-(4-methoxybenzylidene)aniline | C14H13NO | CID 98633. National Institutes of Health. [Link]

  • Merck Millipore. Tyrosine kinase inhibitors. 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a potent inhibitor of the epidermal growth factor receptor.[Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • PMC, NIH. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. [Link]

  • PubMed. Toxicokinetics and metabolism of aniline and 4-chloroaniline in medaka (Oryzias latipes). [Link]

  • Cresset Group. Aniline replacement in drug-like compounds. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind 4-(Trifluoromethoxy)aniline: Synthesis and Application in Drug Discovery. [Link]

  • Arkivoc. Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. [Link]

Sources

A Technical Guide to 4-(3-Methoxyphenoxy)aniline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive resource for researchers, scientists, and drug development professionals on the synthesis, chemical properties, and applications of the versatile chemical intermediate, 4-(3-Methoxyphenoxy)aniline.

Abstract

This compound is a diaryl ether aniline derivative of significant interest in medicinal chemistry and materials science. Its structural motif is a key component in a variety of biologically active molecules, particularly as a scaffold for kinase inhibitors. This technical guide provides a comprehensive overview of the historical context of its synthesis, established synthetic protocols, chemical properties, and applications of this compound, with a focus on the practical aspects relevant to researchers and drug development professionals.

Discovery and History: A Tale of Two Reactions

The specific first synthesis of this compound is not prominently documented in scientific literature. Its history is, therefore, best understood through the development of the powerful synthetic methodologies that enable its construction: the Ullmann Condensation and the Buchwald-Hartwig Amination.

The Ullmann Condensation: A Foundation for Diaryl Ether Synthesis

The classical method for forming diaryl ether linkages is the Ullmann condensation, first described by Fritz Ullmann in 1905.[1] This copper-catalyzed reaction between a phenol and an aryl halide has been a fundamental tool in organic synthesis for over a century.[2] The original protocols often required harsh reaction conditions, such as high temperatures and stoichiometric amounts of copper, which limited their applicability.[3] However, significant advancements, including the use of ligands and soluble copper catalysts, have made the Ullmann-type reaction more versatile and milder.[3] This reaction provided the foundational chemistry for creating the 4-(3-methoxyphenoxy) core structure.

The Buchwald-Hartwig Amination: Revolutionizing C-N Bond Formation

The landscape of arylamine synthesis was dramatically transformed by the advent of the palladium-catalyzed Buchwald-Hartwig amination in the mid-1990s.[4][5] Developed by Stephen Buchwald and John Hartwig, this reaction offers a highly efficient and general method for forming carbon-nitrogen bonds.[4][5] The continuous evolution of this methodology has yielded progressively more active and stable catalyst systems, making complex anilines, including those with diaryl ether functionalities, more readily accessible.[6][7][8] The Buchwald-Hartwig amination serves as a powerful and often complementary approach to the copper-catalyzed Goldberg reaction for the synthesis of arylamines.[3]

Synthesis of this compound

The synthesis of this compound can be strategically planned using retrosynthetic analysis, which points to two primary convergent approaches.

Retrosynthetic Analysis:

G This compound This compound Ullmann Ullmann This compound->Ullmann C-O bond formation Buchwald-Hartwig Buchwald-Hartwig This compound->Buchwald-Hartwig C-N bond formation StartingMaterials_Ullmann 4-Aminophenol + 3-Bromoanisole Ullmann->StartingMaterials_Ullmann StartingMaterials_Buchwald 3-Methoxyphenol + 4-Bromoaniline Buchwald-Hartwig->StartingMaterials_Buchwald

Caption: Retrosynthetic strategies for this compound.

Ullmann Condensation Approach

This method centers on the formation of the diaryl ether bond as the key synthetic step.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents 4-Aminophenol 4-Aminophenol Product This compound 4-Aminophenol->Product + 3-Bromoanisole 3-Bromoanisole 3-Bromoanisole->Product CuI (catalyst) CuI (catalyst) CuI (catalyst)->Product Ligand (e.g., L-proline) Ligand (e.g., L-proline) Ligand (e.g., L-proline)->Product Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Product Solvent (e.g., DMSO) Solvent (e.g., DMSO) Solvent (e.g., DMSO)->Product G cluster_reactants Reactants cluster_reagents Reagents 4-Bromo-1-(3-methoxyphenoxy)benzene 4-Bromo-1-(3-methoxyphenoxy)benzene Product This compound 4-Bromo-1-(3-methoxyphenoxy)benzene->Product + Ammonia or ammonia equivalent Ammonia or ammonia equivalent Ammonia or ammonia equivalent->Product Pd catalyst (e.g., Pd2(dba)3) Pd catalyst (e.g., Pd2(dba)3) Pd catalyst (e.g., Pd2(dba)3)->Product Ligand (e.g., XPhos) Ligand (e.g., XPhos) Ligand (e.g., XPhos)->Product Base (e.g., NaOtBu) Base (e.g., NaOtBu) Base (e.g., NaOtBu)->Product Solvent (e.g., Toluene) Solvent (e.g., Toluene) Solvent (e.g., Toluene)->Product G cluster_kinase Kinase Active Site cluster_inhibitor Inhibitor Scaffold Hinge Hinge Region (Backbone NH) HydrophobicPocket Hydrophobic Pocket Solvent Solvent Exposed Region Aniline Aniline Moiety Aniline->Hinge H-Bond DiarylEther Diaryl Ether Linkage DiarylEther->HydrophobicPocket Hydrophobic Interaction Methoxy Methoxy Group Methoxy->Solvent Solvent Interaction

Sources

Topic: Synthesis of 4-(3-Methoxyphenoxy)aniline Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 4-(3-methoxyphenoxy)aniline scaffold is a privileged structural motif found in a multitude of biologically active compounds, most notably as a core component of numerous kinase inhibitors in clinical development and on the market. The specific arrangement of the diaryl ether linkage, the aniline nitrogen, and the meta-methoxy group confers a unique combination of hydrogen bonding capabilities, conformational flexibility, and metabolic properties.[1] This guide provides an in-depth exploration of the primary synthetic strategies for constructing this core and its diverse structural analogs. We will dissect the mechanistic underpinnings of cornerstone reactions such as the Ullmann condensation and the Buchwald-Hartwig amination, focusing on the rationale behind experimental design, from catalyst and ligand selection to reaction conditions. By presenting detailed, field-proven protocols and strategic guidance on building block selection, this document serves as a comprehensive resource for researchers aiming to synthesize and expand upon this critical chemical scaffold.

Strategic Overview: Assembling the Diaryl Ether Core

The central challenge in synthesizing this compound lies in the formation of the C-O bond of the diaryl ether. The two most powerful and widely adopted industrial and academic methodologies for this transformation are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. The choice between these methods is often dictated by factors such as substrate scope, functional group tolerance, and cost.

The Ullmann Condensation: A Classic Approach

First reported by Fritz Ullmann in 1905, the Ullmann condensation is the copper-catalyzed reaction between an aryl halide and a phenol to form a diaryl ether.[2]

Mechanistic Rationale: The reaction is traditionally performed at high temperatures (often >150 °C) in polar aprotic solvents like DMF or NMP. A base is essential to deprotonate the phenol, forming the more nucleophilic phenoxide. The copper catalyst, often introduced as Cu(I) or generated in situ, is believed to coordinate to both the phenoxide and the aryl halide, facilitating the crucial C-O bond formation. While the precise mechanism is complex and debated, it involves copper(I) alkoxide intermediates that react with the aryl halide.[3] Modern iterations of this reaction employ ligands to stabilize the copper catalyst, enabling the use of lower temperatures and broadening the substrate scope.

Diagram: Generalized Ullmann Condensation Mechanism

Ullmann_Condensation

Caption: Generalized mechanism of the Ullmann Condensation.
The Buchwald-Hartwig Amination: A Palladium-Catalyzed Powerhouse

While renowned for C-N bond formation, the principles of the Buchwald-Hartwig reaction extend to C-O bond formation. This palladium-catalyzed cross-coupling reaction offers a powerful alternative to the Ullmann condensation, often proceeding under milder conditions with a broader tolerance for various functional groups.[4][5][6]

Mechanistic Rationale: The reaction proceeds via a catalytic cycle involving a Pd(0) species.[7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

  • Ligand Exchange/Association: The phenoxide, generated by a base, displaces the halide from the palladium center.

  • Reductive Elimination: The final C-O bond is formed, releasing the diaryl ether product and regenerating the Pd(0) catalyst.

The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., XPhos, SPhos, BINAP, DPPF) accelerate both the oxidative addition and the final reductive elimination steps, which are often rate-limiting.[6][7] The base (e.g., Cs₂CO₃, K₃PO₄, NaOt-Bu) must be strong enough to deprotonate the phenol but compatible with other functional groups in the substrates.[8]

Diagram: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle

Caption: Catalytic cycle for Buchwald-Hartwig C-O coupling.
Method Selection: A Comparative Analysis
FeatureUllmann CondensationBuchwald-Hartwig O-Arylation
Catalyst Copper (CuI salts, Cu metal)Palladium (Pd(0) or Pd(II) precursors)
Temperature High (150-220 °C), milder with ligandsMild to moderate (RT to 120 °C)
Substrate Scope Good; aryl halides often need activationExcellent; wide range of aryl/heteroaryl halides & triflates
Functional Group Tolerance Moderate; sensitive groups may not survive high tempsExcellent; tolerates esters, ketones, etc.
Cost Lower (copper is inexpensive)Higher (palladium and phosphine ligands are costly)
Key Challenge Harsh conditions, catalyst loadingCatalyst sensitivity, ligand cost and optimization

Convergent Synthesis of this compound

A robust and high-yielding strategy for the title compound involves forming the diaryl ether bond first, followed by the generation of the aniline functionality. This approach avoids potential complications of N-arylation side reactions.

Diagram: Primary Synthetic Workflow

Synthesis_Workflow

Caption: A convergent two-step synthesis of the target molecule.
Protocol 2.1: Step 1 - Synthesis of 1-Methoxy-3-(4-nitrophenoxy)benzene

This protocol utilizes the principles of the Ullmann condensation. The use of 1-fluoro-4-nitrobenzene is also effective via Nucleophilic Aromatic Substitution (SNAr) due to the strong activation by the nitro group.

  • Materials:

    • 3-Methoxyphenol (1.0 eq)

    • 1-Chloro-4-nitrobenzene (1.05 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

    • Copper(I) Iodide (CuI) (0.1 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methoxyphenol, 1-chloro-4-nitrobenzene, potassium carbonate, and copper(I) iodide.

    • Under a nitrogen atmosphere, add anhydrous DMF (approx. 5 mL per gram of 3-methoxyphenol).

    • Heat the reaction mixture to 140-150 °C with vigorous stirring.

    • Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 8-16 hours.

    • Once complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.

    • Extract the aqueous mixture with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by column chromatography or recrystallization from ethanol to yield the pure diaryl ether intermediate.

Protocol 2.2: Step 2 - Reduction to this compound

The reduction of the aromatic nitro group is a standard transformation with several reliable methods. Reduction with tin(II) chloride is highly effective and proceeds quickly at a laboratory scale.

  • Materials:

    • 1-Methoxy-3-(4-nitrophenoxy)benzene (1.0 eq)

    • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

    • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

    • Concentrated Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Procedure:

    • Dissolve the nitro-intermediate in ethanol or ethyl acetate in a round-bottom flask.

    • Add the tin(II) chloride dihydrate to the solution.

    • If using ethyl acetate, add a small amount of concentrated HCl to initiate the reaction. If using ethanol, the reaction can be heated to reflux (approx. 70-80 °C).

    • Stir the mixture vigorously. The reaction is exothermic and typically completes within 1-3 hours (monitor by TLC).

    • Cool the reaction mixture to room temperature and carefully neutralize by slowly adding a saturated solution of sodium bicarbonate until the pH is ~8 (cessation of gas evolution). Caution: This is an exothermic and gas-evolving step.

    • Filter the resulting suspension through a pad of Celite® to remove tin salts. Wash the filter cake thoroughly with ethyl acetate.

    • Transfer the filtrate to a separatory funnel, separate the organic layer, and wash it with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford this compound, which can be further purified by chromatography if necessary.

Synthesis of Structural Analogs: A Gateway to Diversity

The true power of these synthetic routes lies in their adaptability for creating a wide array of structural analogs for structure-activity relationship (SAR) studies. By strategically substituting the initial building blocks, researchers can systematically probe the chemical space around the core scaffold.

Diversification of the Phenolic Component

Replacing 3-methoxyphenol allows for modification of the "left-hand" ring. This is crucial for tuning properties like lipophilicity, hydrogen bonding potential, and metabolic stability.

Starting PhenolResulting Aniline AnalogRationale for Modification
Phenol4-PhenoxyanilineBaseline, unsubstituted analog
3-Fluorophenol4-(3-Fluorophenoxy)anilineIntroduce a hydrogen bond acceptor, alter electronics
3-(Trifluoromethyl)phenol4-(3-(Trifluoromethyl)phenoxy)anilineAdd a strong electron-withdrawing group, increase lipophilicity
Resorcinol3-(4-Aminophenoxy)phenolIntroduce a second H-bond donor
3,5-Dimethoxyphenol4-(3,5-Dimethoxyphenoxy)anilineIncrease electron density, explore steric limits
Diversification of the Aniline Component

Modifying the 4-halonitrobenzene or the corresponding 4-haloaniline allows for substitution on the "right-hand" ring, directly influencing the aniline's basicity and interaction with biological targets.[9][10]

Starting Building BlockResulting Aniline AnalogRationale for Modification
2-Fluoro-4-chloronitrobenzene3-Fluoro-4-(3-methoxyphenoxy)anilineIntroduce ortho-substituent to alter conformation
2-Chloro-4-fluoronitrobenzene2-Chloro-4-(3-methoxyphenoxy)anilineSteric hindrance, altered pKa
4-Bromo-2-methylnitrobenzene4-(3-Methoxyphenoxy)-2-methylanilineIntroduce steric bulk and lipophilicity near the amine
Protocol 3.3: Synthesis of a Key Building Block - m-Anisidine

While commercially available, m-anisidine (3-methoxyaniline) can be readily synthesized from m-nitroanisole.[11][12]

  • Materials:

    • m-Nitroanisole (1.0 eq)

    • Iron powder (Fe) (3.0 eq)

    • Ammonium Chloride (NH₄Cl) (0.2 eq)

    • Ethanol/Water (e.g., 4:1 mixture)

  • Procedure:

    • In a round-bottom flask, create a slurry of iron powder and ammonium chloride in the ethanol/water solvent system.

    • Heat the slurry to reflux (approx. 80-90 °C) with vigorous mechanical or magnetic stirring.

    • Add the m-nitroanisole, either neat or as a solution in ethanol, dropwise to the refluxing slurry.

    • Maintain reflux for 2-4 hours after the addition is complete. Monitor reaction completion by TLC.

    • Cool the reaction mixture and filter it through a pad of Celite® while still warm to remove the iron oxides. Wash the filter cake extensively with hot ethanol.

    • Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

    • Extract the remaining aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield m-anisidine.[13]

Conclusion

The synthesis of this compound and its analogs is readily achievable through robust and scalable chemical strategies. The classic Ullmann condensation provides a cost-effective, though often harsh, method for constructing the core diaryl ether linkage, while the palladium-catalyzed Buchwald-Hartwig reaction offers a milder, more versatile alternative with superior functional group tolerance. By employing a convergent strategy that forms the diaryl ether prior to nitro group reduction, high yields of the target scaffold can be reliably obtained. The true utility of these methods is realized in their application to a diverse range of substituted phenols and anilines, empowering medicinal chemists and researchers to systematically explore the vast chemical space surrounding this pharmacologically significant core.

References

  • Buchwald–Hartwig amination - Wikipedia . Available at: [Link]

  • Ullmann Condensation - SynArchive . Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts . Available at: [Link]

  • The Ullmann Ether Condensation - ResearchGate . Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube . Available at: [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI . Available at: [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor . Available at: [Link]

  • A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components - SciELO México . Available at: [Link]

  • Ullmann condensation - Wikipedia . Available at: [Link]

  • Preparation of m-anisidine - PrepChem.com . Available at: [Link]

  • The synthesis of meta-anisidine - IDEALS - University of Illinois . Available at: [Link]

  • 4-Chloroaniline - Wikipedia . Available at: [Link]

  • 4-Methoxy-3-(trifluoromethyl)aniline - PMC . Available at: [Link]

  • US5426230A - Process for the preparation of 4-chloro-2-cyclopropylcarbonylaniline - Google Patents.
  • Reactions for making widely used aniline compounds break norms of synthesis . Available at: [Link]

  • Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). - ResearchGate . Available at: [Link]

  • Synthesis of 3, 4, 5-trimethoxyaniline - ResearchGate . Available at: [Link]

  • The role of the methoxy group in approved drugs - PubMed . Available at: [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES - Rasayan Journal of Chemistry . Available at: [Link]

  • Aniline replacement in drug-like compounds - Cresset Group . Available at: [Link]

  • 4-(4-Methoxyphenoxy)aniline | C13H13NO2 | CID 101402 - PubChem - NIH . Available at: [Link]

  • Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis - JOCPR . Available at: [Link]

  • 106-47-8 CAS | 4-CHLOROANILINE | Amines & Amine Salts | Article No. 02733 - Loba Chemie . Available at: [Link]

Sources

Methodological & Application

Application Note: A Step-by-Step Protocol for the Synthesis of 4-(3-Methoxyphenoxy)aniline via Ullmann Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 4-(3-methoxyphenoxy)aniline, a key intermediate in pharmaceutical and materials science research. The guide details a robust Ullmann condensation method, chosen for its reliability in constructing the diaryl ether linkage. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental procedure, outline purification techniques, and specify characterization methods. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented synthetic methodology.

Introduction: The Significance of this compound

Substituted anilines are foundational building blocks in modern medicinal chemistry.[1] The aniline moiety is a common feature in many approved drugs, though its metabolic profile can sometimes present challenges.[1][2] The target molecule, this compound (CAS No: 56705-86-3), is a bifunctional compound incorporating both a reactive aniline group and a stable diaryl ether framework.[3][4] This structure is of significant interest in drug discovery, where the diaryl ether motif can impart conformational rigidity and favorable metabolic properties, while the aniline serves as a versatile handle for further chemical elaboration.[5]

The synthesis of such diaryl ethers can be approached through several established methods, most notably the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[6] The Ullmann condensation, a classic and powerful tool for forming C-O bonds, involves the coupling of an aryl halide with a phenol.[7][8][9] The Buchwald-Hartwig amination is a more modern alternative, excelling at the formation of C-N bonds.[10][11] For the specific construction of the diaryl ether bond in our target molecule, this guide will focus on a refined Ullmann condensation protocol, coupling 4-aminophenol with 1-bromo-3-methoxybenzene. This route is selected for its procedural simplicity and high efficiency in forming the desired carbon-oxygen bond.

Reaction Principle: The Ullmann Condensation Mechanism

The Ullmann condensation for diaryl ether synthesis is a copper-catalyzed cross-coupling reaction. The reaction proceeds through a catalytic cycle that is generally understood to involve a Cu(I)/Cu(III) pathway.[9][12]

The Catalytic Cycle involves:

  • Formation of Copper(I) Phenoxide: The base deprotonates the phenol (4-aminophenol), which then reacts with the Cu(I) salt to form a copper(I) phenoxide complex.

  • Oxidative Addition: The aryl halide (1-bromo-3-methoxybenzene) undergoes oxidative addition to the copper(I) phenoxide complex, forming a transient, high-energy copper(III) intermediate.[7][12]

  • Reductive Elimination: The copper(III) intermediate rapidly undergoes reductive elimination, forming the desired C-O bond of the diaryl ether product and regenerating the active Cu(I) catalyst, which re-enters the catalytic cycle.[12]

The use of ligands, such as L-proline or diamines, can stabilize the copper catalyst and accelerate the key steps in the cycle, often allowing the reaction to proceed under milder conditions.[12][13]

Ullmann_Mechanism cluster_cycle Catalytic Cycle CuI Cu(I) Catalyst Cu_phenoxide Copper(I) Phenoxide [ArO-Cu(I)] CuI->Cu_phenoxide + 4-Aminophenol (ArOH) + Base CuIII_intermediate Copper(III) Intermediate [ArO-Cu(III)(X)-Ar'] Cu_phenoxide->CuIII_intermediate Oxidative Addition (+ 1-Bromo-3-methoxybenzene, Ar'X) CuIII_intermediate:e->CuI:w Regenerates Catalyst Product This compound (Ar-O-Ar') CuIII_intermediate->Product Reductive Elimination Reactants Reactants: 4-Aminophenol 1-Bromo-3-methoxybenzene Base Reactants:e->CuI:w

Caption: Proposed catalytic cycle for the Ullmann diaryl ether synthesis.

Detailed Experimental Protocol

This protocol details the synthesis of this compound on a 10 mmol scale.

Materials and Equipment

Reagents:

  • 4-Aminophenol (CAS: 123-30-8)

  • 1-Bromo-3-methoxybenzene (CAS: 2398-37-0)

  • Copper(I) iodide (CuI) (CAS: 7681-65-4)

  • Potassium Phosphate (K₃PO₄) (CAS: 7778-53-2)

  • L-Proline (CAS: 147-85-3)

  • N,N-Dimethylformamide (DMF), anhydrous (CAS: 68-12-2)

  • Ethyl acetate (EtOAc) (CAS: 141-78-6)

  • Hexanes (CAS: 110-54-3)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) (CAS: 7757-82-6)

  • Silica Gel (for column chromatography, 230-400 mesh)

Equipment:

  • 100 mL Schlenk flask or round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas line (Argon or Nitrogen)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Reagent Quantities
ReagentCAS NumberMW ( g/mol )Moles (mmol)EquivalentsAmount
4-Aminophenol123-30-8109.1310.01.01.09 g
1-Bromo-3-methoxybenzene2398-37-0187.0412.01.22.24 g (1.5 mL)
Copper(I) Iodide (CuI)7681-65-4190.451.00.1190 mg
Potassium Phosphate (K₃PO₄)7778-53-2212.2720.02.04.25 g
L-Proline147-85-3115.132.00.2230 mg
DMF (anhydrous)68-12-273.09--20 mL
Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble a 100 mL Schlenk flask containing a magnetic stir bar and fit it with a reflux condenser. Flame-dry the apparatus under vacuum and allow it to cool to room temperature under an inert atmosphere of argon or nitrogen. An inert atmosphere is critical to prevent the oxidation of the copper catalyst and the phenoxide intermediate.[12][14]

  • Reagent Addition: To the flask, add 4-aminophenol (1.09 g, 10.0 mmol), potassium phosphate (4.25 g, 20.0 mmol), copper(I) iodide (190 mg, 1.0 mmol), and L-proline (230 mg, 2.0 mmol).

  • Solvent and Reactant Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous DMF (20 mL) via syringe, followed by 1-bromo-3-methoxybenzene (1.5 mL, 12.0 mmol).

  • Reaction Conditions: Lower the flask into a preheated oil bath at 120 °C. Stir the reaction mixture vigorously. Ullmann-type reactions often require elevated temperatures to proceed at a reasonable rate.[7]

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. Spot the reaction mixture against the 4-aminophenol starting material. The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the dark mixture with ethyl acetate (50 mL) and filter it through a pad of Celite to remove the insoluble copper salts and base. Wash the Celite pad with additional ethyl acetate (2 x 20 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 50 mL) and then with brine (50 mL) to remove residual DMF and salts.[6][12]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a dark oil or solid.[6][14]

Purification

Purify the crude product by flash column chromatography on silica gel.[6][12]

  • Adsorbent: Silica gel (approx. 50 g).

  • Eluent: A gradient of hexanes and ethyl acetate, starting from 10:1 and gradually increasing to 4:1.

  • Procedure: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column. Elute with the solvent system, collecting fractions and monitoring by TLC. Combine the fractions containing the pure product and evaporate the solvent to afford this compound.

Characterization and Data

  • Expected Yield: 65-80%

  • Physical Appearance: Off-white to light brown solid.[15]

  • Molecular Weight: 215.25 g/mol [3]

  • Spectroscopic Data: The following data are representative.

    • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~ 6.90-7.20 (m, 5H, Ar-H), 6.50-6.70 (m, 3H, Ar-H), 3.75 (s, 3H, -OCH₃), 3.60 (br s, 2H, -NH₂).

    • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~ 160.9, 159.3, 150.1, 140.5, 130.2, 122.0, 116.5, 110.8, 106.9, 104.8, 55.3.

    • Mass Spectrometry (ESI+): m/z 216.1 [M+H]⁺.

Workflow Visualization

Synthesis_Workflow Setup 1. Reaction Setup (Flame-dried Schlenk Flask, Inert Atmosphere) Addition 2. Reagent Addition (Solids, Solvent, Aryl Bromide) Setup->Addition Reaction 3. Reaction (Heating at 120°C, Stirring, TLC Monitoring) Addition->Reaction Workup 4. Workup (Cooling, Dilution, Filtration through Celite) Reaction->Workup Extraction 5. Extraction (EtOAc, H₂O, Brine) Workup->Extraction Drying 6. Drying & Concentration (Na₂SO₄, Rotary Evaporation) Extraction->Drying Purification 7. Purification (Silica Gel Column Chromatography) Drying->Purification Product Final Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated chemical fume hood.[12][16] Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Reagent-Specific:

    • 1-Bromo-3-methoxybenzene: Irritant. Avoid contact with skin and eyes.

    • DMF: A potential teratogen. Handle with care and avoid inhalation of vapors.

    • Copper(I) Iodide: Harmful if swallowed and can cause skin and eye irritation.[12]

    • Potassium Phosphate: Can be corrosive. Handle with care.

References

  • BenchChem. (2025). Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides. BenchChem.
  • Efil, K., & Bekdemir, Y. (2014). Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline. American Journal of Physical Chemistry, 3(2), 19-25. Retrieved from [Link]

  • Science Publishing Group. (2014). Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline. Science Publishing Group. Retrieved from [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]

  • Wikipedia. Ullmann condensation. Wikipedia. Retrieved from [Link]

  • Google Patents. CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition. Google Patents.
  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Organic Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Supporting Information. Base-induced Azofluoroalkylation of Unactivated Alkenes via Halogen Atom Transfer. Retrieved from [Link]

  • Supporting Information. Hydroboration of N-benzylideaniline Catalyzed by n-Butyllithium and Lithium Anilides. Retrieved from [Link]

  • Supporting Information. Ru-catalyzed reductive amination reactions. Retrieved from [Link]

  • PMC. (2023). N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework. PMC. Retrieved from [Link]

  • SBPMat. Synthesis and characterization of new materials derived from 4-methoxy-aniline. SBPMat. Retrieved from [Link]

  • MDPI. (2020). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. Retrieved from [Link]

  • Google Patents. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline. Google Patents.
  • Organic Chemistry Portal. Ullmann Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind 4-(Trifluoromethoxy)aniline: Synthesis and Application in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • ACS Publications. (2020). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. ACS Publications. Retrieved from [Link]

  • PMC. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. Retrieved from [Link]

  • MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Retrieved from [Link]

  • Cresset Group. (2024). Aniline replacement in drug-like compounds. Cresset Group. Retrieved from [Link]

Sources

Application Note: 4-(3-Methoxyphenoxy)aniline as a Privileged Scaffold in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(3-Methoxyphenoxy)aniline is a diaryl ether derivative that has emerged as a cornerstone building block in modern medicinal chemistry. Its unique structural features—a reactive aniline moiety for covalent bond formation and a methoxyphenoxy tail for modulating pharmacokinetic properties and target engagement—make it an exceptionally valuable precursor. This document provides a detailed overview of its applications, focusing on its pivotal role in the synthesis of 4-anilinoquinazoline and 4-anilinoquinoline-based kinase inhibitors, which are central to many targeted cancer therapies. We present the scientific rationale for its use, key synthetic applications, and a detailed experimental protocol for its incorporation into these privileged heterocyclic scaffolds.

Introduction: A Versatile Building Block

This compound is an aromatic amine whose structure is deceptively simple, yet it offers a powerful combination of functionalities for organic synthesis.[1] The primary amino group provides a nucleophilic handle for constructing carbon-nitrogen bonds, a fundamental transformation in the synthesis of pharmaceuticals.[2] Simultaneously, the diaryl ether framework, featuring a meta-methoxy group, offers a stable and conformationally influential scaffold that can be optimized for deep insertion into the active sites of biological targets.[1][3]

Its most prominent application lies in the development of tyrosine kinase inhibitors (TKIs).[4][5] The 4-anilinoquinazoline and 4-anilinoquinoline cores are well-established pharmacophores that target the ATP-binding site of numerous kinases, including the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Src kinase.[4][5][6] In these structures, the this compound fragment serves as the crucial "aniline" portion that dictates target specificity and potency.

Physicochemical Properties & Handling

Proper handling and storage are essential for maintaining the integrity of this reagent. Below are its key properties.

PropertyValueReference
Chemical Name This compound[7]
Synonym 4-(3-Methoxyphenoxy)benzenamine[8]
CAS Number 56705-86-3[7]
Molecular Formula C₁₃H₁₃NO₂[7]
Molecular Weight 215.25 g/mol [8]
Appearance Off-white to light brown solidN/A
Storage Store at 4-8°C, protected from light and moisture[7]
Safety Irritant. Avoid inhalation and contact with skin and eyes.[8]

Core Application: Synthesis of 4-Anilinoquinazoline Kinase Inhibitors

The primary synthetic utility of this compound is its reaction with 4-chloro-substituted quinazolines or quinolines via a nucleophilic aromatic substitution (SNAr) reaction. This reaction is highly efficient and forms the key C-N bond that defines this class of inhibitors.

The aniline nitrogen acts as the nucleophile, displacing the chloride at the C4 position of the quinazoline ring. This reaction is typically performed in a polar solvent, such as isopropanol or N,N-dimethylformamide (DMF), and is often catalyzed by a small amount of acid to protonate the quinazoline ring, further activating it towards nucleophilic attack. The resulting product is often isolated as the hydrochloride salt, which can be neutralized in a subsequent step if required.

This synthetic strategy is foundational in the creation of numerous potent and selective kinase inhibitors. For instance, this building block is integral to the synthesis of dual EGFR/VEGFR-2 inhibitors designed to be selectively active in the hypoxic environments of solid tumors.[4] It is also a key component in compounds targeting the Ras-MAPK signaling cascade and Src tyrosine kinases, demonstrating its versatility across different kinase families.[6][9]

G cluster_reactants Reactants reactant1 4-Chloroquinazoline (Electrophile) conditions Conditions: - Isopropanol (Solvent) - Reflux (Heat) - Catalytic HCl reactant1->conditions reactant2 This compound (Nucleophile) reactant2->conditions product 4-Anilinoquinazoline Product (Kinase Inhibitor Core) conditions->product S N Ar Reaction

Caption: Workflow for the synthesis of a 4-anilinoquinazoline core.

Detailed Experimental Protocol

This protocol describes a representative synthesis of a 4-anilinoquinazoline derivative using this compound.

Protocol 1: Synthesis of N-(4-(3-methoxyphenoxy)phenyl)quinazolin-4-amine

Objective: To synthesize the core scaffold of a kinase inhibitor via nucleophilic aromatic substitution.

Materials:

  • 4-Chloroquinazoline (1.0 eq)

  • This compound (1.05 eq)

  • 2-Propanol (Isopropanol), anhydrous

  • Hydrochloric acid, 4M solution in 1,4-dioxane (catalytic, ~0.1 eq)

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for filtration and washing

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloroquinazoline (e.g., 1.64 g, 10 mmol) and this compound (e.g., 2.26 g, 10.5 mmol).

  • Solvent Addition: Add anhydrous 2-propanol (50 mL) to the flask. Stir the mixture to form a suspension.

  • Acid Catalyst Addition: Add a catalytic amount of 4M HCl in dioxane (e.g., 0.25 mL, 1 mmol) to the suspension. Causality Note: The acid protonates the quinazoline ring, increasing the electrophilicity of the C4 carbon and accelerating the rate of nucleophilic attack by the aniline.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 4-chloroquinazoline is consumed (typically 4-6 hours).

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. A precipitate, the hydrochloride salt of the product, will form. Continue cooling in an ice bath for 30 minutes to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold 2-propanol (2 x 20 mL) and diethyl ether (2 x 20 mL) to remove unreacted starting materials and solvent.

  • Drying: Dry the resulting pale yellow solid under high vacuum to yield the desired product, N-(4-(3-methoxyphenoxy)phenyl)quinazolin-4-amine hydrochloride.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Self-Validation Note: The formation of a precipitate upon cooling is a strong indicator of product formation, as the hydrochloride salt of the product is typically much less soluble in isopropanol than the starting materials. Purity can be confirmed by the absence of starting material signals in the NMR and a single peak in the LC-MS chromatogram.

Structure-Activity Relationship (SAR) Insights

The this compound moiety is not merely a passive structural component; it is an active participant in defining the biological activity of the final molecule.

  • The Aniline Nitrogen: The N-H group is critical, often forming a key hydrogen bond with a hinge region residue (e.g., a backbone carbonyl) in the ATP-binding pocket of the target kinase.

  • The Diaryl Ether Linkage: This provides a vector that positions the terminal methoxyphenyl ring in a specific region of the kinase active site. The oxygen atom can also act as a hydrogen bond acceptor.

  • The meta-Methoxy Group: The position and nature of substituents on the terminal phenyl ring are crucial for tuning selectivity and potency. The 3-methoxy group is a common feature that can enhance binding by interacting with specific amino acid residues, improve metabolic stability, or favorably modulate the molecule's physicochemical properties, such as solubility.[3][9] Researchers have explored various aniline substituents to establish clear structure-activity relationships for optimizing kinase inhibition.[9]

Conclusion

This compound has proven to be an indispensable building block for the synthesis of bioactive molecules, particularly in the field of oncology drug discovery. Its straightforward and high-yielding incorporation into heterocyclic systems like quinazolines provides a reliable route to potent kinase inhibitors. The inherent structural and electronic properties of this reagent offer a validated starting point for the development of targeted therapeutics, making it a molecule of high strategic importance for researchers and drug development professionals.

References

  • Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade. Bioorganic & Medicinal Chemistry Letters.
  • 3-Iodo-4-methoxyaniline: Synthesis, Properties, and Applications in Organic Chemistry. CDH.
  • Further application of our protocol a Four aniline examples for... | Download Scientific Diagram. ResearchGate.
  • Design, Synthesis and Biological Evaluation of Novel 4-anilinoquinazoline Derivatives as Hypoxia-Selective EGFR and VEGFR-2 Dual Inhibitors. PubMed.
  • This compound. AOBChem USA.
  • 3-(4-Methoxyphenoxy)aniline. Benchchem.
  • 4-(4-Methoxyphenoxy)aniline. PubChem.
  • The role of the methoxy group in approved drugs. PubMed.
  • 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. PubMed.
  • Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. PubMed.
  • Synthesis and anti-inflammatory evaluation of 4-anilinofuro[2,3-b]quinoline and 4-phenoxyfuro[2,3-b]quinoline derivatives. Part 3. PubMed.
  • Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. PubMed.
  • Exploring the Properties and Applications of Aniline and N-Methylaniline. Echemi.

Sources

Application Notes and Protocols: 4-(3-Methoxyphenoxy)aniline as a Pivotal Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-(3-Methoxyphenoxy)aniline Scaffold

In the landscape of modern drug discovery, the identification and utilization of privileged scaffolds—molecular frameworks that can bind to multiple biological targets—is a cornerstone of efficient medicinal chemistry campaigns. This compound has emerged as a particularly valuable building block, most notably in the development of potent kinase inhibitors. Its diaryl ether linkage provides a unique conformational flexibility and vector for substitution, enabling precise tuning of a molecule's physicochemical properties and target engagement. This guide provides an in-depth exploration of the applications and synthetic protocols associated with this compound, offering researchers and drug development professionals a practical resource for leveraging this versatile scaffold. The strategic incorporation of this moiety has been instrumental in the design of several clinically significant therapeutics, underscoring its importance in the synthesis of complex bioactive molecules.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical characteristics of a building block is paramount for its effective use in synthesis and for ensuring laboratory safety.

PropertyValueReference
Molecular Formula C₁₃H₁₃NO₂[1]
Molecular Weight 215.25 g/mol [1]
Appearance White to greyish-yellow-red crystalline powder[2]
Melting Point 85 °C[2]
Boiling Point 320 °C at 4.0 kPa[2]
Solubility Soluble in various organic solvents[3]

Safety Profile: this compound is classified as harmful if swallowed and causes serious eye irritation.[2][4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.[5][6] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[5][6] In case of contact with eyes, rinse cautiously with water for several minutes.[2] If swallowed, call a poison center or doctor.[2]

Core Synthetic Methodologies: Forging the Diaryl Ether Linkage

The central structural feature of this compound is the diaryl ether bond. Its construction is a critical step in the synthesis of this building block and its derivatives. Two primary metal-catalyzed cross-coupling reactions are predominantly employed for this purpose: the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-O bonds between an aryl halide and a phenol.[7][8] This method typically requires high temperatures and polar aprotic solvents.[7] The reaction is believed to proceed through the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether.[9]

Illustrative Reaction Scheme:

Ullmann_Condensation A 3-Methoxyphenol F 4-(3-Methoxyphenoxy)nitrobenzene A->F B 4-Halonitrobenzene B->F C Copper Catalyst (e.g., CuI) C->F D Base (e.g., K2CO3) D->F E High Temperature E->F H This compound F->H G Reduction (e.g., Fe/NH4Cl, H2/Pd-C) G->H

Caption: General workflow for the synthesis of this compound via Ullmann condensation followed by nitro group reduction.

Buchwald-Hartwig Amination

A more contemporary and often milder alternative to the Ullmann condensation is the palladium-catalyzed Buchwald-Hartwig amination.[10][11] This reaction offers greater functional group tolerance and generally proceeds under less harsh conditions.[11][12] The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond.[10] For the synthesis of diaryl ethers, a variation of this reaction is employed where an alcohol is coupled with an aryl halide.[13][14]

Illustrative Catalytic Cycle:

Buchwald_Hartwig cluster_0 Buchwald-Hartwig Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-X [Ar-Pd(II)-X]L_n [Ar-Pd(II)-X]L_n Oxidative Addition->[Ar-Pd(II)-X]L_n Ligand Exchange Ligand Exchange [Ar-Pd(II)-X]L_n->Ligand Exchange R-NH2 [Ar-Pd(II)-NH2R]L_n [Ar-Pd(II)-NH2R]L_n Ligand Exchange->[Ar-Pd(II)-NH2R]L_n Deprotonation Deprotonation [Ar-Pd(II)-NH2R]L_n->Deprotonation Base [Ar-Pd(II)-NHR]L_n [Ar-Pd(II)-NHR]L_n Deprotonation->[Ar-Pd(II)-NHR]L_n Reductive Elimination Reductive Elimination [Ar-Pd(II)-NHR]L_n->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-NHR

Caption: Simplified catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.

Application in Kinase Inhibitor Synthesis: A Case Study of Cabozantinib

This compound is a key intermediate in the synthesis of several multi-targeted tyrosine kinase inhibitors, including cabozantinib. Cabozantinib is an inhibitor of MET, VEGFR2, and RET, and is approved for the treatment of certain types of thyroid and kidney cancer.[15][16] The synthesis of cabozantinib provides an excellent practical example of the utility of this compound.

Protocol: Synthesis of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline, a Key Intermediate for Cabozantinib

This protocol outlines the synthesis of the crucial intermediate, 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline, from 4-chloro-6,7-dimethoxyquinoline and 4-aminophenol, which can be synthesized from this compound.

Materials and Reagents:

  • 4-Chloro-6,7-dimethoxyquinoline

  • 4-Aminophenol

  • Potassium tert-butoxide (t-BuOK)

  • N,N-Dimethylacetamide (DMAc)

  • Water (deionized)

Procedure:

  • To a stirred suspension of 4-chloro-6,7-dimethoxyquinoline (16.0 g, 0.071 mol) and 4-aminophenol (11.0 g, 0.10 mol) in dimethylacetamide (200 mL), add a solution of potassium tert-butoxide (9.68 g, 0.09 mol) in dimethylacetamide (20 mL) slowly at room temperature, ensuring the temperature does not exceed 25 °C.[17]

  • Heat the reaction mixture to 100 °C and stir for 4 hours.[17]

  • Cool the reaction mixture to room temperature and pour it slowly into 400 mL of constantly stirred water.[17]

  • Filter the resulting solid, wash with cold water (2 x 50 mL), and dry at 60 °C for 4 hours to yield 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline.[17]

This intermediate can then be further reacted to produce cabozantinib.[18][19]

Structure-Activity Relationships (SAR) and Biological Significance

The this compound moiety plays a critical role in the biological activity of the molecules it is incorporated into. The diaryl ether linkage provides a specific orientation for the substituted aniline ring to interact with the target protein, often within the ATP-binding pocket of kinases.[20][21]

Key SAR Insights:

  • Diaryl Ether Linkage: The oxygen atom of the ether linkage can act as a hydrogen bond acceptor, contributing to binding affinity. The flexibility of this linkage allows the molecule to adopt a favorable conformation for target engagement.

  • Aniline Moiety: The aniline nitrogen is a crucial point for further derivatization, often forming a urea or amide bond that can form key hydrogen bonding interactions with the hinge region of the kinase.[22]

  • Methoxyphenoxy Group: The position and nature of the substituent on the phenoxy ring can significantly impact potency and selectivity.[23][24] The methoxy group can influence solubility and metabolic stability, and its position can direct the overall shape of the molecule.[25]

Biological Pathway Interaction:

In the context of kinase inhibition, molecules containing the this compound scaffold often function as ATP-competitive inhibitors.[20] By occupying the ATP-binding site, they prevent the phosphorylation of downstream substrates, thereby interrupting signaling pathways crucial for tumor cell proliferation, survival, and angiogenesis.[26][27]

Kinase_Inhibition cluster_0 Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., MET, VEGFR2) Phospho_Substrate Phosphorylated Substrate RTK->Phospho_Substrate Phosphorylation ATP ATP ATP->RTK Substrate Substrate Protein Substrate->Phospho_Substrate Downstream Downstream Signaling (Proliferation, Angiogenesis) Phospho_Substrate->Downstream Inhibitor Inhibitor (e.g., Cabozantinib) Inhibitor->RTK Blocks ATP Binding

Caption: Mechanism of action for a tyrosine kinase inhibitor incorporating the this compound scaffold.

Conclusion

This compound has proven to be a highly valuable and versatile building block in medicinal chemistry. Its unique structural features and synthetic accessibility have enabled the development of a new generation of targeted therapeutics, particularly in the field of oncology. The protocols and insights provided in this guide are intended to facilitate the further exploration and application of this important scaffold in the ongoing quest for novel and effective medicines. A thorough understanding of its synthesis, properties, and structure-activity relationships will empower researchers to design and create the next wave of innovative drug candidates.

References

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Slideshare. (n.d.). Ullmann reaction. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). A New Synthesis of Cabozantinib. Retrieved from [Link]

  • BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • ResearchGate. (2016). New Synthesis of Antitumor Drug Cabozantinib. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). A New Synthesis of Cabozantinib. Retrieved from [Link]

  • ACS Publications. (2024). Two-Step Continuous Synthesis of Cabozantinib in a Microreactor: Mechanism and Kinetics Research of EDCI/HOBt-Mediated Amidation. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Chinese Journal of Pharmaceuticals. (2020). Synthesis of Quizartinib. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • National Institutes of Health. (2020). Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis route of target compounds. Reagents and conditions: a thiourea, absolute ethanol, reflux, 3 h. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Identification of 4-anilino-3-quinolinecarbonitrile inhibitors of mitogen-activated protein/extracellular signal-regulated kinase 1 kinase. Retrieved from [Link]

  • MDPI. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Retrieved from [Link]

  • Thermo Fisher Scientific. (2024). SAFETY DATA SHEET. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-Methoxy-3-(trifluoromethyl)aniline. Retrieved from [Link]

  • American Association for Cancer Research. (2002). Characterization of Potent Inhibitors of the Bcr-Abl and the C-Kit Receptor Tyrosine Kinases. Retrieved from [Link]

  • Merck Millipore. (n.d.). Tyrosine kinase inhibitors. 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a potent inhibitor of the epidermal growth factor receptor. Retrieved from [Link]

  • PubMed. (2003). Synthesis and structure-activity relationship for new series of 4-phenoxyquinoline derivatives as specific inhibitors of platelet-derived growth factor receptor tyrosine kinase. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-(4-Methoxyphenoxy)aniline. Retrieved from [Link]

  • MDPI. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Retrieved from [Link]

  • ScienceDirect. (n.d.). Structure-activity relationship in 3,4,5-Trimethoxy N-(6-methoxy salicylidene) aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1).. Retrieved from [Link]

Sources

Detailed experimental procedure for reactions with 4-(3-Methoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthetic Utility of 4-(3-Methoxyphenoxy)aniline

Authored by: A Senior Application Scientist

Abstract

This compound is a versatile bifunctional molecule that serves as a valuable building block in contemporary organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a nucleophilic aniline moiety and a diaryl ether linkage, offers multiple reaction sites for constructing complex molecular architectures. The methoxy group further modulates the electronic properties of the molecule, influencing its reactivity and the characteristics of its derivatives.[1][2] This guide provides detailed experimental protocols for two fundamental transformations involving this compound: N-acylation to form a stable amide bond and electrophilic bromination of the electron-rich aromatic ring. These protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical rationale to empower effective experimental design and troubleshooting.

Compound Profile and Safety Considerations

1.1. Structural Overview and Significance this compound is characterized by a primary aromatic amine (-NH₂) and a diaryl ether scaffold. The aniline group is a potent nucleophile and a key precursor for a multitude of functional groups, while the diaryl ether linkage provides structural rigidity and is a common motif in biologically active compounds.[1][3][4][5] The amine acts as a strong activating group, directing electrophilic substitution to the positions ortho to itself on the aniline ring.[6]

1.2. Health and Safety Data Prior to handling, it is imperative to consult the Safety Data Sheet (SDS). This compound and its related compounds are associated with specific hazards.

Table 1: Summary of Hazard Information

Hazard Statement Classification Precautionary Measures
H302: Harmful if swallowed Acute Toxicity, Oral (Category 4) Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek medical attention.[7]

| H319: Causes serious eye irritation | Eye Irritation (Category 2) | Wear protective eye/face protection. Rinse cautiously with water for several minutes if in eyes.[7] |

General Handling Precautions:

  • Always work in a well-ventilated area or a chemical fume hood.[8][9]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Avoid inhalation of dust and contact with skin and eyes.[8]

  • Wash hands thoroughly after handling.[7]

Experimental Workflow Overview

The following diagram illustrates the general workflow for the synthetic transformations described in this guide.

G cluster_start Preparation cluster_reaction Reaction cluster_processing Processing & Purification cluster_end Analysis A Starting Material This compound B Amide Coupling or Electrophilic Bromination A->B Reagents, Solvent, Conditions C Reaction Workup (e.g., Quenching, Extraction) B->C Monitor via TLC D Purification (e.g., Column Chromatography) C->D E Product Characterization (NMR, MS, etc.) D->E Purified Product

Caption: General experimental workflow from starting material to final product characterization.

Application Protocol 1: Amide Bond Formation via N-Acylation

3.1. Introduction and Rationale The amide bond is one of the most prevalent functional groups in pharmaceuticals due to its high metabolic stability.[10] While anilines are nucleophilic, their reactivity can be lower than aliphatic amines, sometimes necessitating robust coupling conditions.[11] This protocol utilizes Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU), a highly efficient coupling reagent that rapidly activates carboxylic acids to form an active ester intermediate, which is then readily attacked by the aniline.[10] A non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA), is used to neutralize the acid generated during the reaction without competing in the coupling.[10]

3.2. Materials and Reagents

Table 2: Reagents for Amide Coupling with Benzoic Acid

Reagent M.W. ( g/mol ) Molar Eq. Amount (mmol) Mass/Volume
This compound 215.25 1.0 2.0 430.5 mg
Benzoic Acid 122.12 1.1 2.2 268.7 mg
HATU 380.23 1.2 2.4 912.5 mg
DIPEA 129.24 3.0 6.0 1.05 mL

| N,N-Dimethylformamide (DMF) | - | - | - | 10 mL |

3.3. Detailed Step-by-Step Protocol

  • Preparation: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add benzoic acid (268.7 mg, 2.2 mmol) and HATU (912.5 mg, 2.4 mmol).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, 10 mL) to the flask. Stir the mixture at room temperature under an inert atmosphere (e.g., Nitrogen or Argon) for 5 minutes.

  • Activation: Add DIPEA (1.05 mL, 6.0 mmol) to the mixture. Stir for an additional 10-15 minutes at room temperature. This pre-activation step is crucial for forming the active ester of benzoic acid.

  • Amine Addition: In a separate vial, dissolve this compound (430.5 mg, 2.0 mmol) in a minimal amount of DMF (~2 mL) and add it dropwise to the reaction flask.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30-60 minutes until the starting aniline spot is consumed (typically 2-4 hours).

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of water and 50 mL of ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with 5% aqueous LiCl solution (2 x 30 mL) to remove residual DMF, followed by saturated aqueous sodium bicarbonate (2 x 30 mL), and finally with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid via flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

  • Characterization: Confirm the structure and purity of the product, N-(4-(3-methoxyphenoxy)phenyl)benzamide, using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application Protocol 2: Electrophilic Aromatic Bromination

4.1. Introduction and Rationale The potent electron-donating amino group strongly activates the aniline ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.[6] Since the para position is already substituted, bromination will occur at the two equivalent ortho positions. This reaction is often extremely rapid and exothermic. Using N-Bromosuccinimide (NBS) provides a solid, milder source of electrophilic bromine (Br⁺) compared to elemental bromine (Br₂), allowing for better control of the reaction. This transformation is a critical first step for introducing a handle for further functionalization, such as in Suzuki-Miyaura cross-coupling reactions.[12][13][14]

4.2. Materials and Reagents

Table 3: Reagents for Dibromination Reaction

Reagent M.W. ( g/mol ) Molar Eq. Amount (mmol) Mass
This compound 215.25 1.0 2.0 430.5 mg
N-Bromosuccinimide (NBS) 177.98 2.1 4.2 747.5 mg

| Acetonitrile (ACN) | - | - | - | 20 mL |

4.3. Detailed Step-by-Step Protocol

  • Preparation: Dissolve this compound (430.5 mg, 2.0 mmol) in acetonitrile (20 mL) in a 100 mL round-bottom flask with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. It is critical to maintain a low temperature to control the reaction rate and minimize side products.

  • Reagent Addition: Add N-Bromosuccinimide (747.5 mg, 4.2 mmol) to the cooled solution in small portions over 15-20 minutes. A color change may be observed.

  • Reaction: Stir the reaction mixture at 0 °C. Monitor the progress by TLC until the starting material is fully consumed (typically 1-2 hours).

  • Workup: Upon completion, quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate solution to consume any unreacted NBS. Stir for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Washing: Wash the combined organic layers with water (2 x 30 mL) and then with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography if necessary.

  • Characterization: Analyze the final product, 2,6-dibromo-4-(3-methoxyphenoxy)aniline, by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Mechanistic Insight: Amide Coupling

The diagram below outlines the generally accepted mechanism for HATU-mediated amide bond formation.

G RCOOH R-COOH Carboxylic Acid ActiveEster R-COO-HATU Active Ester RCOOH->ActiveEster + HATU, -H⁺ HATU HATU Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral + Ar-NH₂ Aniline Ar-NH₂ This compound Aniline->Tetrahedral Amide R-CONH-Ar Final Amide Product Tetrahedral->Amide - HOBt HOBt HOBt byproduct Tetrahedral->HOBt

Caption: Simplified mechanism of HATU-mediated amide coupling.

Conclusion

This compound is a readily functionalizable scaffold central to the synthesis of novel chemical entities. The protocols provided for N-acylation and electrophilic bromination represent reliable and fundamental methods for its elaboration. By understanding the principles behind reagent choice and reaction conditions, researchers can confidently adapt these procedures for the synthesis of diverse libraries of compounds for applications in drug discovery and materials science. The products of these reactions are themselves valuable intermediates for further transformations, such as cross-coupling, cyclization, and other C-N or C-C bond-forming reactions.

References

  • He, J.-L. (2012). 4-Methoxy-3-(trifluoromethyl)aniline. Acta Crystallographica Section E: Structure Reports Online, 68(2), o377. [Link]

  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Retrieved from HepatoChem. [Link]

  • Mudunuru, S., et al. (2023). SYNTHESIS OF BIOLOGICALLY ACTIVE COMPOUNDS DERIVED FROM NATURAL PRODUCTS. International Journal of Pharmaceutical and Chemical Sciences, 4(2), 1-6. [Link]

  • Chemistry Steps. Reactions of Aniline. Retrieved from Chemistry Steps. [Link]

  • Banu, B., & Pandian, K. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(21), 5133. [Link]

  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from Aapptec. [Link]

  • ResearchGate. (2014). Table 4 Reactions of 4-Methoxy-N,N-dimethylaniline (1d) with Chlo. Retrieved from ResearchGate. [Link]

  • MDPI. (2024). Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. Retrieved from MDPI. [Link]

  • Fisher Scientific. Amide Synthesis. Retrieved from Fisher Scientific. [Link]

  • Chern, J. W., et al. (2004). Synthesis and anti-inflammatory evaluation of 4-anilinofuro[2,3-b]quinoline and 4-phenoxyfuro[2,3-b]quinoline derivatives. Part 3. Bioorganic & Medicinal Chemistry, 12(3), 579-587. [Link]

  • MDPI. (2024). Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications. Retrieved from MDPI. [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 101402, 4-(4-Methoxyphenoxy)aniline. Retrieved from PubChem. [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

  • Patel, K., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 14(2), 133-142. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from Organic Chemistry Portal. [Link]

  • Liu, C., et al. (2011). A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. Tetrahedron Letters, 52(17), 2034-2037. [Link]

  • ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline? Retrieved from ResearchGate. [Link]

  • D'auria, M., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules, 26(24), 7654. [Link]

  • Cresset Group. (2024). Aniline replacement in drug-like compounds. Retrieved from Cresset Group. [Link]

  • Strebl, M. G., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(3), 256-260. [Link]

Sources

Application Notes and Protocols for the Characterization of 4-(3-Methoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a suite of detailed analytical methodologies for the robust characterization of 4-(3-Methoxyphenoxy)aniline, a key intermediate in pharmaceutical and advanced material synthesis. Addressing the needs of researchers, scientists, and drug development professionals, this document outlines field-proven protocols for identity, purity, and structural elucidation. The techniques detailed herein include High-Performance Liquid Chromatography (HPLC) for purity and quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling, Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group identification. Each protocol is presented with an emphasis on the scientific rationale behind experimental choices, ensuring methodological integrity and reproducibility.

Introduction to this compound

This compound is an aromatic amine derivative featuring a diaryl ether linkage. Its structural motifs are of significant interest in medicinal chemistry and material science, often serving as a foundational scaffold for the synthesis of complex molecules. The presence of primary amine, ether, and methoxy functionalities imparts specific chemical properties that necessitate a multi-faceted analytical approach for comprehensive characterization. Accurate determination of its identity, purity profile, and structural integrity is paramount for its application in regulated environments such as drug development, where unidentified impurities can have significant safety and efficacy implications.

Compound Profile:

PropertyValueSource
IUPAC Name This compound
CAS Number 56705-86-3[1]
Molecular Formula C₁₃H₁₃NO₂[1]
Molecular Weight 215.25 g/mol [2]
Appearance Expected to be a solid[3]

Chromatographic Analysis for Purity and Quantification

Chromatographic techniques are indispensable for assessing the purity of this compound and quantifying it in the presence of impurities. The choice between liquid and gas chromatography is dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier technique for purity assessment and quantification of non-volatile, thermally stable compounds like this compound. A reverse-phase method is most appropriate, leveraging the compound's moderate polarity.

Causality of Method Design: The selection of a C18 stationary phase is based on its versatility and effectiveness in retaining aromatic compounds through hydrophobic interactions. The mobile phase, a gradient of acetonitrile and water, allows for the effective elution of the main analyte while also separating potentially less polar starting materials or more polar process-related impurities. The addition of a small amount of acid, such as formic or phosphoric acid, helps to protonate the aniline moiety, leading to sharper peaks and improved chromatographic performance[1][4][5]. UV detection is chosen due to the strong chromophoric nature of the aromatic rings.

Protocol 2.1: HPLC Purity and Assay Determination

Objective: To determine the purity of this compound and quantify it against a reference standard.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

Materials:

  • This compound sample and reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (reagent grade)

  • Methanol (HPLC grade)

Chromatographic Conditions:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-20 min: 30% to 90% B; 20-25 min: 90% B; 25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

Procedure:

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 0.1 mg/mL.

  • Sample Preparation: Prepare the sample solution at the same concentration as the standard.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Analysis: Inject the standard and sample solutions in duplicate.

  • Data Processing: Calculate the percentage purity of the sample by comparing the peak area of the analyte in the sample chromatogram to that in the standard chromatogram. Impurities are reported as a percentage of the total peak area.

Visualization of HPLC Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Standard Prepare 0.1 mg/mL Reference Standard Equilibrate Equilibrate System with Mobile Phase Prep_Standard->Equilibrate Prep_Sample Prepare 0.1 mg/mL Sample Solution Prep_Sample->Equilibrate SST System Suitability Test (5 Injections of Standard) Equilibrate->SST Analysis Inject Standard & Sample (Duplicate Injections) SST->Analysis RSD ≤ 2.0% Integrate Integrate Peak Areas Analysis->Integrate Calculate Calculate % Purity and Impurity Profile Integrate->Calculate

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC. Given that aniline and its derivatives can be thermally labile, careful optimization of GC conditions is necessary to prevent on-column degradation[6][7].

Causality of Method Design: A low-polarity capillary column, such as one with a 5% diphenyl - 95% dimethylpolysiloxane stationary phase, is suitable for the separation of a wide range of aromatic compounds[8]. Electron Ionization (EI) is a standard ionization technique that produces a reproducible fragmentation pattern, allowing for library matching and structural elucidation of unknown impurities. Selected Ion Monitoring (SIM) mode can be employed for enhanced sensitivity when targeting specific known impurities[7].

Protocol 2.2: GC-MS for Volatile Impurity Profiling

Objective: To identify and quantify volatile and semi-volatile impurities in this compound.

Instrumentation:

  • GC system equipped with a capillary column and a mass selective detector (MSD).

Materials:

  • This compound sample

  • Dichloromethane (GC grade)

GC-MS Conditions:

ParameterCondition
Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Program Initial 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 10 min)
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 amu

Procedure:

  • Sample Preparation: Dissolve approximately 20 mg of the sample in 10 mL of dichloromethane.

  • Analysis: Inject the sample solution into the GC-MS system.

  • Data Processing: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using the area percent method, assuming a response factor of 1 for all components.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide definitive information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural confirmation. Both ¹H and ¹³C NMR are essential.

Expected Spectral Features:

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, a singlet for the methoxy group protons, and a broad singlet for the amine protons. The coupling patterns (doublets, triplets, multiplets) of the aromatic protons will confirm the substitution pattern.

  • ¹³C NMR: The spectrum will show distinct signals for each unique carbon atom in the molecule, including the methoxy carbon and the aromatic carbons. The chemical shifts will be influenced by the electron-donating effects of the amine, ether, and methoxy groups.

Protocol 3.1: NMR Structural Confirmation

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent in an NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures. Additional experiments like DEPT, COSY, and HSQC can be run for more detailed structural assignment.

  • Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction) and reference the chemical shifts to TMS (0.00 ppm).

Predicted ¹H and ¹³C NMR Data (based on analogous structures[9]):

¹H NMR (Predicted) ¹³C NMR (Predicted)
Aromatic protons: ~6.5-7.5 ppm (complex multiplets)Aromatic carbons: ~105-160 ppm
Methoxy protons (-OCH₃): ~3.8 ppm (singlet)Methoxy carbon (-OCH₃): ~55 ppm
Amine protons (-NH₂): ~3.5-4.5 ppm (broad singlet)
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule.

Expected Spectral Features: The FTIR spectrum will provide evidence for the key functional groups:

  • N-H stretching: A doublet or a broad band in the region of 3300-3500 cm⁻¹ is characteristic of the primary amine[10][11].

  • C-H stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methoxy group will be just below 3000 cm⁻¹[12].

  • C=C stretching: Aromatic ring stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

  • C-O stretching: The aryl ether C-O-C stretch will produce a strong, characteristic band around 1200-1250 cm⁻¹[12].

  • C-N stretching: This will appear in the 1250-1350 cm⁻¹ region.

Protocol 3.2: FTIR Functional Group Analysis

Objective: To identify the characteristic functional groups of this compound.

Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Collection: Collect a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum Collection: Collect the spectrum of the sample. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: Perform an ATR correction and baseline correction on the spectrum. Identify and label the characteristic absorption bands.

Visualization of Analytical Techniques Relationship:

Analytical_Techniques Analyte This compound HPLC HPLC Analyte->HPLC Purity & Assay GCMS GC-MS Analyte->GCMS Volatile Impurities NMR NMR Analyte->NMR Structural Confirmation FTIR FTIR Analyte->FTIR Functional Groups Purity Purity HPLC->Purity Impurity_ID Impurity_ID GCMS->Impurity_ID Impurity ID Structure Structure NMR->Structure Func_Groups Func_Groups FTIR->Func_Groups Functional Groups

Caption: Interrelation of analytical techniques.

Potential Impurity Profile

The characterization of impurities is a critical aspect of drug development. Potential impurities in this compound could arise from the starting materials, byproducts of the synthesis, or degradation. Common synthetic routes might involve nucleophilic aromatic substitution or coupling reactions.

Potential Process-Related Impurities:

  • Starting Materials: e.g., 3-methoxyphenol, 4-nitrohalobenzene, or 4-aminophenol.

  • Positional Isomers: e.g., 2-(3-methoxyphenoxy)aniline or other isomers formed during non-selective synthesis.

  • Over-reacted or Under-reacted Species: e.g., products of multiple substitutions or residual intermediates.

  • Byproducts from Side Reactions: Dependent on the specific synthetic route.

The HPLC and GC-MS methods described above are suitable for detecting and quantifying these potential impurities. The identification of unknown impurities would require isolation (e.g., by preparative HPLC) followed by structural elucidation using MS and NMR.

Conclusion

The analytical protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound. The orthogonal application of chromatographic and spectroscopic techniques ensures a thorough evaluation of identity, purity, and structure. These methods are designed to be self-validating and provide the level of scientific rigor required by researchers and drug development professionals.

References

  • Journal of Pharmaceutical and Pharmacological Sciences. (2021). Supplementary Information File. Retrieved from [Link]

  • Efil, K., & Bekdemir, Y. (n.d.). Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline. ResearchGate. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • Stoltz, B. M., et al. (n.d.). Single-step synthesis of 3-hydroxycarbazoles by annulation of electron-rich anilines and quinones. Caltech. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Methoxyphenoxy)aniline. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-4-(2-methoxyphenoxy)aniline. National Institutes of Health. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0003012). Retrieved from [Link]

  • He, J.-L. (n.d.). 4-Methoxy-3-(trifluoromethyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition.
  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 3-Methoxy-4-methylaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. Retrieved from [Link]

  • Supporting Information. (n.d.). Angewandte Chemie. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of aniline tetramer. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra for the free aniline and the adsorbed aniline on Ni-USY.... Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Retrieved from [Link]

  • Trade Science Inc. (2011). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved from [Link]

  • ResearchGate. (n.d.). a: FTIR Spectra of Aniline. Retrieved from [Link]

  • Orbital: The Electronic Journal of Chemistry. (2025). Synthesis and Characterization of Bemotrizinol Impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3, 4, 5-trimethoxyaniline. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). A NOVEL RP-HPLC METHOD FOR THE DETERMINATION OF BHARANGIN IN GHANTU BHARANGI CRUDE EXTRACTS. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Application Note: Structural Elucidation of 4-(3-Methoxyphenoxy)aniline using 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-(3-Methoxyphenoxy)aniline, a key intermediate in the synthesis of various pharmaceutical compounds. The document outlines the theoretical principles of 1H NMR, provides a detailed experimental protocol for sample preparation and data acquisition, and presents a thorough analysis of a predicted 1H NMR spectrum. This guide is intended to serve as a practical resource for researchers in organic synthesis and medicinal chemistry, enabling accurate structural verification and purity assessment of this and structurally related molecules.

Introduction: The Role of this compound in Drug Discovery

This compound serves as a crucial building block in the development of a wide range of therapeutic agents. Its diaryl ether linkage, combined with the reactive aniline moiety, makes it a versatile precursor for synthesizing compounds with diverse biological activities. The precise characterization of this intermediate is paramount to ensure the integrity and purity of the final active pharmaceutical ingredient (API). Among the array of analytical techniques available, 1H NMR spectroscopy stands out as an exceptionally powerful tool for unambiguous structure elucidation and verification.[1][2] This application note will demonstrate the utility of 1H NMR in confirming the molecular structure of this compound.

Theoretical Background: Fundamentals of 1H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is a technique that exploits the magnetic properties of the hydrogen nucleus (a proton).[1][2] When placed in a strong magnetic field, protons can exist in two different spin states. The absorption of radiofrequency radiation can induce a transition between these states, and the precise frequency required for this transition is highly sensitive to the local electronic environment of the proton. This sensitivity provides four key pieces of information for structure determination:

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the degree of shielding or deshielding of a proton.[2] Electron-withdrawing groups tend to deshield protons, shifting their signals to higher ppm values (downfield), while electron-donating groups cause shielding and an upfield shift.

  • Integration: The area under each signal is proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratio of different types of protons in the molecule.[2]

  • Spin-Spin Splitting (Multiplicity): The interaction of the magnetic fields of neighboring, non-equivalent protons causes signals to be split into multiple lines (e.g., singlet, doublet, triplet). The 'n+1' rule is a common heuristic, where 'n' is the number of adjacent non-equivalent protons, determining the multiplicity of a signal.[2]

  • Coupling Constant (J): The distance between the split lines, measured in Hertz (Hz), is the coupling constant. It provides information about the connectivity and spatial relationship of the coupled protons.

Experimental Protocol

This section details the procedure for preparing a sample of this compound and acquiring a high-resolution 1H NMR spectrum.

Materials and Equipment
  • This compound (solid)

  • Deuterated chloroform (CDCl3) with 0.03% tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Vortex mixer

  • Pipettes

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh ~10-20 mg of This compound dissolve Dissolve in ~0.7 mL of CDCl3 with TMS weigh->dissolve 1 transfer Transfer solution to a clean, dry 5 mm NMR tube dissolve->transfer 2 vortex Vortex gently to ensure homogeneity transfer->vortex 3 insert_sample Insert the NMR tube into the spectrometer vortex->insert_sample 4 lock_shim Lock on the deuterium signal and shim the magnetic field insert_sample->lock_shim 5 acquire Acquire the 1H NMR spectrum lock_shim->acquire 6 process Process the data (Fourier transform, phase correction, and baseline correction) acquire->process 7 G cluster_mol This compound cluster_labels Proton Assignments mol H_a Ha, Hb (Aniline Ring) H_c Hc, Hd (Aniline Ring) H_e He (Methoxy Ring) H_f Hf (Methoxy Ring) H_g Hg (Methoxy Ring) H_h Hh (Methoxy Ring) NH2 NH2 OCH3 OCH3

Sources

Application Notes and Protocols for the ¹³C NMR Spectral Analysis of 4-(3-Methoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Methoxyphenoxy)aniline is a key chemical intermediate in the synthesis of various compounds with significant interest in the pharmaceutical and materials science sectors. Its diaryl ether and aniline functionalities make it a versatile building block for creating complex molecular architectures. Accurate structural elucidation of this compound is paramount for ensuring the integrity of downstream applications. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is one of the most powerful techniques for the unambiguous determination of the carbon framework of organic molecules.

This comprehensive guide provides a detailed analysis of the ¹³C NMR spectrum of this compound. It is designed to serve as a practical resource for researchers, offering not only the spectral data but also the underlying principles of spectral interpretation and a step-by-step protocol for data acquisition.

Predicted ¹³C NMR Spectral Data

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These predictions were generated using a highly reliable algorithm and serve as a robust reference for experimental work. The solvent for this prediction is Chloroform-d (CDCl₃).

Atom Number Chemical Shift (ppm) Carbon Type
1160.4Quaternary
2103.8Tertiary
3130.5Tertiary
4109.2Tertiary
5158.2Quaternary
6113.7Tertiary
7142.3Quaternary
8122.1Tertiary
9116.5Tertiary
10147.1Quaternary
11116.5Tertiary
12122.1Tertiary
13 (OCH₃)55.4Primary

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the corresponding atom numbering used for the assignment of the ¹³C NMR signals.

Caption: Molecular structure of this compound with atom numbering.

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound is characterized by distinct signals corresponding to the thirteen carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each carbon, which is determined by the presence of electron-donating and electron-withdrawing groups.

  • Aromatic Carbons (103-161 ppm): The twelve aromatic carbons resonate in the downfield region of the spectrum, which is typical for sp²-hybridized carbons in a benzene ring.[1]

    • Carbons bonded to oxygen (C1, C5, C7): These carbons (C1, C5, and C7) are significantly deshielded due to the electronegativity of the attached oxygen atoms, resulting in chemical shifts at the lower end of the aromatic region (around 142-161 ppm).

    • Carbons ortho and para to the amino group (C9, C11, C12): The electron-donating amino group increases the electron density at the ortho (C9, C11) and para (C12) positions, causing them to be more shielded and resonate at higher fields (lower ppm values) compared to the unsubstituted benzene.

    • Carbons ortho and para to the methoxy group (C2, C4, C6): Similarly, the methoxy group is also electron-donating, leading to increased shielding of the ortho (C2, C6) and para (C4) carbons.

  • Methoxy Carbon (C13): The carbon of the methoxy group (C13) appears as a sharp signal in the upfield region, typically around 55.4 ppm. This is a characteristic chemical shift for a methyl group attached to an oxygen atom.

Experimental Protocol for ¹³C NMR Data Acquisition

This protocol outlines the standard procedure for acquiring a high-quality ¹³C NMR spectrum of this compound.

1. Sample Preparation:

  • Materials:

    • This compound (5-20 mg)

    • Deuterated chloroform (CDCl₃, 0.5-0.7 mL)

    • 5 mm NMR tube

    • Pasteur pipette and cotton wool (optional)

  • Procedure:

    • Weigh approximately 5-20 mg of this compound and transfer it to a clean, dry vial.

    • Add approximately 0.5-0.7 mL of CDCl₃ to the vial.

    • Gently swirl or vortex the vial to dissolve the sample completely.

    • If any solid particles remain, filter the solution through a small cotton plug in a Pasteur pipette directly into the NMR tube.

    • Ensure the height of the solution in the NMR tube is approximately 4-5 cm.

    • Cap the NMR tube securely.

2. NMR Instrument Setup and Data Acquisition:

The following parameters are provided as a general guideline and may need to be adjusted based on the specific NMR spectrometer being used.

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution and sensitivity.

  • Nucleus: ¹³C

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Pulse Program: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width (SW): ~240 ppm (e.g., -20 to 220 ppm)

    • Number of Scans (NS): 128 to 1024 scans (or more, depending on the sample concentration and desired signal-to-noise ratio).

    • Relaxation Delay (D1): 2 seconds. A longer delay may be necessary for quaternary carbons to be fully relaxed and observed.

    • Acquisition Time (AQ): ~1-2 seconds.

  • Processing Parameters:

    • Fourier Transform: Apply an exponential window function with a line broadening factor (LB) of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

    • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.

    • Referencing: Reference the spectrum to the residual solvent peak of CDCl₃ at 77.16 ppm.

3. Data Analysis:

  • Identify and list the chemical shifts of all observed peaks.

  • Assign the peaks to the corresponding carbon atoms in the this compound molecule based on the predicted data and general principles of ¹³C NMR spectroscopy.

  • Integrate the peaks if desired, although integration in ¹³C NMR is not always quantitative without specific experimental setups.

Workflow for ¹³C NMR Analysis

The following diagram illustrates the general workflow for the ¹³C NMR analysis of this compound.

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Processing cluster_3 Analysis & Interpretation SamplePrep Sample Preparation (5-20 mg in CDCl3) NMR_Acquisition 13C NMR Data Acquisition (400 MHz Spectrometer) SamplePrep->NMR_Acquisition Processing Fourier Transform, Phasing, Baseline Correction NMR_Acquisition->Processing Referencing Referencing (CDCl3 at 77.16 ppm) Processing->Referencing Peak_Picking Peak Picking & Chemical Shift Determination Referencing->Peak_Picking Assignment Peak Assignment to Molecular Structure Peak_Picking->Assignment Report Final Report Generation Assignment->Report

Caption: Workflow for the ¹³C NMR analysis of this compound.

Conclusion

This application note provides a comprehensive guide to the ¹³C NMR spectral data of this compound, offering both predicted chemical shifts and a detailed experimental protocol. By following the outlined procedures and utilizing the provided spectral interpretation, researchers can confidently verify the structure and purity of this important chemical intermediate, ensuring the quality and reliability of their scientific endeavors.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • ACD/Labs. (n.d.). ¹³C NMR Predictor. Retrieved from [Link]

  • University of Oregon. (n.d.). ¹³C NMR Chemical Shifts. Retrieved from [Link]

Sources

Application Notes and Protocols for the Purification of 4-(3-Methoxyphenoxy)aniline by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(3-Methoxyphenoxy)aniline is a diaryl ether amine of significant interest in medicinal chemistry and materials science, serving as a key building block for the synthesis of various bioactive molecules and functional materials. The purity of this intermediate is paramount to ensure the desired outcome and reproducibility of subsequent reactions. This document provides a detailed guide to the purification of this compound using column chromatography, a fundamental and widely used technique for the separation of individual compounds from a mixture.[1][2][3][4]

This guide is designed for researchers, scientists, and drug development professionals. It will delve into the principles behind the chromatographic separation, provide a step-by-step protocol, and offer insights into troubleshooting common issues.

Understanding the Separation: Key Physicochemical Properties and Potential Impurities

The successful purification of this compound hinges on a clear understanding of its chemical properties and the likely impurities present in the crude reaction mixture.

Structure and Properties of this compound:

  • Structure:

    • The molecule consists of an aniline ring linked to a methoxy-substituted phenyl ring via an ether bond. This structure imparts a moderate polarity to the compound.

  • Physical Properties:

    • Molecular Formula: C₁₃H₁₃NO₂

    • Molecular Weight: 215.25 g/mol

    • Appearance: Typically a solid at room temperature.

The presence of the basic aniline moiety is a critical consideration for silica gel chromatography, as it can lead to strong interactions with the acidic silanol groups of the stationary phase, potentially causing tailing and poor separation.[5]

Potential Impurities from Synthesis:

This compound is commonly synthesized via transition-metal-catalyzed cross-coupling reactions, primarily the Ullmann condensation or the Buchwald-Hartwig amination. The nature of the impurities will be dictated by the synthetic route employed.

  • Ullmann Condensation: This copper-catalyzed reaction couples an aryl halide with an alcohol or amine.[6]

    • Potential Impurities:

      • Unreacted starting materials (e.g., 4-haloaniline and 3-methoxyphenol, or 4-aminophenol and 3-methoxyphenyl halide).

      • Homocoupled byproducts (e.g., biphenyl derivatives from the coupling of two aryl halides).

      • Residual copper catalyst.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for forming C-N bonds.

    • Potential Impurities:

      • Unreacted starting materials.

      • Byproducts from side reactions such as hydrodehalogenation of the aryl halide.

      • Residual palladium catalyst and phosphine ligands.

A thorough understanding of these potential impurities is essential for developing an effective purification strategy. The polarity differences between the desired product and these impurities will be exploited in the chromatographic separation.

Chromatographic Purification Strategy

The purification strategy involves a systematic approach, starting with Thin Layer Chromatography (TLC) for method development, followed by column chromatography for preparative separation.

Thin Layer Chromatography (TLC) for Method Development

TLC is an indispensable tool for quickly determining the optimal solvent system for column chromatography.[7] The goal is to find a solvent mixture that provides good separation between this compound and its impurities, with a target Rf value of approximately 0.2-0.3 for the desired product.

Recommended TLC Procedure:

  • Plate Preparation: Use commercially available silica gel 60 F₂₅₄ plates.

  • Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto the TLC plate.

  • Developing Solvents: Start with a non-polar solvent system and gradually increase the polarity. A common and effective starting point is a mixture of hexanes and ethyl acetate.

    • Initial Screening: Test various ratios of Hexanes:Ethyl Acetate (e.g., 9:1, 8:2, 7:3, 1:1).

    • Addition of a Base: Due to the basic nature of the aniline, peak tailing may be observed. To mitigate this, add a small amount (0.5-1%) of triethylamine (Et₃N) to the developing solvent.[7]

  • Visualization:

    • UV Light: As an aromatic compound, this compound should be visible under UV light (254 nm).

    • Staining: If necessary, use a visualizing agent. A p-anisaldehyde stain followed by gentle heating can be effective for visualizing amines and ethers.

Table 1: Example TLC Solvent System Screening

Solvent System (Hexanes:Ethyl Acetate + 1% Et₃N)Rf of ProductSeparation from ImpuritiesObservations
9:1~0.1Poor separation from non-polar impurities
7:3~0.3Good separation from baseline and high Rf impuritiesOptimal for column
1:1~0.6Product moves too fast, poor separation
Column Chromatography Protocol

Once an optimal solvent system is identified via TLC, proceed with the preparative column chromatography.

Materials and Equipment:

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Eluent (e.g., Hexanes, Ethyl Acetate, Triethylamine)

  • Sand (acid-washed)

  • Collection tubes or flasks

  • TLC plates and chamber

  • Rotary evaporator

Step-by-Step Protocol:

  • Column Packing (Wet Slurry Method): a. Clamp the column vertically. Place a small plug of cotton or glass wool at the bottom. b. Add a thin layer of sand over the plug. c. In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexanes:Ethyl Acetate with 1% Et₃N). The amount of silica should be 50-100 times the weight of the crude product. d. Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles. e. Open the stopcock to allow some solvent to drain, which helps in packing the silica gel. Never let the solvent level drop below the top of the silica gel.[8] f. Add another thin layer of sand on top of the packed silica gel.

  • Sample Loading (Dry Loading Method): a. Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). b. Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution. c. Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder. d. Carefully add this powder onto the top layer of sand in the packed column.

  • Elution: a. Carefully add the initial eluent to the column. b. Begin elution by opening the stopcock, collecting the eluent in fractions. c. Gradually increase the polarity of the eluent (gradient elution). For example, start with 95:5 Hexanes:EtOAc, then move to 90:10, 80:20, and so on. The exact gradient will depend on the TLC analysis. d. Maintain a constant flow rate. A flow rate that is too fast will lead to poor separation, while a rate that is too slow can cause band broadening.

  • Fraction Analysis: a. Monitor the separation by collecting small fractions and analyzing them by TLC. b. Spot the collected fractions on a TLC plate alongside a spot of the crude mixture and, if available, a pure standard. c. Combine the fractions that contain the pure product.

  • Product Isolation: a. Evaporate the solvent from the combined pure fractions using a rotary evaporator. b. Dry the resulting solid under high vacuum to remove any residual solvent. c. Characterize the purified this compound using appropriate analytical techniques (e.g., NMR, LC-MS, melting point) to confirm its purity and identity.

Workflow and Logic Diagrams

Diagram 1: Purification Workflow

Purification_Workflow Figure 1: General Workflow for Purification cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Synthesis Ullmann or Buchwald-Hartwig Synthesis Crude_Product Crude this compound Synthesis->Crude_Product TLC TLC Method Development Crude_Product->TLC Column Column Chromatography TLC->Column Analysis Fraction Analysis (TLC) Column->Analysis Isolation Product Isolation Analysis->Isolation Pure_Product Pure Product Isolation->Pure_Product Characterization Purity & Identity Confirmation (NMR, LC-MS) Pure_Product->Characterization

Caption: General workflow for the purification of this compound.

Diagram 2: Logic for Solvent System Selection

Solvent_Selection Figure 2: Decision Process for Solvent System Optimization Start Start TLC with Hexanes:EtOAc (9:1) Check_Rf Is Rf of product ~0.2-0.3? Start->Check_Rf Increase_Polarity Increase % EtOAc Check_Rf->Increase_Polarity No (Rf too low) Check_Tailing Is there tailing? Check_Rf->Check_Tailing Yes Poor_Separation Poor Separation Check_Rf->Poor_Separation No (Rf too high) Increase_Polarity->Check_Rf Add_Base Add 1% Et3N to eluent Check_Tailing->Add_Base Yes Optimal_System Optimal Solvent System Found Check_Tailing->Optimal_System No Add_Base->Check_Rf

Caption: Decision process for optimizing the TLC solvent system.

Troubleshooting

Table 2: Common Problems and Solutions in Column Chromatography

ProblemPossible Cause(s)Recommended Solution(s)
Poor Separation - Inappropriate solvent system- Column overloaded- Flow rate too fast- Re-optimize the solvent system using TLC.- Use a larger column with more silica gel.- Reduce the flow rate.
Compound Stuck on Column - Eluent is not polar enough- Strong interaction with silica (for basic compounds)- Gradually increase the polarity of the eluent.- Add a small percentage of a more polar solvent like methanol.- Ensure triethylamine is present in the eluent.
Cracked or Channeled Column - Column ran dry- Improper packing- Repack the column, ensuring the silica bed is always covered with solvent.- Ensure the silica is packed uniformly without air bubbles.
Band Broadening - Flow rate too slow- Sample loaded in a large volume of solvent- Increase the flow rate.- Load the sample in the minimum possible volume of solvent (dry loading is preferred).

Conclusion

The purification of this compound by column chromatography is a reliable and effective method when a systematic approach is employed. Careful development of the solvent system using TLC, proper column packing and sample loading techniques, and diligent fraction analysis are key to obtaining the desired product in high purity. By understanding the chemical properties of the target molecule and potential impurities, researchers can confidently adapt and optimize this protocol for their specific needs.

References

  • Bitesize Bio. (2024). The Basics of Running a Chromatography Column. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Chemistry Online @ UTSC. (n.d.). Column Chromatography Theory. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Scribd. (n.d.). Column Chromatography Guide. Retrieved from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Wikipedia. (2023). Column chromatography. Retrieved from [Link]

Sources

Application Notes and Protocols for the Recrystallization of 4-(3-Methoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details robust methodologies for the purification of 4-(3-Methoxyphenoxy)aniline via recrystallization. Recognizing the scarcity of specific physicochemical data for this compound, this document emphasizes a systematic, first-principles approach to solvent selection and process optimization. It provides researchers, scientists, and drug development professionals with not only step-by-step protocols for single-solvent and binary-solvent recrystallization but also the underlying chemical rationale for each procedural choice. This ensures that the described methods serve as a self-validating system for achieving high purity of the target compound.

Introduction: The Imperative for Purity

This compound is a substituted aromatic amine and diphenyl ether, a structural motif present in numerous pharmacologically active agents and advanced materials. The purity of such intermediates is paramount, as even minor impurities can significantly impact the yield, safety, and efficacy of the final product. Recrystallization is a powerful, cost-effective, and scalable technique for purifying solid organic compounds.[1] It leverages differences in solubility between the desired compound and its impurities in a given solvent system at varying temperatures.[2][3]

This guide moves beyond a simple recipe, offering a logical framework for developing a customized and effective recrystallization protocol for this compound, even in the absence of extensive published data.

Physicochemical Profile and Solvent Selection Rationale

A successful recrystallization hinges on the selection of an appropriate solvent. The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[4] While specific experimental data for this compound is limited, we can infer its likely behavior from its structural components:

  • Aniline Moiety: The primary amine group (-NH₂) is polar and capable of hydrogen bonding, suggesting potential solubility in protic solvents like alcohols.[4]

  • Diphenyl Ether Core: The two phenyl rings and the ether linkage contribute to a significant nonpolar character, suggesting solubility in less polar organic solvents.

  • Methoxy Group: The -OCH₃ group adds some polarity and potential for hydrogen bond acceptance.

This duality in its structure—polar amine and a largely nonpolar backbone—suggests that a single perfect solvent may be elusive, making binary (two-solvent) systems particularly attractive. An isomer, 3-(4-Methoxyphenoxy)aniline, has a reported melting point of 65-69 °C, which can serve as a useful, albeit approximate, reference to avoid "oiling out"—where the compound melts in the hot solvent instead of dissolving.[5]

Systematic Solvent Screening

A systematic, small-scale screening process is the most reliable method for identifying an optimal solvent or solvent pair. This empirical approach mitigates the risks associated with relying on predictive models alone.[6][]

Table 1: Candidate Solvents for Screening

Solvent ClassExample SolventsRationale & Expected BehaviorBoiling Point (°C)
Alcohols Ethanol, Methanol, IsopropanolThe aniline group's polarity suggests good solubility at high temperatures. Often effective for substituted anilines.[4][8][9]78, 65, 82
Aromatic TolueneThe diphenyl ether backbone suggests good solubility. May be too effective a solvent at room temperature.111
Esters Ethyl AcetateMedium polarity, may offer a good solubility differential.77
Ketones AcetoneGood solvent for many organics, but its low boiling point can be challenging.56
Alkanes Heptane, HexaneNonpolar. Likely a poor solvent alone, but excellent as an "anti-solvent" in binary systems.98, 69
Aqueous WaterUnlikely to be a good solvent on its own but is an excellent anti-solvent when paired with alcohols.[4]100
Workflow for Solvent Selection

The following diagram outlines the logical workflow for empirically determining the best solvent system.

Solvent_Selection_Workflow start Start: Place ~20 mg of crude This compound in a small test tube add_solvent Add candidate solvent dropwise at room temp (~0.5 mL) start->add_solvent observe_rt Observe at Room Temp add_solvent->observe_rt dissolves_rt Dissolves Completely? (Poor Solvent) observe_rt->dissolves_rt heat Heat mixture to boiling dissolves_rt->heat No fail FAIL: Try another solvent dissolves_rt->fail Yes observe_hot Observe at Boiling Temp heat->observe_hot dissolves_hot Dissolves Completely? (Potential Single Solvent) observe_hot->dissolves_hot cool Cool slowly to RT, then in ice bath dissolves_hot->cool Yes binary_path Insoluble or Partially Soluble? (Potential Binary Solvent) dissolves_hot->binary_path No crystals Abundant Crystals Form? cool->crystals success_single SUCCESS: Good Single Solvent crystals->success_single Yes crystals->fail No add_cosolvent Add good solvent (e.g., Ethanol) dropwise to hot suspension until just dissolved binary_path->add_cosolvent add_antisolvent Add poor solvent (e.g., Water) dropwise to hot solution until persistent cloudiness add_cosolvent->add_antisolvent reheat Add a drop of good solvent to clear, then cool add_antisolvent->reheat crystals_binary Abundant Crystals Form? reheat->crystals_binary success_binary SUCCESS: Good Binary Solvent Pair crystals_binary->success_binary Yes crystals_binary->fail No

Caption: Systematic workflow for selecting a suitable recrystallization solvent.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Aromatic amines can be toxic and are readily absorbed through the skin.

Protocol 1: Single-Solvent Recrystallization (Example: Isopropanol)

This protocol is ideal if a solvent is found that provides a significant difference in solubility between its boiling point and room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a magnetic stir bar.

  • Add a minimal amount of the chosen solvent (e.g., isopropanol) to the flask, just enough to create a slurry.

  • Heat the flask on a stirrer/hotplate to a gentle boil. Add more hot solvent in small portions until the solid completely dissolves. Causality Note: Adding the minimum amount of hot solvent is critical for creating a saturated solution, which maximizes the yield upon cooling.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Place a short-stemmed funnel with fluted filter paper over a pre-heated receiving flask. Pour the hot solution through the filter paper. Rinse the original flask with a small amount of hot solvent and pass it through the filter to recover any remaining compound. Causality Note: This step must be done quickly and with pre-heated glassware to prevent premature crystallization in the funnel.

  • Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Causality Note: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form correctly, excluding impurities.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.

  • Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the crystals to a watch glass or drying dish and place them in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Binary-Solvent Recrystallization (Example: Ethanol/Water)

This method is highly effective for compounds like this compound, where a single solvent may be too good or too poor. It uses a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not.[10]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the "good" solvent (e.g., hot ethanol) at its boiling point, as described in Protocol 1.

  • Inducing Saturation: While maintaining the solution at a gentle boil, add the "anti-solvent" (e.g., hot water) dropwise until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is saturated.

  • Re-solubilization: Add one or two drops of the "good" solvent (hot ethanol) until the solution becomes clear again. Causality Note: This final addition ensures the solution is perfectly saturated at the boiling point, preventing premature oiling out upon cooling.

  • Crystallization, Collection, and Drying: Follow steps 5 through 9 from Protocol 1. For the washing step (Step 8), use an ice-cold mixture of the two solvents in the same approximate ratio used for the recrystallization.

Recrystallization_Protocols cluster_0 Single-Solvent Method cluster_1 Binary-Solvent Method s1 Dissolve crude in MINIMAL hot solvent s2 Hot gravity filter (if needed) s1->s2 s3 Cool slowly to RT, then ice bath s2->s3 s4 Collect crystals via vacuum filtration s3->s4 s5 Wash with ice-cold solvent s4->s5 s6 Dry crystals s5->s6 b1 Dissolve crude in MINIMAL hot 'good' solvent b2 Add hot 'anti-solvent' dropwise until cloudy b1->b2 b3 Add drop of 'good' solvent to clarify b2->b3 b4 Cool slowly to RT, then ice bath b3->b4 b5 Collect crystals via vacuum filtration b4->b5 b6 Wash with ice-cold solvent mixture b5->b6 b7 Dry crystals b6->b7

Caption: Comparative workflow for single-solvent vs. binary-solvent recrystallization.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Oiling Out - Solution is too supersaturated.- Cooling is too rapid.- Melting point of the compound is below the boiling point of the solvent.- Add a small amount of additional hot solvent to the mixture.- Re-heat to dissolve the oil, then allow to cool much more slowly.- Choose a lower-boiling point solvent or solvent system.
No Crystals Form - Solution is not sufficiently saturated (too much solvent used).- Compound is very soluble even at low temperatures.- Try to induce crystallization: scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal.- If induction fails, boil off some of the solvent to concentrate the solution and cool again.- Re-evaluate solvent choice; a better anti-solvent may be needed for binary systems.
Low Recovery/Yield - Too much solvent was used for dissolution.- Premature crystallization during hot filtration.- Incomplete crystallization (insufficient cooling time).- Washing with too much cold solvent.- Ensure minimum solvent is used. Recover a second crop of crystals by evaporating the mother liquor.- Ensure all glassware for hot filtration is pre-heated.- Increase cooling time in the ice bath.- Use only a very small volume of ice-cold solvent for washing.
Colored Crystals - Colored impurities are co-crystallizing with the product.- Before hot filtration, add a small amount of activated charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb the colored impurities and can be removed by hot gravity filtration.[2]

Conclusion

The purification of this compound can be achieved with high efficacy through a systematically developed recrystallization protocol. By leveraging the structural characteristics of the molecule to inform a logical solvent screening process, researchers can confidently select an appropriate single-solvent or binary-solvent system. The detailed protocols and troubleshooting guide provided herein serve as a robust framework for optimizing purity and yield, ensuring the quality of this critical chemical intermediate for downstream applications in research and development.

References

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. ACD/Labs. Retrieved from [Link]

  • Cram, D. J. (n.d.). Recrystallization. UCLA Chemistry & Biochemistry. Retrieved from [Link]

  • He, J.-L. (2012). 4-Methoxy-3-(trifluoromethyl)aniline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o377. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 105903-05-7 | 3-(4-Methoxyphenoxy)aniline. Hoffman Fine Chemicals. Retrieved from [Link]

  • Loomis, T. (n.d.). Recrystallization. University of Colorado Boulder. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. MIT. Retrieved from [Link]

  • Nichols, L. (n.d.). Recrystallization. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Scribd. Retrieved from [Link]

  • University of Toronto. (n.d.). Recrystallization - Single Solvent. University of Toronto Scarborough. Retrieved from [Link]

  • Cram.com. (n.d.). Recrystallization Of Acetanilide From Aniline. Cram.com. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024). How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Chemistry Stack Exchange. Retrieved from [Link]

  • Google Patents. (n.d.). CN103724213A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride. Google Patents.
  • Hoffman Fine Chemicals. (n.d.). CAS 105903-05-7 | 3-(4-Methoxyphenoxy)aniline. Hoffman Fine Chemicals. Retrieved from [Link]

  • Google Patents. (n.d.). CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition. Google Patents.
  • Google Patents. (n.d.). CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride. Google Patents.
  • Google Patents. (n.d.). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline. Google Patents.
  • Google Patents. (n.d.). US7692042B2 - Process for preparing aniline. Google Patents.
  • Google Patents. (n.d.). CN103724213A - Synthetic method for 2,6-diisopropyl-4-phenoxy aniline. Google Patents.
  • Google Patents. (n.d.). KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues. Google Patents.
  • Google Patents. (n.d.). WO2010002712A2 - Method of crystallization. Google Patents.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. University of Rochester. Retrieved from [Link]

  • Google Patents. (n.d.). KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues. Google Patents.

Sources

The Diaryl Ether Motif in Modern Drug Discovery: Applications of 4-(3-Methoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Diaryl Ether Scaffold

The diaryl ether linkage, characterized by two aromatic rings connected via an oxygen atom, represents a privileged scaffold in medicinal chemistry. This structural motif imparts a unique combination of conformational flexibility and metabolic stability, making it a cornerstone in the design of numerous therapeutic agents. Molecules incorporating this scaffold have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1] Within this important class of molecules, 4-(3-Methoxyphenoxy)aniline stands out as a particularly valuable building block. Its structure combines the diaryl ether core with a reactive aniline moiety, providing a versatile handle for the construction of complex, biologically active molecules. This application note will provide an in-depth guide to the utility of this compound in drug discovery, with a primary focus on its role in the synthesis of the gonadotropin-releasing hormone (GnRH) antagonist, Relugolix. We will also present detailed protocols for the synthesis of this key intermediate and its subsequent elaboration, as well as methods for the biological evaluation of the resulting compounds.

Core Application: A Key Building Block in the Synthesis of Relugolix

A prominent and illustrative application of a derivative of the this compound scaffold is in the synthesis of Relugolix (trade names Orgovyx® and Ryeqo®). Relugolix is an orally active, non-peptide GnRH receptor antagonist.[2][3] It is approved for the treatment of advanced prostate cancer, uterine fibroids, and endometriosis.[2]

Mechanism of Action of Relugolix

Relugolix functions by competitively binding to GnRH receptors in the anterior pituitary gland.[2][4] This binding blocks the endogenous GnRH from activating its receptor, thereby inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][4] In men, the suppression of LH release leads to a rapid reduction in testosterone production, which is crucial for slowing the growth of hormone-sensitive prostate cancer.[2] In women, the reduction in LH and FSH levels leads to decreased production of estrogen, which helps in managing conditions like uterine fibroids and endometriosis.[2]

The synthesis of Relugolix involves the coupling of a complex thieno[2,3-d]pyrimidine core with a substituted aniline. While the exact aniline used in the final large-scale synthesis may be a closely related derivative, the this compound scaffold is a foundational component of the N-phenyl urea moiety of the final drug. The following diagram illustrates a plausible synthetic workflow for the construction of a key urea intermediate for Relugolix starting from this compound.

G cluster_0 Synthesis of Relugolix Urea Intermediate 4_3_aniline This compound isocyanate Isocyanate Intermediate 4_3_aniline->isocyanate Reaction with Phosgene Equivalent phosgene_analog Phosgene or Phosgene Equivalent (e.g., Triphosgene, CDI) urea_intermediate N-(4-(3-methoxyphenoxy)phenyl)-N'-methoxyurea isocyanate->urea_intermediate Reaction with Methoxyamine methoxyamine Methoxyamine Relugolix Relugolix urea_intermediate->Relugolix Coupling with Thieno[2,3-d]pyrimidine Core thieno_pyrimidine Thieno[2,3-d]pyrimidine Core

Caption: Synthetic workflow for a Relugolix urea intermediate.

Experimental Protocols

Protocol 1: Synthesis of this compound via Ullmann Condensation

The Ullmann condensation is a classic and robust method for the formation of diaryl ethers, involving a copper-catalyzed reaction between an aryl halide and a phenol.[5] This protocol describes the synthesis of this compound from 3-methoxyphenol and 4-nitrochlorobenzene, followed by reduction of the nitro group.

Materials:

  • 3-Methoxyphenol

  • 4-Nitrochlorobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Iron powder (Fe)

  • Ammonium chloride (NH4Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Step-by-Step Methodology:

Part A: Synthesis of 1-methoxy-3-(4-nitrophenoxy)benzene

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methoxyphenol (1.0 eq.), 4-nitrochlorobenzene (1.0 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

  • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 3-methoxyphenol.

  • Heat the reaction mixture to 140-150 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-methoxy-3-(4-nitrophenoxy)benzene.

Part B: Reduction to this compound

  • To a round-bottom flask, add the synthesized 1-methoxy-3-(4-nitrophenoxy)benzene (1.0 eq.) and ethanol/water (e.g., 4:1 v/v).

  • Add iron powder (5.0 eq.) and ammonium chloride (1.0 eq.).

  • Heat the mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Add water to the residue and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The resulting crude this compound can be further purified by column chromatography if necessary.

Protocol 2: Synthesis of N-(4-(3-methoxyphenoxy)phenyl)-N'-methoxyurea

This protocol describes the synthesis of a key urea intermediate for Relugolix from this compound.

Materials:

  • This compound

  • 1,1'-Carbonyldiimidazole (CDI)

  • Methoxyamine hydrochloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq.) in anhydrous DCM or THF in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of 1,1'-carbonyldiimidazole (CDI) (1.1 eq.) in anhydrous DCM or THF.

  • Add the CDI solution dropwise to the cooled aniline solution over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours to form the activated carbamoyl imidazole intermediate. Monitor the formation of the intermediate by TLC.

  • In another flask, suspend methoxyamine hydrochloride (1.2 eq.) in anhydrous DCM or THF and add triethylamine or DIPEA (1.5 eq.) to generate the free base. Stir for 15-20 minutes.

  • Add the methoxyamine free base solution to the reaction mixture containing the activated intermediate.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude N-(4-(3-methoxyphenoxy)phenyl)-N'-methoxyurea can be purified by crystallization or column chromatography.

Biological Evaluation: Assessing GnRH Receptor Antagonism

The primary biological target of compounds derived from this scaffold in the context of Relugolix is the GnRH receptor. Therefore, a competitive binding assay is a crucial first step in evaluating the potency of new analogues.

Protocol 3: GnRH Receptor Competitive Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity (Ki) of a test compound for the GnRH receptor using a radiolabeled ligand.[6][7]

Materials:

  • Cell membranes prepared from cells expressing the human GnRH receptor (e.g., HEK293 or CHO cells)

  • Radiolabeled GnRH agonist (e.g., [125I]-Tryptorelin or [3H]-Leuprolide)

  • Unlabeled GnRH or a known GnRH antagonist (for determining non-specific binding)

  • Test compounds (e.g., novel this compound derivatives)

  • Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 1 mM EDTA, and 0.1% BSA)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Step-by-Step Methodology:

  • Prepare serial dilutions of the test compounds in the binding buffer.

  • In a 96-well plate, add a fixed amount of cell membrane preparation to each well.

  • To determine total binding, add the radiolabeled ligand and binding buffer.

  • To determine non-specific binding, add the radiolabeled ligand, binding buffer, and a high concentration of unlabeled GnRH.

  • For the competition assay, add the radiolabeled ligand, binding buffer, and the various concentrations of the test compound to the remaining wells.

  • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters rapidly with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Data Presentation:

CompoundIC50 (nM)Ki (nM)
Reference AntagonistXY
Test Compound 1AB
Test Compound 2CD
Protocol 4: In Vitro Luteinizing Hormone (LH) Release Assay

This functional assay measures the ability of a test compound to inhibit GnRH-stimulated LH release from pituitary cells.[3][4]

Materials:

  • Primary pituitary cells from rats or a suitable pituitary cell line (e.g., LβT2 cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • GnRH

  • Test compounds

  • Assay buffer (e.g., Krebs-Ringer bicarbonate buffer)

  • Commercially available LH ELISA kit

Step-by-Step Methodology:

  • Culture the pituitary cells in 24- or 48-well plates until they reach a suitable confluency.

  • Wash the cells with assay buffer to remove the culture medium.

  • Pre-incubate the cells with various concentrations of the test compound (or vehicle control) for a defined period (e.g., 30 minutes).

  • Stimulate the cells by adding a sub-maximal concentration of GnRH to all wells except the basal control wells.

  • Incubate for a further period (e.g., 2-4 hours) to allow for LH release.

  • Collect the supernatant (assay buffer) from each well.

  • Measure the concentration of LH in the supernatant using a specific and validated LH ELISA kit, following the manufacturer's instructions.

  • Plot the LH concentration against the logarithm of the test compound concentration.

  • Determine the IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the GnRH-stimulated LH release.

Data Presentation:

CompoundBasal LH Release (ng/mL)GnRH-Stimulated LH Release (ng/mL)IC50 (nM)
Vehicle ControlAB-
Reference AntagonistA'CX
Test Compound 1A''DY

Conclusion

This compound and its derivatives are invaluable tools in modern drug discovery. The successful development of Relugolix underscores the importance of the diaryl ether aniline scaffold in designing potent and orally bioavailable therapeutics. The protocols provided herein offer a comprehensive guide for researchers to synthesize this key building block, elaborate it into more complex molecules, and evaluate their biological activity against the GnRH receptor. The versatility of this scaffold suggests that its applications are not limited to GnRH antagonism and that it holds promise for the development of inhibitors for other important drug targets, such as kinases.

References

  • Neill, J. D., & Smith, M. S. (1986). Detection of LH release from individual pituitary cells by the reverse hemolytic plaque assay: estrogen increases the fraction of gonadotropes responding to GnRH. Endocrinology, 119(3), 1289–1291.
  • Miwa, K., Hitaka, T., Imada, T., Sasaki, S., Yoshimatsu, M., Kusaka, M., ... & Furuya, S. (2011). Discovery of 1-{4-[1-(2,6-difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea (TAK-385) as a potent, orally active, non-peptide antagonist of the human gonadotropin-releasing hormone receptor. Journal of Medicinal Chemistry, 54(14), 4998–5012.
  • Neill, J. D. (1985). Lh and Fsh Secretion by Individual Pituitary Cells. Grantome. Retrieved from [Link]

  • Neill, J. D., & Smith, M. S. (1986). Detection of LH Release from Individual Pituitary Cells by the Reverse Hemolytic Plaque Assay: Estrogen Increases the Fraction of Gonadotropes Responding to CnRH. Endocrinology, 119(3), 1289-1291.
  • U.S. Food and Drug Administration. (2023). ORGOVYX (relugolix) tablets, for oral use. Retrieved from [Link]

  • Gloucestershire Hospitals NHS Foundation Trust. (n.d.). LH and FSH (Gonadotrophins). Retrieved from [Link]

  • Chen, T., & Yang, J. F. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry, 68(31), 8113–8132.
  • Chan, D. M., & Lam, P. Y. (2003). Chan–Lam Coupling. In Name Reactions in Heterocyclic Chemistry (pp. 241-259). John Wiley & Sons, Inc.
  • Miwa, K., Hitaka, T., Imada, T., Sasaki, S., Yoshimatsu, M., Kusaka, M., ... & Furuya, S. (2011). Discovery of 1-{4-[1-(2,6-difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea. Journal of Medicinal Chemistry, 54(14), 4998-5012.
  • Veda, Inc. (n.d.). 1-(4-(1-(2,6-Difluorobenzyl)-5-((Dimethylamino)methyl)-3-(6-Methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-Tetrahydrothieno[2,3-d]pyrimidin-6-yl)phenyl)urea. Retrieved from [Link]

  • Miwa, K., et al. (2011). Discovery of 1-{4-[1-(2,6-Difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea (TAK-385) as a Potent, Orally Active, Non-peptide Antagonist of the Human Gonadotropin-Releasing Hormone Receptor. ACS Publications. Retrieved from [Link]

  • Wikipedia. (n.d.). Chan–Lam coupling. Retrieved from [Link]

  • PubChem. (n.d.). Processes and intermediates for the preparation of relugolix - Patent WO-2022214645-A1. Retrieved from [Link]

  • NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Google Patents. (n.d.). CN112745304A - Preparation method of Relugolix and intermediate compound.
  • Chen, J., et al. (2021). Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. Molecules, 26(21), 6489.
  • Google Patents. (n.d.). WO2024069492A1 - Processes for the preparation and manufacture of relugolix.
  • Kounnis, V., et al. (2023). Rational Design, Synthesis and Binding Affinity Studies of Anthraquinone Derivatives Conjugated to Gonadotropin-Releasing Hormone (GnRH) Analogues towards Selective Immunosuppression of Hormone-Dependent Cancer. International Journal of Molecular Sciences, 24(20), 15286.
  • N/A. (n.d.). FSH and LH. Retrieved from [Link]

  • Patsnap. (n.d.). Relugolix intermediate and preparation method thereof. Retrieved from [Link]

  • Sandford, C., et al. (2017). Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles.
  • Ramprasad, A., et al. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. Inorganic Chemistry, 56(17), 10290-10297.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Millar, R. P., et al. (2000). Molecular Mechanisms of Ligand Interaction with the Gonadotropin-Releasing Hormone Receptor. Endocrine Reviews, 21(1), 65-87.
  • ResearchGate. (n.d.). Results of GnRH binding assays. A, GnRH-I displaces radiolabeled.... Retrieved from [Link]

  • Van Allen, D. (2007). Methodology and Mechanism: Reinvestigating the Ullmann Reaction. (Doctoral dissertation). Retrieved from [Link]

  • Lim, H. N., & Kim, D. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.

Sources

Troubleshooting & Optimization

How to improve the yield of 4-(3-Methoxyphenoxy)aniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused guide to overcoming the common hurdles in the synthesis of 4-(3-Methoxyphenoxy)aniline. As Senior Application Scientists, we move beyond mere procedural lists to explore the causality behind experimental choices, empowering you to not only solve immediate issues but also to strategically optimize your reaction for maximal yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The synthesis of this diaryl ether amine is predominantly achieved through two powerful cross-coupling strategies: the Ullmann Condensation, a classic copper-catalyzed reaction, and the Buchwald-Hartwig Amination, a more modern palladium-catalyzed approach.[1][2] Both methods involve forming either a key Carbon-Oxygen (C-O) or Carbon-Nitrogen (C-N) bond as the final step.

Q2: How do I choose between the Ullmann Condensation and Buchwald-Hartwig Amination?

A2: The choice depends on available resources, substrate sensitivity, and desired reaction conditions.

  • Ullmann Condensation: This method is often more cost-effective due to the use of copper catalysts. However, it traditionally requires harsh reaction conditions, including high temperatures (often >150 °C) and polar aprotic solvents, which may not be suitable for sensitive functional groups.[1][3]

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is known for its high functional group tolerance and generally proceeds under milder conditions.[4] It offers a broader substrate scope but can be more expensive due to the cost of palladium and specialized phosphine ligands.[2][5]

Q3: What are the two main disconnection approaches for synthesizing this compound?

A3: The synthesis can be approached by forming either the C-N bond or the C-O bond in the key coupling step.

  • Route A (N-Arylation): Coupling 3-methoxyphenol with a 4-haloaniline (e.g., 4-bromoaniline or 4-iodoaniline).

  • Route B (O-Arylation): Coupling 4-aminophenol with a 3-haloanisole (e.g., 3-bromoanisole or 3-iodoanisole).

The selection of the route can significantly impact reaction efficiency and the profile of potential byproducts.

Troubleshooting and Optimization Guide

This guide addresses specific issues you may encounter during your synthesis. We have organized the troubleshooting advice by reaction type.

Section 1: Ullmann Condensation (Copper-Catalyzed C-O or C-N Coupling)

Problem: My Ullmann reaction shows low or no conversion to this compound.

Possible Cause & Solution:

  • Inactive Copper Catalyst: The "activated" state of the copper is crucial. Commercial copper powder can be passivated by an oxide layer.

    • Expert Recommendation: Use a copper(I) salt like copper(I) iodide (CuI) or copper(I) chloride (CuCl), which are generally more reactive than copper metal.[6] If using copper powder, consider pre-activation by washing with a dilute acid (e.g., HCl) to remove oxides, followed by rinsing with water, ethanol, and ether, and drying under vacuum.[7]

  • Inappropriate Base: The base is critical for deprotonating the phenol or amine nucleophile.

    • Expert Recommendation: For O-arylation (coupling with a phenol), a moderately strong but non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is effective.[8] Cs₂CO₃ is more soluble in organic solvents and can accelerate the reaction. For N-arylation, a stronger base may be required. The choice of base can be solvent-dependent.

  • Suboptimal Temperature: Classical Ullmann reactions are notorious for requiring high temperatures, often in excess of 180-210 °C.[1]

    • Expert Recommendation: If you observe low conversion, incrementally increase the reaction temperature. However, the modern introduction of chelating ligands can significantly lower the required temperature.

  • Missing or Ineffective Ligand: While traditional Ullmann reactions are often ligand-free, modern protocols show that adding a ligand can dramatically accelerate the reaction, allowing for lower temperatures and catalyst loadings.[3][9]

    • Expert Recommendation: For C-O coupling, consider adding a β-diketone ligand like 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) or an amino acid like L-proline or N,N-dimethylglycine.[3][6] These ligands chelate to the copper center, increasing its solubility and catalytic activity.

Problem: My reaction produces significant homocoupling byproducts (e.g., biphenyl derivatives).

Possible Cause & Solution:

  • High Reaction Temperature & Catalyst Loading: Excessive temperatures can promote the unwanted coupling of two aryl halide molecules.

    • Expert Recommendation: Optimize the reaction by finding the lowest effective temperature. The use of an appropriate ligand, as mentioned above, is the most effective strategy to mitigate this, as it allows for milder conditions where the desired cross-coupling is kinetically favored over homocoupling.[3]

Section 2: Buchwald-Hartwig Amination (Palladium-Catalyzed C-N or C-O Coupling)

Problem: My Buchwald-Hartwig reaction has stalled, resulting in a low yield.

Possible Cause & Solution:

  • Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) state.

    • Expert Recommendation: Ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Degas the solvent thoroughly before use by sparging with an inert gas or by several freeze-pump-thaw cycles.

  • Incorrect Ligand Choice: The ligand is arguably the most critical component in a Buchwald-Hartwig reaction. Its electronic and steric properties dictate the stability and reactivity of the palladium center.[10]

    • Expert Recommendation: For coupling an aryl halide with an amine (N-arylation), bulky, electron-rich biaryl monophosphine ligands like XPhos, RuPhos, or BrettPhos are often superior.[11][12] For C-O coupling, ligands like Xantphos or dppf may be more suitable.[13] A screening of different ligands is often necessary for optimization.

  • Inappropriate Base: The choice of base is crucial and depends on the pKa of the nucleophile and the tolerance of your substrates.

    • Expert Recommendation: Sodium tert-butoxide (NaOtBu) is a strong, effective base for many aminations. However, for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferred.[14] The solubility of the base is also a key factor; inorganic bases can lead to reproducibility issues if not stirred vigorously.[10]

  • Poor Solvent Choice: The solvent must dissolve the reactants and not interfere with the catalyst.

    • Expert Recommendation: Anhydrous, aprotic solvents are required. Toluene and dioxane are the most common and effective solvents.[10] Ethereal solvents like THF or DME are also used. Avoid chlorinated solvents, as they can interfere with the palladium catalyst.[10]

Problem: The main byproduct is the hydrodehalogenation of my aryl halide.

Possible Cause & Solution:

  • β-Hydride Elimination: This side reaction can occur from the palladium-amido intermediate, especially if the amine has β-hydrogens and the reductive elimination step is slow.[2]

    • Expert Recommendation: Switching to a bulkier phosphine ligand can often solve this problem. The steric hindrance provided by the ligand can accelerate the desired C-N reductive elimination, making it outcompete the β-hydride elimination pathway.[2]

Data Presentation: Optimizing Reaction Parameters

The following tables summarize the typical impact of key variables on yield. These should be used as a starting point for your optimization experiments.

Table 1: Key Parameters for Ullmann Condensation

ParameterCondition A (Low Yield)Condition B (Improved Yield)Rationale
Catalyst Cu PowderCuI (5-10 mol%)Cu(I) salts are more active and soluble.[15]
Ligand NoneN,N-Dimethylglycine (10-20 mol%)Ligands accelerate the reaction and allow for milder conditions.[3]
Base Na₂CO₃Cs₂CO₃ (2 equiv.)Cesium carbonate offers better solubility and higher basicity.[6]
Solvent TolueneNMP or DMFPolar aprotic solvents are generally better for classical Ullmann reactions.[8]
Temperature 110 °C140-180 °CHigher temperatures are often necessary without an effective ligand system.[8]

Table 2: Key Parameters for Buchwald-Hartwig Amination

ParameterCondition A (Low Yield)Condition B (Improved Yield)Rationale
Pd Source PdCl₂Pd(OAc)₂ or Pd₂(dba)₃ (1-2 mol%)Pd(0) precursors or easily reducible Pd(II) salts are preferred.[14]
Ligand PPh₃XPhos or RuPhos (1.2-2.4 mol%)Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[11]
Base K₂CO₃NaOtBu or K₃PO₄ (1.5-2 equiv.)Stronger, non-nucleophilic bases are typically required.[13]
Solvent AcetonitrileToluene or Dioxane (degassed)Aprotic, non-coordinating solvents are essential for catalytic turnover.[10]
Atmosphere AirNitrogen or ArgonThe active Pd(0) catalyst is oxygen-sensitive.

Experimental Protocols

Protocol 1: Synthesis via Ullmann Condensation (O-Arylation Route)

This protocol describes the coupling of 4-aminophenol with 3-bromoanisole.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add CuI (0.1 mmol), 4-aminophenol (1.2 mmol), Cs₂CO₃ (2.0 mmol), and N,N-dimethylglycine (0.2 mmol).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed dioxane (2.0 mL) followed by 3-bromoanisole (1.0 mmol) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 24 hours.

  • Workup: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.

Protocol 2: Synthesis via Buchwald-Hartwig Amination (N-Arylation Route)

This protocol describes the coupling of 3-methoxyphenol with 4-bromoaniline.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (1.4 mmol).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Reagent and Solvent Addition: Add 4-bromoaniline (1.0 mmol), 3-methoxyphenol (1.2 mmol), and anhydrous, degassed toluene (2.0 mL).

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-18 hours. Monitor reaction progress by TLC or GC-MS.[16]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.[16]

  • Extraction: Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[16]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Workflow cluster_react Reaction Phase cluster_purify Purification Phase Reactants Starting Materials (e.g., 4-aminophenol, 3-bromoanisole) Reaction Coupling Reaction (Inert Atmosphere, Heat) Reactants->Reaction Catalyst Catalyst System (e.g., CuI/Ligand or Pd/Ligand) Catalyst->Reaction Workup Aqueous Workup (Quench, Extract) Reaction->Workup 1. Cool & Dilute Purification Column Chromatography Workup->Purification 2. Concentrate Crude Product Pure this compound Purification->Product

Caption: General experimental workflow for synthesis and purification.

Troubleshooting Start Low Yield Observed Check_Inert Is atmosphere strictly inert? Start->Check_Inert Check_Reagents Are reagents & solvents pure and anhydrous? Check_Inert->Check_Reagents Yes Sol_Inert Degas solvents & use Schlenk line. Check_Inert->Sol_Inert No Check_Catalyst Is the catalyst system optimal? Check_Reagents->Check_Catalyst Yes Sol_Reagents Purify starting materials. Use anhydrous solvents. Check_Reagents->Sol_Reagents No Check_Conditions Are Temp. & Base correct? Check_Catalyst->Check_Conditions Yes Sol_Catalyst Screen different ligands/catalysts. Check_Catalyst->Sol_Catalyst No Sol_Conditions Optimize temperature & screen alternative bases. Check_Conditions->Sol_Conditions No

Caption: Decision tree for troubleshooting low reaction yield.

References

  • Vertex AI Search. Optimising a Buchwald-Hartwig amination using the ChemSpeed.
  • ResearchGate. ChemInform Abstract: Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione.
  • ResearchGate. Optimisation of Buchwald-Hartwig amination under biocatalyst conditions.
  • ACS Publications. Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow.
  • WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Arkivoc. Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.
  • Beilstein Journal of Organic Chemistry. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers.
  • MDPI. Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.
  • BenchChem. Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)aniline via Ullmann Condensation.
  • Wikipedia. Ullmann condensation.
  • Wikipedia. Buchwald–Hartwig amination.
  • Organic Synthesis. Buchwald-Hartwig Coupling.
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • BenchChem. Technical Support Center: Synthesis and Purification of 4-Phenoxyaniline.
  • Thermo Fisher Scientific. Ullmann Reaction.

Sources

Technical Support Center: Identification and Troubleshooting of Side Products in the Synthesis of 4-(3-Methoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of 4-(3-methoxyphenoxy)aniline. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with purity and side product formation during their synthetic work. As a key intermediate in various research and development programs, ensuring the high purity of this compound is paramount. This document provides in-depth, experience-driven answers to common issues, focusing on the causality behind side product formation and offering robust troubleshooting strategies.

Section 1: Frequently Asked Questions - Synthetic Pathways and General Issues

This section addresses high-level questions regarding the synthesis of this compound and the common challenges encountered.

Q1: What are the most common and effective methods for synthesizing this compound?

A1: The synthesis of this diaryl ether amine scaffold is typically achieved through cross-coupling reactions. The two most prevalent and effective methods are the Ullmann Condensation and the Buchwald-Hartwig Amination.[1]

  • Ullmann Condensation: This is a classical copper-catalyzed reaction that couples an aryl halide with an alcohol or an amine.[2] For this target, it could involve reacting 3-methoxyphenol with a 4-haloaniline or 4-aminophenol with a 1-halo-3-methoxybenzene. While historically significant, this method often requires high temperatures and stoichiometric amounts of copper.[2][3]

  • Buchwald-Hartwig Amination/Etherification: This modern, palladium-catalyzed cross-coupling reaction is highly versatile for forming C-N and C-O bonds.[4][5] It offers milder reaction conditions and broader functional group tolerance compared to the Ullmann reaction.[6] The typical approach involves coupling 3-methoxyphenol with a 4-haloaniline in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[7]

Q2: I am observing a low yield in my reaction. What are the primary factors to investigate?

A2: Low yields can stem from several factors that are dependent on your chosen synthetic route.[1]

  • For Ullmann Reactions: Inactivity of the copper catalyst is a common issue. Traditional protocols often required "activated" copper powder.[2] Other factors include suboptimal base or solvent choice, and insufficient reaction temperature or time, as these reactions often require heat (80-150 °C or higher).[1][2]

  • For Buchwald-Hartwig Reactions: The choice of the palladium catalyst and, critically, the phosphine ligand is paramount.[4][6] Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required.[1] The base is also crucial; weak bases may not be effective, while overly strong bases can cause other side reactions. Catalyst poisoning from impure starting materials or solvents can also shut down the reaction.[1]

Q3: My final product is discolored (e.g., pink, brown, or black). What causes this and how can it be prevented?

A3: Discoloration in aniline derivatives is almost always due to oxidation. The aniline moiety is susceptible to oxidation, which can form highly colored polymeric byproducts.[8] This can occur during the reaction, workup, or storage.

  • Prevention during Reaction: Ensure the reaction is performed under a strictly inert atmosphere (e.g., high-purity nitrogen or argon).[1] Using degassed solvents is also a critical, often overlooked, step to remove dissolved oxygen.

  • Prevention during Workup & Purification: Minimize exposure to air and light. When concentrating the product, use a rotary evaporator at a moderate temperature and avoid evaporating to complete dryness, which can expose the product to air and heat for extended periods.

  • Storage: Store the purified this compound under an inert atmosphere, protected from light, and at a low temperature.

Synthetic_Pathways cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Reaction U_SM1 3-Methoxyphenol U_Cat Cu(I) Catalyst Base, High Temp U_SM1->U_Cat U_SM2 4-Bromoaniline U_SM2->U_Cat Product This compound U_Cat->Product B_SM1 3-Methoxyphenol B_Cat Pd(0) Catalyst Ligand, Base B_SM1->B_Cat B_SM2 4-Bromoaniline B_SM2->B_Cat B_Cat->Product

Figure 1: Primary synthetic routes to this compound.

Section 2: Troubleshooting Guide - Identification of Specific Side Products

This section provides a question-and-answer formatted guide to identify and resolve issues related to specific, common side products.

Q4: My GC-MS shows a peak with a molecular weight corresponding to the dimerization of my aryl halide starting material (e.g., dibromobiphenyl or dimethoxybiphenyl). What is this and how do I stop it?

A4: You are observing a homocoupling (or self-coupling) side product. This is a known side reaction in both Ullmann and Buchwald-Hartwig couplings where the aryl halide couples with itself instead of the intended nucleophile (the phenol or aniline).[1]

  • Mechanism Insight: This side reaction is often competitive with the desired cross-coupling. It can be favored when the rate of oxidative addition of the catalyst to the aryl halide is faster than the subsequent reaction with the nucleophile.

  • Identification: The molecular ion in the mass spectrum will correspond to (2 x Ar)-2X or (2 x Ar), where Ar is the aryl group and X is the halogen. The isotopic pattern for bromine (if using an aryl bromide) will be a distinctive M, M+2, M+4 pattern. ¹H NMR will show a symmetric pattern for the biphenyl structure.

  • Troubleshooting & Mitigation:

    • Optimize Stoichiometry: A slight excess of the amine or phenol coupling partner can sometimes suppress the self-coupling of the aryl halide.[1]

    • Adjust Catalyst/Ligand Ratio (Buchwald-Hartwig): A higher ligand-to-metal ratio can sometimes favor the desired cross-coupling pathway.

    • Control Temperature: Lowering the reaction temperature may reduce the rate of homocoupling relative to the desired reaction.

    • Slow Addition: In some cases, slow addition of the aryl halide to the reaction mixture containing the catalyst and the other coupling partner can maintain a low concentration of the halide and minimize self-coupling.

Q5: I have a significant side product with a mass corresponding to my aryl halide starting material minus the halogen (Ar-H instead of Ar-X). What is this?

A5: This impurity is the result of hydrodehalogenation . It is a common side reaction in palladium-catalyzed couplings like the Buchwald-Hartwig reaction.[1][6]

  • Mechanism Insight: Instead of undergoing reductive elimination to form the C-N or C-O bond, an intermediate palladium-amido or palladium-alkoxide complex can undergo a competing side reaction called β-hydride elimination.[6] This process ultimately results in the replacement of the halogen on the starting material with a hydrogen atom.

  • Identification: This side product is best identified by GC-MS, where its retention time and mass spectrum can be compared to an authentic sample of the corresponding de-halogenated arene (e.g., 3-methoxyanisole or aniline).

  • Troubleshooting & Mitigation:

    • Choice of Base: Some bases are more prone to promoting this side reaction. Screening bases (e.g., switching from NaOtBu to K₂CO₃ or Cs₂CO₃) can be effective.[1]

    • Ligand Selection: The choice of ligand is critical. Bulky, electron-rich ligands are designed to promote the desired reductive elimination and suppress side reactions like β-hydride elimination.[6]

    • Temperature Control: Lowering the reaction temperature can sometimes minimize hydrodehalogenation.[1]

Q6: My NMR spectrum is overly complex, suggesting more than one product. HPLC analysis shows two peaks with the same mass. What could be happening?

A6: You are likely forming an isomeric byproduct . In the synthesis of this compound, this can arise if your starting materials are not what you think they are, or if a competing reaction occurs at a different site. A common scenario involves using 4-aminophenol and 1-bromo-3-methoxybenzene.

  • Mechanism Insight: 4-aminophenol has two nucleophilic sites: the phenolic oxygen and the aniline nitrogen. While O-arylation is often thermodynamically favored, competitive N-arylation can occur, leading to the formation of 4-hydroxy-N-(3-methoxyphenyl)aniline as an isomeric byproduct.

  • Identification:

    • Mass Spectrometry: Both the desired product and the N-arylated isomer will have the same molecular weight, making them indistinguishable by MS alone.

    • NMR Spectroscopy: This is the definitive technique. ¹H and ¹³C NMR will show distinct chemical shifts for the two isomers. 2D NMR techniques like HMBC and HSQC can be used to unambiguously confirm the C-O-C or C-N-C connectivity.

    • HPLC: A well-developed HPLC method should be able to separate the two isomers, which will have different polarities and thus different retention times.[1]

  • Troubleshooting & Mitigation:

    • Protecting Groups: To ensure selectivity, one of the nucleophilic groups can be protected. For example, protecting the amine of 4-aminophenol as a carbamate would ensure exclusive O-arylation. The protecting group is then removed in a subsequent step.

    • Optimize Reaction Conditions: The selectivity between N- and O-arylation can be highly dependent on the choice of catalyst, ligand, base, and solvent. For Ullmann reactions, specific ligand systems can favor O-arylation.[9]

Section 3: Analytical Workflows for Impurity Profiling

A multi-technique approach is essential for the robust characterization of synthesized aniline derivatives and the identification of any side products.[10]

Analytical_Workflow Start Crude Reaction Mixture HPLC HPLC-UV/MS (Purity Assessment, Isomer Separation) Start->HPLC GCMS GC-MS (Volatile Impurities, MW Confirmation) Start->GCMS NMR NMR (¹H, ¹³C, 2D) (Structure Elucidation) Start->NMR Purification Purification (Column Chromatography) HPLC->Purification Informs Purification Strategy GCMS->Purification Informs Purification Strategy NMR->Purification Informs Purification Strategy Final_QC Final Purity & Identity Check (HPLC, NMR, MS) Purification->Final_QC

Figure 2: Recommended analytical workflow for impurity identification.
Summary of Analytical Techniques
TechniquePurposeKey Information Provided
HPLC Purity assessment and separation of non-volatile components.[1]Provides percentage purity, separates isomers and non-volatile side products.
GC-MS Identification of volatile components and confirmation of molecular weights.[10][11]Identifies unreacted starting materials, hydrodehalogenation products, and provides mass spectra for fragmentation analysis.
NMR Definitive structure elucidation of the main product and isolated impurities.[10]Confirms the chemical structure, connectivity, and helps identify isomers.
IR Functional group identification.[10]Confirms the presence of key bonds like N-H (amine) and C-O-C (ether).

Section 4: Key Experimental Protocols

Protocol 1: General Buchwald-Hartwig Synthesis of this compound [1][6]

  • Materials: 4-Bromoaniline, 3-Methoxyphenol, Palladium(II) acetate (Pd(OAc)₂), Xantphos (or another suitable ligand), Sodium tert-butoxide (NaOtBu), and anhydrous, degassed Toluene.

  • Procedure:

    • To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.4 equivalents).

    • Add 4-bromoaniline (1.0 equivalent) and 3-methoxyphenol (1.2 equivalents).

    • Add anhydrous, degassed toluene via syringe.

    • Seal the flask and heat the mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.[1]

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove catalyst residues.[1]

    • Wash the organic layer with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Standard HPLC Method for Purity Analysis [1]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

Section 5: Summary of Potential Side Products

Side Product NameChemical Structure (Example)Likely OriginKey Analytical Signature (MS)
Homocoupling Product 3,3'-DimethoxybiphenylUllmann / Buchwald-HartwigM+ corresponding to dimerized aryl group.
Hydrodehalogenation Product AnisoleBuchwald-HartwigM+ corresponding to Ar-H.
N-Arylated Isomer 4-Hydroxy-N-(3-methoxyphenyl)anilineUllmann / Buchwald-HartwigSame M+ as the desired product.
Oxidation Products N/A (Complex oligomers/polymers)Air exposureBroad, unresolved peaks in HPLC/MS.
Unreacted Starting Materials 4-Bromoaniline, 3-MethoxyphenolIncomplete reactionM+ corresponding to starting materials.

References

  • Benchchem. (n.d.). Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols.
  • Benchchem. (n.d.). Technical Support Center: Synthesis and Purification of 4-Phenoxyaniline.
  • LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines.
  • EPA. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
  • EPA. (1984, February). Project Summary: Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review. Retrieved from [Link]

  • Books. (2023). Chapter 3: Synthetic Methods for Primary Anilines.
  • Benchchem. (n.d.). Application Notes and Protocols: Experimental Protocol for Buchwald-Hartwig Amination of Anilines.
  • YouTube. (2019, January 7). Buchwald-Hartwig coupling. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2020, June 2). Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • BYJU'S. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Slideshare. (n.d.). Ullmann reaction. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

  • Veeprho. (n.d.). Aniline Impurities and Related Compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • YouTube. (2019, July 12). Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-(3-Methoxyphenoxy)aniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-(3-Methoxyphenoxy)aniline (CAS No: 56705-86-3)[1]. This molecule is a crucial building block in medicinal chemistry and materials science, often serving as a key intermediate in the development of novel therapeutics and high-performance polymers. The core of its synthesis lies in the formation of a diaryl ether bond, a transformation that, while conceptually straightforward, is frequently accompanied by challenges such as low yields, side-product formation, and purification difficulties.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into the most common synthetic routes, offers solutions to frequently encountered problems in a direct question-and-answer format, and presents detailed, validated protocols. Our goal is to empower you to troubleshoot your experiments effectively, optimize reaction conditions, and achieve high yields of pure product with confidence.

Core Synthetic Strategies

The synthesis of this compound primarily involves the formation of a carbon-oxygen (C-O) bond between a phenol and an aryl halide, followed by the reduction of a nitro group, or the direct formation of a carbon-nitrogen (C-N) bond. The two most powerful and widely adopted catalytic systems for this purpose are the Ullmann Condensation and the Buchwald-Hartwig cross-coupling reaction.[2]

  • Ullmann Condensation: A classical method that uses a copper catalyst, often Cu(I), to couple an aryl halide with an alcohol or amine.[3][4] While robust and cost-effective, traditional Ullmann reactions often demand harsh conditions, including high temperatures and polar aprotic solvents.[5][6]

  • Buchwald-Hartwig Amination/Etherification: A modern, palladium-catalyzed cross-coupling reaction that has revolutionized the formation of C-N and C-O bonds.[7][8] It generally proceeds under milder conditions with a broader substrate scope, but the cost of the palladium catalyst and specialized ligands can be a consideration.[9][10]

Synthetic_Pathways cluster_0 Two-Step Pathway (C-O Coupling First) cluster_1 Single-Step Pathway (Direct C-N Coupling) Start1 3-Methoxyphenol + 4-Halonitrobenzene Step1 Diaryl Ether Formation Start1->Step1 Ullmann (Cu-cat) Buchwald-Hartwig (Pd-cat) Intermediate 4-(3-Methoxyphenoxy)nitrobenzene Step1->Intermediate Step2 Nitro Group Reduction Intermediate->Step2 e.g., H₂, Pd/C SnCl₂, HCl Product This compound Step2->Product Start2 Aniline + 3-Methoxyphenoxy Halide Step3 Buchwald-Hartwig Amination (Pd-cat) Start2->Step3 Step3->Product

Caption: Primary synthetic routes to this compound.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better: the two-step (C-O coupling then reduction) or the direct C-N coupling? A1: The choice depends on starting material availability, cost, and scale. The two-step route, starting with a 4-halonitrobenzene, is very common because these starting materials are often inexpensive and the nitro group activates the aryl halide towards nucleophilic substitution. The subsequent reduction of the nitro group is typically a high-yielding and clean reaction.[11][12] Direct C-N coupling via Buchwald-Hartwig amination is more atom-economical but may require more specialized ligands and careful optimization to avoid side reactions with the free amine.

Q2: Why is an inert atmosphere so critical for these reactions? A2: An inert atmosphere (typically nitrogen or argon) is crucial, especially for palladium-catalyzed Buchwald-Hartwig reactions.[2] The active Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to an inactive Pd(II) species, halting the catalytic cycle. For Ullmann reactions, while sometimes more robust, an inert atmosphere prevents the oxidation of the Cu(I) catalyst and sensitive reagents, minimizing side product formation and ensuring reproducibility.

Q3: What role does the base play, and how do I choose the right one? A3: The base is critical for deprotonating the phenol (for C-O coupling) or the amine (for C-N coupling), generating the active nucleophile. The choice of base can significantly impact yield. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). Cs₂CO₃ is often highly effective due to its high solubility in organic solvents but is more expensive. K₃PO₄ is a strong, non-nucleophilic base that works well in many systems.[13] A screening of bases is often a necessary first step in optimization.

Q4: Can I perform this reaction without a ligand? A4: While some modern Ullmann protocols can proceed under ligand-free conditions, particularly with highly activated substrates, the use of a ligand is generally recommended to improve reaction rates, yields, and substrate scope.[13] For Buchwald-Hartwig reactions, the ligand is absolutely essential. It stabilizes the palladium center, promotes oxidative addition and reductive elimination, and prevents catalyst decomposition. Bulky, electron-rich phosphine ligands are the cornerstone of this chemistry.[14]

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Problem: Low or No Product Yield

Q: My reaction is not progressing, or the yield is very low. What are the most likely causes?

A: This is a common issue that can stem from several factors. Systematically investigate the following:

  • Inactive Catalyst: The catalyst is the heart of the reaction.

    • Insight & Causality: Palladium(0) species are prone to oxidation if handled improperly, while copper(I) catalysts can be oxidized to inactive copper(II).

    • Solution: Use a fresh, high-purity catalyst from a reputable supplier. For Buchwald-Hartwig, consider using a pre-catalyst that generates the active Pd(0) species in situ. For Ullmann reactions, ensure you are using a Cu(I) salt (e.g., CuI).[2] If using copper metal, it may require activation.[6]

  • Suboptimal Ligand Choice: The ligand dictates the catalyst's reactivity.

    • Insight & Causality: The ligand's steric and electronic properties must be matched to the substrates. For diaryl ether synthesis, bulky ligands can facilitate the challenging C-O reductive elimination step.

    • Solution: Screen a small set of ligands. For Ullmann C-O coupling, simple ligands like N,N-dimethylglycine or 1,10-phenanthroline are effective.[10] For Buchwald-Hartwig, start with well-established biarylphosphine ligands like t-BuXPhos or RuPhos.[14]

  • Incorrect Base or Solvent: The reaction environment is paramount.

    • Insight & Causality: The base must be strong enough to deprotonate the nucleophile but not so harsh that it causes degradation. The solvent must solubilize the reactants and be suitable for the required reaction temperature.

    • Solution: If using a weaker base like K₂CO₃ with no success, try a stronger base like K₃PO₄ or Cs₂CO₃.[13] Ensure your solvent is anhydrous and high-boiling (e.g., toluene, DMF, DMSO), as these reactions often require heat.[15]

  • Insufficient Temperature or Time: Cross-coupling reactions have an activation energy barrier.

    • Insight & Causality: Many C-O and C-N bond-forming reactions are kinetically slow and require thermal energy to proceed at a reasonable rate. Ullmann condensations, in particular, are known to require high temperatures.[5]

    • Solution: Increase the reaction temperature in increments (e.g., from 80 °C to 100 °C or 120 °C) and monitor progress by TLC or GC-MS. Allow the reaction to run for a longer period (e.g., 12-24 hours) before concluding it has failed.

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Catalyst Is the catalyst active and fresh? Start->Check_Catalyst Check_Ligand Is the ligand appropriate? Check_Catalyst->Check_Ligand Yes Sol_Catalyst Use fresh catalyst. Consider a pre-catalyst. Check_Catalyst->Sol_Catalyst No Check_Base Is the base/solvent system optimal? Check_Ligand->Check_Base Yes Sol_Ligand Screen different ligands (e.g., N,N-dimethylglycine for Cu, biarylphosphines for Pd). Check_Ligand->Sol_Ligand No Check_Conditions Are temperature/time sufficient? Check_Base->Check_Conditions Yes Sol_Base Try a stronger base (K₃PO₄, Cs₂CO₃). Ensure solvent is anhydrous. Check_Base->Sol_Base No Sol_Conditions Increase temperature. Increase reaction time. Monitor by TLC/GC-MS. Check_Conditions->Sol_Conditions No

Caption: Troubleshooting workflow for low reaction yield.

Problem: Significant Side Product Formation

Q: My reaction works, but I am getting significant impurities. How can I improve the selectivity?

A: Side product formation usually points to non-optimal stoichiometry or reaction conditions.

  • Homocoupling of Aryl Halide: This side product (a biaryl) arises from the coupling of two aryl halide molecules.

    • Insight & Causality: This is a common competitive pathway in both Ullmann and palladium-catalyzed reactions. It can dominate if the desired nucleophilic attack is slow.

    • Solution: Optimize the stoichiometry. Using a slight excess (1.1 to 1.5 equivalents) of the phenol or amine component can often suppress self-coupling of the more valuable aryl halide.[2]

  • Hydrodehalogenation: This is the replacement of the halide on the aryl halide with a hydrogen atom.

    • Insight & Causality: This can be caused by trace amounts of water or other proton sources in the reaction mixture, or by certain catalyst/ligand combinations that favor this pathway.

    • Solution: Ensure all reagents and solvents are rigorously dried and that the reaction is performed under a strictly inert atmosphere.

Problem: Difficult Product Purification

Q: I have the desired product in my crude mixture, but I am struggling to isolate it with high purity.

A: Purification challenges often involve removing residual catalyst or closely related organic impurities.

  • Removing Metal Catalyst Residues:

    • Insight & Causality: Copper and palladium salts can be difficult to remove completely and may interfere with subsequent steps or applications.

    • Solution: For copper-catalyzed reactions, after cooling and diluting the reaction mixture with a solvent like ethyl acetate, filter the entire mixture through a pad of Celite®. This will physically trap insoluble copper species.[2] For palladium, standard silica gel column chromatography is usually sufficient.

  • Separating Product from Starting Materials:

    • Insight & Causality: If the reaction does not go to completion, the product will have a similar polarity to the starting materials, making separation difficult.

    • Solution: Flash column chromatography on silica gel is the most effective method. Use a gradient elution system, typically starting with a non-polar solvent system (e.g., hexane/ethyl acetate 95:5) and gradually increasing the polarity to elute your product. For final polishing to achieve >99% purity, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) is highly recommended.[2]

Experimental Protocols & Methodologies

Protocol 1: Two-Step Synthesis via Ullmann Condensation & Nitro Reduction

This protocol is a robust, cost-effective method suitable for gram-scale synthesis.

Step A: Synthesis of 1-methoxy-3-(4-nitrophenoxy)benzene
Reagent/ParameterQuantityMoles (mmol)Notes
4-Fluoronitrobenzene7.05 g50.0Limiting Reagent
3-Methoxyphenol6.82 g55.01.1 equivalents
Copper(I) Iodide (CuI)0.48 g2.55 mol%
Potassium Carbonate (K₂CO₃)10.36 g75.01.5 equivalents
Dimethylformamide (DMF)100 mL-Anhydrous
Temperature 120-130 °C-Oil bath temperature
Time 12-18 h-Monitor by TLC

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-methoxyphenol, potassium carbonate, and copper(I) iodide.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous DMF via syringe, followed by 4-fluoronitrobenzene.

  • Heat the reaction mixture in an oil bath to 120-130 °C and stir vigorously.

  • Monitor the reaction's progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate).

  • Upon completion, allow the mixture to cool to room temperature. Pour the mixture into 500 mL of cold water and stir.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography or used directly in the next step.

Step B: Reduction to this compound
Reagent/ParameterQuantityMoles (mmol)Notes
Crude Nitro Compound~50.0-From Step A
Palladium on Carbon (10% Pd/C)~500 mg-~5 wt% of substrate
Ethanol or Ethyl Acetate250 mL-Solvent
Hydrogen (H₂)1 atm (balloon) or ~50 psi-Hydrogenation pressure
Temperature Room Temperature-
Time 4-12 h-Monitor by TLC

Step-by-Step Methodology:

  • Dissolve the crude 1-methoxy-3-(4-nitrophenoxy)benzene from Step A in ethanol or ethyl acetate in a suitable hydrogenation vessel.

  • Carefully add the 10% Pd/C catalyst under a stream of nitrogen.

  • Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.

  • Maintain a positive pressure of hydrogen (a balloon is sufficient for small scale) and stir the mixture vigorously at room temperature.

  • Monitor the reaction until the starting material is fully consumed (TLC).

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography or recrystallization to obtain a pure solid.

Analytical Characterization: Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the final purity of this compound.[16]

HPLC ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid
Gradient Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C
Injection Volume 5-10 µL
References
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2015). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Retrieved from [Link]

  • ACS Publications. (2011). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

  • MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3, 4, 5-trimethoxyaniline. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). CN104119238B - A kind of preparation method of 4-(a chlorine difluoro-methoxy) aniline.
  • L.S.College, Muzaffarpur. (2020). Ullmann reaction. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of the methoxybenzoyl aniline of 3 amino 4.
  • PubMed Central. (2023). N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework. Retrieved from [Link]

  • BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Slideshare. (n.d.). Ullmann reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
  • ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Retrieved from [Link]

Sources

Overcoming challenges in the purification of 4-(3-Methoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(3-Methoxyphenoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this valuable intermediate. Our goal is to equip you with the knowledge to troubleshoot effectively, optimize your purification protocols, and ensure the highest possible purity of your compound.

Frequently Asked Questions (FAQs)

General Purity and Impurity Profile

Q1: What are the typical impurities I might encounter when synthesizing this compound?

A1: The impurity profile of this compound is highly dependent on its synthetic route. A common route is the Ullmann condensation, which involves the copper-catalyzed coupling of an aryl halide with an alcohol or amine.[1][2] Potential impurities from this synthesis can include:

  • Unreacted Starting Materials: Residual 4-aminophenol, 3-bromoanisole (or other halogenated anisole), and m-methoxyphenol.

  • Side-Products: Homocoupling of the starting materials can lead to the formation of biphenyl derivatives.

  • Catalyst Residues: Traces of the copper catalyst may remain in the crude product.

  • Solvent Residues: High-boiling point solvents like DMF or NMP, often used in Ullmann reactions, can be difficult to remove completely.[1]

Q2: My purified this compound is discolored (e.g., brown or black). What is the likely cause and how can I fix it?

A2: Discoloration, particularly darkening, of anilines is often due to oxidation. Aromatic amines are susceptible to air oxidation, which can form colored impurities. To address this:

  • Purification: The colored impurities can often be removed by recrystallization with the aid of activated charcoal or by column chromatography.

  • Prevention: To prevent future oxidation, store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. When handling the compound, try to minimize its exposure to air and light.

Troubleshooting Column Chromatography

Q3: I'm having trouble with streaking and poor separation of this compound on a standard silica gel column. What's happening?

A3: The basic nature of the aniline functional group in your compound can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel.[3][4] This interaction can cause peak tailing, streaking, and sometimes irreversible adsorption, resulting in poor separation and lower yields.[4]

Q4: How can I improve the column chromatography purification of this compound?

A4: There are two primary strategies to counteract the issues with silica gel:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel. A common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v).[3] This will compete with your aniline for binding to the silica, leading to more symmetrical peaks and better separation.

  • Use of an Alternative Stationary Phase:

    • Amine-functionalized silica: This is often the most effective solution. The stationary phase is chemically modified to be basic, which prevents the unwanted interaction with your basic compound.[3][4] This typically allows for the use of less polar and more volatile solvent systems, like hexane/ethyl acetate, simplifying solvent removal after purification.[3]

    • Basic alumina: This can also be a good alternative to silica gel for the purification of basic compounds.

In-Depth Troubleshooting Guides & Protocols

Guide 1: Purification by Column Chromatography

This guide provides a systematic approach to purifying this compound using column chromatography, addressing the common challenges associated with aromatic amines.

Workflow for Column Chromatography Purification

G cluster_0 Preparation cluster_1 Chromatography cluster_2 Analysis & Final Product Prep Crude Product Analysis (TLC) Slurry Slurry Loading Prep->Slurry Optimize Loading Column Column Elution Slurry->Column Start Separation Fractions Collect Fractions Column->Fractions Monitor UV/Stain TLC_Fractions TLC Analysis of Fractions Fractions->TLC_Fractions Identify Product Combine Combine Pure Fractions TLC_Fractions->Combine Pool Fractions Solvent_Removal Solvent Removal Combine->Solvent_Removal Rotary Evaporation Final_Purity Final Purity Check (HPLC/GC-MS) Solvent_Removal->Final_Purity Assess Purity

Caption: Workflow for column chromatography purification.

Experimental Protocol: Column Chromatography on Amine-Functionalized Silica

  • Slurry Preparation:

    • Dissolve your crude this compound in a minimal amount of dichloromethane (DCM).

    • Add a small amount of amine-functionalized silica gel to create a slurry.

    • Evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

  • Column Packing:

    • Pack an appropriately sized column with amine-functionalized silica gel using a hexane/ethyl acetate mixture as the eluent.

  • Loading and Elution:

    • Carefully add the prepared slurry to the top of the packed column.

    • Begin elution with your chosen solvent system (e.g., a gradient of ethyl acetate in hexane). The optimal gradient should be determined by thin-layer chromatography (TLC) beforehand.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution of your compound using TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.

Data Presentation: Comparison of Stationary Phases

Stationary PhaseAdvantagesDisadvantagesRecommended For
Standard Silica Gel Inexpensive, readily available.Peak tailing, potential for low recovery of basic compounds.[3][4]Neutral or acidic compounds.
Silica Gel + TEA Improved peak shape for basic compounds.[3]TEA can be difficult to remove completely.Quick purifications where residual TEA is not a concern.
Amine-Functionalized Silica Excellent peak shape, good recovery, can use less polar solvents.[3][4]More expensive than standard silica.High-purity isolation of basic compounds like this compound.
Basic Alumina Good for basic compounds.Can be less predictable than silica-based phases.An alternative to silica for basic compounds.
Guide 2: Purification by Recrystallization

Recrystallization is a powerful technique for achieving high purity, especially if the impurity profile is well-defined.[5][6]

Logical Relationship for Solvent Selection in Recrystallization

G Compound This compound Solubility_High_T High Solubility at High Temperature Compound->Solubility_High_T dissolves in Solubility_Low_T Low Solubility at Low Temperature Compound->Solubility_Low_T precipitates from Ideal_Solvent Ideal Recrystallization Solvent Solubility_High_T->Ideal_Solvent Solubility_Low_T->Ideal_Solvent

Caption: Key principles of solvent selection for recrystallization.

Experimental Protocol: Recrystallization

  • Solvent Screening:

    • Test the solubility of your crude this compound in a variety of solvents at room temperature and at their boiling points. Potential solvents to screen include ethanol, methanol, isopropanol, toluene, and mixtures such as ethanol/water or toluene/hexane.

  • Dissolution:

    • In a flask, add the chosen hot solvent to your crude product until it is completely dissolved. Use the minimum amount of hot solvent necessary.[7]

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[6]

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Guide 3: Purity Assessment

Accurate determination of purity is crucial. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods.[8][9]

HPLC Method for Purity Analysis of this compound

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[8][10]

  • Mobile Phase: A gradient of acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape).[8][10]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV at 254 nm.[8]

  • Injection Volume: 10 µL.[8]

  • Column Temperature: 30 °C.[8]

References

Sources

Preventing the degradation of 4-(3-Methoxyphenoxy)aniline during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and handling of 4-(3-Methoxyphenoxy)aniline. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges related to the stability and purity of this compound during its synthesis. The inherent sensitivity of the aniline moiety to oxidation necessitates careful control over reaction conditions to prevent degradation and ensure high-purity outcomes.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounding all recommendations in established chemical principles and peer-reviewed literature.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems that can arise during the synthesis of this compound. Each entry explains the probable cause and provides a detailed, actionable solution.

Q1: My reaction mixture and final isolated product are discolored (e.g., pink, yellow, brown, or black). What is the cause and how can I prevent it?

Root Cause Analysis:

Discoloration is the most common indicator of degradation for anilines. The primary cause is the oxidation of the electron-rich amino group.[1] Atmospheric oxygen can oxidize the aniline to form highly colored impurities such as nitroso, nitro, azoxy, and azo compounds, which can further polymerize into intractable tars.[2][3][4][5] This process is often accelerated by heat, light, and the presence of metal catalysts used in cross-coupling reactions.

Preventative & Corrective Actions:

  • Maintain an Inert Atmosphere: The single most effective preventative measure is to rigorously exclude oxygen.

    • Protocol: Before adding reagents, thoroughly flush the reaction vessel with an inert gas like argon or nitrogen. Maintain a positive pressure of the inert gas throughout the reaction, including during heating and cooling phases. For palladium-catalyzed reactions like the Buchwald-Hartwig amination, this is non-negotiable for both preventing degradation and protecting the catalyst.[6]

  • Use Degassed Solvents: Solvents can dissolve significant amounts of atmospheric oxygen.

    • Protocol: Degas your solvents immediately before use. Common methods include:

      • Sparging: Bubble argon or nitrogen through the solvent for 15-30 minutes.

      • Freeze-Pump-Thaw: For highly sensitive reactions, perform at least three cycles of freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and thawing.

  • Optimize Purification: If discoloration occurs, effective purification is crucial.

    • Protocol: Column chromatography on silica gel is highly effective.[7] However, the basic amine can streak on acidic silica, leading to poor separation. To counter this, add 0.5-1% triethylamine (or another volatile base) to your eluent system (e.g., Hexane/Ethyl Acetate).[7] This neutralizes the acidic sites on the silica, resulting in sharp, well-defined bands.

Caption: Primary degradation pathway of anilines via oxidation.

Q2: My yield is very low due to incomplete conversion. How can I drive the reaction to completion?

Root Cause Analysis:

Low conversion in diaryl ether syntheses typically points to issues with the catalytic cycle or overall reaction conditions. The two main synthetic strategies, Ullmann Condensation and Buchwald-Hartwig Amination, have different failure modes.

  • Ullmann Condensation: Traditionally requires high temperatures (100–210 °C), and failure can result from insufficient heat or inactive copper catalyst.[8][9]

  • Buchwald-Hartwig Amination: Highly dependent on the integrity of the palladium catalyst and the specific ligand-base combination. Catalyst deactivation by oxygen is a common problem.[10][11]

Optimization Strategies:

  • Catalyst & Ligand Selection:

    • Ullmann: Modern Ullmann protocols use ligands like N,N-dimethylglycine or phenanthroline to enable the reaction at lower temperatures (90-120 °C).[12] Ensure you are using a reliable source of Cu(I), such as CuI.

    • Buchwald-Hartwig: The choice of phosphine ligand is critical. Sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often required for efficient C-N or C-O coupling.[6][13]

  • Base and Solvent Choice:

    • The base is not just a proton scavenger; it participates in the catalytic cycle. For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOt-Bu or K₃PO₄ are common.[14] For Ullmann, K₂CO₃ or Cs₂CO₃ are frequently used.[15]

    • The solvent must be anhydrous and polar aprotic (e.g., DMF, DMSO, Toluene, Dioxane) to ensure solubility and stability of the reactive intermediates.[6][9]

  • Temperature Control:

    • While higher temperatures can increase reaction rates, they also accelerate degradation.[8] Monitor the reaction by TLC or LC-MS to find the minimum temperature required for efficient conversion within a reasonable timeframe (e.g., 80-110 °C for modern catalytic systems).[8][12]

ParameterUllmann Condensation (Modern)Buchwald-Hartwig Amination
Catalyst CuI (5-10 mol%)Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)
Ligand N,N-Dimethylglycine, PhenanthrolineBiaryl Phosphines (e.g., XPhos, RuPhos)
Base K₂CO₃, Cs₂CO₃NaOt-Bu, K₃PO₄, LHMDS
Solvent DMSO, DMFToluene, Dioxane
Temperature 90 - 120 °C[12]80 - 110 °C[8]
Atmosphere Inert gas recommendedInert gas mandatory[6]

Frequently Asked Questions (FAQs)

Q1: What is the most robust synthetic strategy to avoid degradation altogether?

The most reliable method to prevent the degradation of the aniline functional group is to introduce it at the final step of the synthesis. This involves performing the diaryl ether coupling using a nitro-analogue, followed by reduction of the nitro group.

The Nitro-Reduction Strategy:

  • Step 1: Diaryl Ether Formation (Ullmann or Buchwald-Hartwig C-O Coupling): Couple 3-methoxyphenol with a 4-halo-nitrobenzene (e.g., 4-fluoronitrobenzene or 4-chloronitrobenzene). The nitro group is stable under these coupling conditions and activates the ring toward nucleophilic aromatic substitution.

  • Step 2: Reduction: Once the nitro-diaryl ether intermediate is synthesized and purified, reduce the nitro group to an amine. This can be achieved cleanly and in high yield using standard conditions such as:

    • SnCl₂·2H₂O in ethanol or ethyl acetate.

    • Catalytic hydrogenation (H₂, Pd/C) in a suitable solvent.

This strategy completely avoids exposing the sensitive aniline moiety to the potentially harsh, high-temperature, and metal-catalyzed conditions of the coupling reaction, leading to a much cleaner product profile.

RecommendedWorkflow cluster_0 Step 1: C-O Coupling cluster_1 Step 2: Reduction Reactants 3-Methoxyphenol + 4-Halonitrobenzene Coupling Ullmann or Buchwald-Hartwig (e.g., Cs₂CO₃, DMSO, 110°C) Reactants->Coupling Intermediate 1-Methoxy-3-(4-nitrophenoxy)benzene Coupling->Intermediate Purification1 Workup & Purification Intermediate->Purification1 Reduction Nitro Group Reduction (e.g., SnCl₂, EtOH, 70°C) Product This compound Reduction->Product Purification2 Workup & Final Purification Product->Purification2 Purification1->Reduction

Caption: Recommended workflow using the nitro-reduction strategy.

Q2: If I perform a direct coupling, do I need to use a protecting group on the aniline nitrogen?

It depends on the specific disconnection approach.

  • If using 4-aminophenol (C-O coupling): Yes, protection is highly advisable. The free amine of 4-aminophenol is a competing nucleophile that can react with the aryl halide, leading to N-arylation byproducts. Protecting the amine as a carbamate (e.g., Boc or Cbz) temporarily renders it non-nucleophilic.[16][17] While this adds two steps to the synthesis (protection and deprotection), it often results in a cleaner coupling reaction and higher yields of the desired O-arylated product.[18]

  • If using 4-haloaniline (C-N coupling): No, a protecting group is not needed on the reactant aniline. In this case, you are performing a Buchwald-Hartwig amination where the aniline is the desired nucleophile coupling with a phenol.[10] However, the product itself (this compound) is still susceptible to oxidation under the reaction conditions, making a strict inert atmosphere essential.

Q3: What are the best practices for the final purification and long-term storage of this compound?

Purification: As detailed in the troubleshooting guide, flash column chromatography on silica gel is the preferred method.[7] Use a hexane/ethyl acetate eluent system, adding 0.5-1% triethylamine to prevent streaking.[7] After chromatography, ensure all solvents, including the triethylamine, are thoroughly removed under high vacuum. If the material is crystalline, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) can be an excellent final polishing step.

Storage: Anilines are sensitive to long-term degradation from air and light.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen).

  • Container: Use an amber glass vial to protect from light.

  • Temperature: Store in a cool, dry, and dark place. For long-term storage, refrigeration (2-8°C) is recommended.[19]

By following these guidelines, you can significantly mitigate the degradation of this compound, leading to higher yields, improved purity, and more reliable experimental outcomes.

References
  • Defoin, A. (2004). Simple Preparation of Nitroso Benzenes and Nitro Benzenes by Oxidation of Anilines with H2O2 Catalysed with Molybdenum Salts. Synthesis. Available at: [Link]

  • Rusu, E., & Spac, A. (n.d.). Multiphase Oxidation of Aniline to Nitrosobenzene with Hydrogen Peroxide Catalyzed by Heteropolyacids. SciSpace. Available at: [Link]

  • Maj, M., et al. (2023). In-situ Oxidation and Coupling of Anilines towards Unsymmetric Azobenzenes Using Flow Chemistry. ChemRxiv. Available at: [Link]

  • Porzelle, A., & Liebscher, J. (n.d.). Efficient Preparation of Nitrosoarenes for the Synthesis of Azobenzenes. American Chemical Society. Available at: [Link]

  • Holmes, J., et al. (n.d.). Oxidation of substituted anilines to nitroso-compounds. Journal of the Chemical Society C: Organic. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. Available at: [Link]

  • Olofsson, B., et al. (2011). Room Temperature, Metal-Free Synthesis of Diaryl Ethers with Use of Diaryliodonium Salts. Organic Letters, ACS Publications. Available at: [Link]

  • American Elements (n.d.). 4-(3-Methoxy-4-methylphenoxy)aniline. American Elements. Available at: [Link]

  • Books (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.
  • Organic Chemistry Portal (n.d.). Protective Groups. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate (2025). Manufacture and Uses of the Anilines: A Vast Array of Processes and Products. ResearchGate. Available at: [Link]

  • ResearchGate (2025). ChemInform Abstract: Room Temperature, Metal-Free Synthesis of Diaryl Ethers with Use of Diaryliodonium Salts. ResearchGate. Available at: [Link]

  • Wikipedia (n.d.). Ullmann condensation. Wikipedia. Available at: [Link]

  • Wikipedia (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Wikipedia (n.d.). Protecting group. Wikipedia. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Organic Syntheses (n.d.). Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Veeprho (n.d.). Aniline Impurities and Related Compound. Veeprho. Available at: [Link]

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

  • Master Organic Chemistry (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

  • ResearchGate (2025). Protecting Groups in Solid-Phase Organic Synthesis. ResearchGate. Available at: [Link]

  • MDPI (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link]

Sources

Troubleshooting ambiguous peaks in 4-(3-Methoxyphenoxy)aniline NMR spectra

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(3-Methoxyphenoxy)aniline NMR Analysis

Welcome to the technical support guide for troubleshooting ambiguous peaks in the Nuclear Magnetic Resonance (NMR) spectra of this compound. This guide is designed for researchers, scientists, and drug development professionals who rely on precise spectral interpretation. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but the underlying scientific principles to empower your experimental choices.

Frequently Asked Questions (FAQs)

Q1: The aromatic region of my ¹H NMR spectrum for this compound is a complex cluster of overlapping multiplets. How can I begin to assign these peaks?

A1: The complexity in the aromatic region (typically δ 6.5-7.5 ppm) of this compound arises from the presence of eight aromatic protons distributed across two distinct, electronically coupled ring systems. The molecule's asymmetry ensures that each of these protons resides in a unique chemical environment, leading to a complex series of overlapping signals rather than simple, well-defined patterns.[1]

To begin assignment, consider the electronic effects of the substituents on each ring:

  • Aniline Ring (Ring A): The amino (-NH₂) group is a strong electron-donating group, which shields the ortho and para protons, shifting them upfield (to a lower ppm value) relative to benzene (δ 7.3 ppm). The ether linkage (-O-) is electron-withdrawing via induction but donating via resonance.

  • Phenoxy Ring (Ring B): The methoxy (-OCH₃) group is electron-donating, shielding its ortho and para protons. The ether linkage acts as an electron-donating substituent to this ring as well.

A systematic approach to assignment involves analyzing coupling patterns (J-coupling). Protons ortho to each other will exhibit larger coupling constants (typically 7–10 Hz) than meta (2–3 Hz) or para (0-1 Hz) couplings.[2]

Predicted Chemical Shift Regions and Splitting Patterns:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Expected Multiplicity
H ortho to -NH₂ (aniline ring)~6.6 - 6.8Doublet (d) or Doublet of doublets (dd)
H meta to -NH₂ (aniline ring)~6.8 - 7.2Doublet (d) or Doublet of doublets (dd)
H ortho to -OCH₃ (phenoxy ring)~6.5 - 6.7Doublet (d) or Triplet (t)
H meta to -OCH₃ (phenoxy ring)~7.1 - 7.3Triplet (t)
H para to -OCH₃ (phenoxy ring)~6.6 - 6.8Triplet (t) or Doublet of doublets (dd)
-NH₂ Protons~3.5 - 5.0 (variable)Broad singlet (br s)
-OCH₃ Protons~3.8Singlet (s)

Note: These are estimated ranges and can be influenced by solvent, concentration, and temperature.

Q2: I see a broad peak around 4 ppm that doesn't seem to couple with anything. What is it, and why is it broad?

A2: This broad singlet is characteristic of the amine (-NH₂) protons.[3] Several factors contribute to the broadening of this peak:

  • Quadrupole Moment of Nitrogen: The nitrogen-14 nucleus has a quadrupole moment, which can lead to efficient relaxation pathways for the attached protons, resulting in signal broadening.

  • Chemical Exchange: The amine protons can undergo rapid chemical exchange with trace amounts of water or other acidic protons in the sample. This exchange happens on the NMR timescale, causing the signal to broaden and often decoupling it from adjacent protons.[4]

  • Hydrogen Bonding: Intermolecular hydrogen bonding can also contribute to peak broadening and cause the chemical shift to be highly dependent on sample concentration and temperature.[5]

Troubleshooting Protocol: D₂O Shake

To definitively confirm the identity of the -NH₂ peak, you can perform a simple D₂O exchange experiment.

Methodology:

  • Acquire a standard ¹H NMR spectrum of your sample.

  • Add a single drop of deuterium oxide (D₂O) to your NMR tube.

  • Shake the tube vigorously for several minutes to ensure thorough mixing.

  • Re-acquire the ¹H NMR spectrum.

Expected Result: The amine protons will exchange with deuterium from the D₂O. Since deuterium is not observed in ¹H NMR, the broad -NH₂ peak will disappear or significantly diminish in intensity.[6]

Q3: My aromatic signals are still too overlapped to interpret, even after considering electronic effects. What is the next logical step?

A3: When peak overlap is severe, changing the chemical environment of the sample can often resolve the signals. The simplest and most effective method is to re-run the spectrum in a different deuterated solvent.[6][7] Aromatic solvents like benzene-d₆ are particularly useful due to the Aromatic Solvent-Induced Shift (ASIS) effect.[7] The anisotropic magnetic field of the benzene ring will interact with your molecule, inducing differential shifts in your protons and often spreading out crowded regions.

Experimental Workflow: Solvent Effect Analysis

This workflow helps visualize how changing the solvent can resolve ambiguous peaks.

G cluster_0 Initial Analysis cluster_1 Troubleshooting cluster_2 Outcome A Acquire ¹H NMR in CDCl₃ B Observe Overlapping Aromatic Signals A->B C Prepare Sample in Benzene-d₆ B->C Overlap Prevents Full Assignment D Acquire ¹H NMR in Benzene-d₆ C->D E Compare Spectra D->E F Signals Resolved (ASIS Effect) E->F Successful Resolution G Signals Still Overlapped E->G Insufficient Resolution H Proceed to 2D NMR G->H

Caption: Workflow for using solvent effects to resolve peak overlap.

Q4: I've tried different solvents, but some aromatic peaks remain ambiguous. What advanced techniques can I use?

A4: When 1D NMR techniques are insufficient, two-dimensional (2D) NMR spectroscopy is the definitive solution for resolving complex, overlapping signals.[8] For your specific problem, the following 2D experiments are highly recommended:

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically 2-3 bonds apart).[8] Cross-peaks in the COSY spectrum will connect coupled protons, allowing you to trace out the spin systems of both aromatic rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[8] Since ¹³C spectra are typically much better resolved than ¹H spectra, HSQC can effectively separate overlapping proton signals by spreading them out in the carbon dimension.[9][10]

Logical Relationship: When to Use 2D NMR

G A Initial ¹H NMR Spectrum B Ambiguous Peaks (Overlap) A->B If C Solvent Study (e.g., Benzene-d₆) B->C First Step D 2D NMR (COSY, HSQC) B->D Advanced Step C->B If Unsuccessful E Complete Structural Assignment C->E If Successful D->E Leads to

Caption: Decision-making process for NMR troubleshooting.

Q5: Could impurities be the source of my ambiguous peaks?

A5: Absolutely. Impurities from the synthesis or purification process are a common source of unexpected peaks. For this compound, potential impurities could include:

  • Starting Materials: Unreacted 3-methoxyphenol or 4-fluoro/bromo/iodo-nitrobenzene/aniline.

  • By-products: Isomeric products or compounds formed from side reactions.

  • Residual Solvents: Solvents used during the reaction or purification (e.g., ethyl acetate, hexanes, toluene).[6]

Verification Steps:

  • Check the full spectrum for characteristic solvent peaks.[11]

  • Compare your spectrum to reference spectra of potential starting materials.

  • Use techniques like GC-MS or LC-MS to identify and quantify impurities.

References

  • BenchChem. (n.d.). Interpreting complex aromatic signals in 1,2-Diphenylpropane NMR.
  • BenchChem. (n.d.). Technical Support Center: Resolving Peak Overlaps in NMR Spectra of Aromatic Imines.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
  • Narasimhaswamy, T., Lee, D. K., Yamamoto, K., Somanathan, N., & Ramamoorthy, A. (n.d.). A 2D Solid-State NMR Experiment To Resolve Overlapping Aromatic Resonances of Thiophene-Based Nematogens. Journal of the American Chemical Society.
  • Narasimhaswamy, T., Lee, D. K., Yamamoto, K., Somanathan, N., & Ramamoorthy, A. (n.d.). A 2D Solid-State NMR Experiment to Resolve Overlapping Aromatic Resonances of Thiophene-Based Nematogens. PubMed.
  • (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube.
  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
  • (n.d.). Amines.
  • (n.d.). Short Summary of 1H-NMR Interpretation.
  • (n.d.). Table of Contents.
  • Chemistry LibreTexts. (2023, February 11). 5.10: Interpreting Proton NMR Spectra.
  • (n.d.). Supplementary Information.
  • (n.d.). 1H NMR Spectroscopy.
  • Sigma-Aldrich. (n.d.). 4-(3-Methoxyphenyl)aniline.
  • Reddit. (2018, April 30). Broad N-H chemical shift in proton NMR.
  • ResearchGate. (n.d.). 1 H chemical shifts of benzene, substituted ben- zenes, aniline and....
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. Signals on the two axes represent 1D spectra with ¹³C peaks on the vertical axis and ¹H peaks on the horizontal axis.
  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?.
  • Chemistry For Everyone. (2021, July 25). What Causes NMR Peak Broadening?. YouTube.
  • ResearchGate. (2013, October 9). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?.
  • UNN. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 -.
  • ResearchGate. (2020, September 23). How can I interpret a NMR with so much noises and peak overlaps?.
  • AOBChem USA. (n.d.). This compound.
  • ResearchGate. (n.d.). Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and....
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012).
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra.
  • Matrix Scientific. (n.d.). This compound.
  • BenchChem. (n.d.). Technical Support Center: Synthesis and Purification of 4-Phenoxyaniline.
  • ChemRxiv. (n.d.). Solvent induced 1H NMR chemical shifts of annulenes.
  • ResearchGate. (2025, August 6). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.
  • Veeprho. (n.d.). Aniline Impurities and Related Compound.
  • ChemicalBook. (n.d.). 4-METHOXY-O-PHENYLENEDIAMINE(102-51-2) 1H NMR spectrum.
  • (2025, August 26). Synthesis and Characterization of Bemotrizinol Impurities.
  • Hoffman Fine Chemicals. (n.d.). CAS 105903-05-7 | 3-(4-Methoxyphenoxy)aniline.
  • ChemicalBook. (n.d.). Aniline(62-53-3) 1H NMR spectrum.
  • ResearchGate. (n.d.). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone.

Sources

Technical Support Center: Stabilizing 4-(3-Methoxyphenoxy)aniline in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(3-Methoxyphenoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the stabilization of this compound in various solvents. As a diaryl ether amine, this compound is susceptible to degradation, which can impact experimental outcomes, product purity, and shelf-life. This document provides a series of troubleshooting guides and frequently asked questions to address common stability issues.

Understanding the Instability of this compound

This compound, like many aromatic amines, is prone to degradation through several pathways, primarily oxidation and photodegradation. The lone pair of electrons on the nitrogen atom can be readily abstracted, initiating a cascade of reactions that lead to the formation of colored impurities and polymeric materials. Key factors that accelerate degradation include exposure to oxygen, light (especially UV), elevated temperatures, and the choice of solvent.

The ether linkage and the methoxy group can also influence the molecule's stability, potentially participating in or directing degradation reactions. Understanding these vulnerabilities is the first step in designing effective stabilization strategies.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter during your experiments with this compound.

Question 1: My solution of this compound in an organic solvent is turning yellow/brown. What is causing this discoloration and how can I prevent it?

Answer:

Discoloration is a common indicator of the oxidative degradation of aromatic amines. The yellow or brown color is due to the formation of highly conjugated, colored byproducts. This process is often initiated by autoxidation, a free-radical chain reaction involving atmospheric oxygen.

Causality:

  • Oxygen Exposure: The primary culprit is dissolved oxygen in your solvent. The amine group is susceptible to oxidation, leading to the formation of nitroso, nitro, and eventually polymeric, colored compounds.

  • Solvent Effects: Protic solvents (e.g., alcohols) can sometimes facilitate oxidation by stabilizing charged intermediates in the degradation pathway. Aprotic solvents are generally preferred, but oxygen solubility varies among them.

  • Trace Impurities: Trace metal ions in the solvent or from your reaction vessel can catalyze oxidation.

Troubleshooting Steps:

  • Solvent Degassing: Before preparing your solution, thoroughly degas the solvent to remove dissolved oxygen. Common laboratory methods include:

    • Sparging with an Inert Gas: Bubble an inert gas like nitrogen or argon through the solvent for 15-30 minutes.

    • Freeze-Pump-Thaw: For more rigorous oxygen removal, subject the solvent to at least three freeze-pump-thaw cycles.

  • Inert Atmosphere: Prepare and store your solution under an inert atmosphere (e.g., in a glovebox or a flask sealed with a septum and purged with nitrogen or argon).

  • Use of Antioxidants: Add a suitable antioxidant to the solution. For aromatic amines, a combination of a primary (radical-scavenging) and a secondary (peroxide-decomposing) antioxidant can be highly effective. A common and effective choice is a hindered phenolic antioxidant like Butylated Hydroxytoluene (BHT).

    • Recommended Concentration: Start with a low concentration of BHT, for example, 0.01-0.1% (w/v). The optimal concentration may need to be determined empirically.

  • Solvent Purity: Use high-purity, anhydrous solvents to minimize the presence of catalytic impurities.

Question 2: I'm observing a loss of purity of my this compound sample over time, even when stored in the dark. What could be the issue?

Answer:

Even in the absence of light, autoxidation can occur if oxygen is present. The rate of degradation will depend on the storage temperature and the solvent.

Causality:

  • Autoxidation: As mentioned previously, this is a spontaneous reaction with oxygen that can occur at ambient temperatures.[1]

  • Solvent Polarity: Polar solvents might accelerate degradation by stabilizing polar transition states in the oxidation pathway.

  • Temperature: Higher storage temperatures will increase the rate of degradation.

Troubleshooting Steps:

  • Inert Atmosphere Storage: Ensure your samples are stored under a robust inert atmosphere. Simply capping a vial is often insufficient over long periods. Use vials with PTFE-lined septa and purge the headspace with nitrogen or argon before sealing.

  • Low-Temperature Storage: Store your solutions at a lower temperature (e.g., 2-8 °C or -20 °C) to significantly slow down the degradation kinetics. Ensure your compound remains soluble at the storage temperature.

  • Antioxidant Addition: If not already included, add an antioxidant like BHT to your solution.

  • Solvent Selection: Consider switching to a less polar, aprotic solvent if your experimental conditions allow. The stability in different solvents should be empirically tested.

Frequently Asked Questions (FAQs)

FAQ 1: What is the best type of antioxidant to use for stabilizing this compound?

For stabilizing aromatic amines, hindered phenolic antioxidants are an excellent first choice. Butylated Hydroxytoluene (BHT) is a widely used, effective, and cost-efficient option.[2][3] Hindered phenols act as radical scavengers, interrupting the autoxidation chain reaction.[4]

For enhanced protection, a synergistic combination of a hindered phenol and an aminic antioxidant can be employed. The phenolic antioxidant can regenerate the aminic antioxidant, prolonging the protective effect.[5][6] However, for many applications, a single hindered phenolic antioxidant like BHT is sufficient.

FAQ 2: How does the choice of solvent affect the stability of this compound?

The solvent can influence stability in several ways:

  • Oxygen Solubility: The concentration of dissolved oxygen varies between solvents.

  • Polarity: As a general trend, more polar solvents can sometimes accelerate the oxidation of anilines.

  • Proticity: Protic solvents (e.g., alcohols, water) can participate in hydrogen bonding and may facilitate certain degradation pathways. Aprotic solvents (e.g., THF, DCM, acetonitrile) are often a better choice for long-term storage.

  • Solvent Purity: Impurities in the solvent, such as peroxides in ethers or trace metals, can initiate or catalyze degradation. Always use high-purity solvents.

A systematic study to evaluate stability in a few candidate solvents for your application is highly recommended.

FAQ 3: How can I monitor the degradation of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor the degradation of your compound.[4][7][8]

Key features of a stability-indicating HPLC method:

  • Specificity: The method should be able to separate the parent compound from all potential degradation products and impurities.

  • Sensitivity: The method should be sensitive enough to detect and quantify degradation products at low levels.

  • Forced Degradation Studies: To develop and validate the method, you should perform forced degradation studies where the compound is exposed to harsh conditions (e.g., acid, base, peroxide, heat, light) to intentionally generate degradation products.[9][10] This helps to ensure that the method can indeed separate the active ingredient from its degradation products.

A typical starting point for method development would be a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol, using UV detection.

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound in Solution

This protocol is a general guideline and should be adapted based on your specific needs and available equipment. It is based on the principles outlined in the ICH Q1A(R2) guideline for stability testing.[2][11][12][13]

Objective: To evaluate the stability of this compound in a chosen solvent under accelerated conditions of temperature and light.

Materials:

  • This compound

  • High-purity solvent(s) of choice

  • Antioxidant (e.g., BHT)

  • Type I glass vials with PTFE-lined septa

  • HPLC system with a validated stability-indicating method

  • Stability chamber or oven with controlled temperature

  • Photostability chamber (optional, as per ICH Q1B)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

    • If testing the effect of an antioxidant, prepare a parallel solution containing the desired concentration of the antioxidant (e.g., 0.05% w/v BHT).

    • Dispense aliquots of the solution(s) into the glass vials, leaving some headspace.

    • Purge the headspace with an inert gas (nitrogen or argon) for 1-2 minutes before sealing the vials.

  • Initial Analysis (Time Zero):

    • Immediately analyze a sample from each solution using the validated HPLC method to determine the initial purity and concentration of this compound. This is your time-zero data point.

  • Storage Conditions:

    • Place the vials in a stability chamber at an elevated temperature (e.g., 40 °C or 60 °C).

    • For photostability testing, expose a set of samples to a light source as specified in ICH Q1B, alongside a set of control samples wrapped in aluminum foil to protect from light.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 2, 4, and 8 weeks), remove a vial from each storage condition.

    • Allow the vial to return to room temperature.

    • Analyze the sample by HPLC to determine the concentration of this compound and the formation of any degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the time-zero sample.

    • Plot the percentage remaining versus time for each condition.

    • Identify and quantify any major degradation products.

Data Presentation:

Time PointStorage Condition% this compound Remaining (without BHT)% this compound Remaining (with 0.05% BHT)Major Degradation Products (Peak Area %)
0-100100Not Detected
1 Week40 °C
2 Weeks40 °C
4 Weeks40 °C
8 Weeks40 °C
1 Week60 °C
2 Weeks60 °C
4 Weeks60 °C
8 Weeks60 °C

Visualizing Degradation and Stabilization

Degradation Pathway

Potential Oxidative Degradation Pathway of this compound cluster_0 Initiation cluster_1 Propagation cluster_2 Termination/Product Formation Amine This compound Radical_Cation Anilinyl Radical Cation Amine->Radical_Cation + Initiator (O2, Light, Metal) Peroxy_Radical Peroxy Radical Radical_Cation->Peroxy_Radical + O2 Hydroperoxide Hydroperoxide Peroxy_Radical->Hydroperoxide + Amine Further_Oxidation Nitroso/Nitro Compounds Hydroperoxide->Further_Oxidation Decomposition Polymerization Polymeric Products (Colored) Further_Oxidation->Polymerization Workflow for Stabilizing this compound Solutions Start Start: Unstable Solution Degas_Solvent 1. Degas Solvent (N2/Ar sparge or Freeze-Pump-Thaw) Start->Degas_Solvent Add_Antioxidant 2. Add Antioxidant (e.g., 0.01-0.1% BHT) Degas_Solvent->Add_Antioxidant Dissolve_Amine 3. Dissolve Amine under Inert Atmosphere Add_Antioxidant->Dissolve_Amine Store_Properly 4. Store under Inert Gas (2-8°C or -20°C) Dissolve_Amine->Store_Properly Monitor_Stability 5. Monitor with Stability-Indicating HPLC Store_Properly->Monitor_Stability End End: Stabilized Solution Monitor_Stability->End

Caption: A recommended workflow for preparing and storing stable solutions of this compound.

References

  • How do phenols work with a amine antioxidant additives? (2021). YouTube. Available at: [Link]

  • Phenolic antioxidants are one of the two major radical interceptor additives used in lubricants (the other being amines). (n.d.). Lubrication Expert. Retrieved from [Link]

  • Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. (2023). National Center for Biotechnology Information. Available at: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. Available at: [Link]

  • ICH Q1A(R2) Guideline. (n.d.). International Council for Harmonisation. Available at: [Link]

  • High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. (n.d.). Journal of Medicinal and Organic Chemistry. Retrieved from [Link]

  • Stability Indicating HPLC Method Development –A Review. (n.d.). International Journal of Trend in Scientific Research and Development. Available at: [Link]

  • Butylated hydroxytoluene. (n.d.). Wikipedia. Retrieved from [Link]

  • Q1A (R2) A deep dive in Stability Studies. (2024). YouTube. Available at: [Link]

  • Stability tests according to ICH Q1A (R2). (2012). Memmert. Available at: [Link]

  • The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C - and N-oxidation. (1987). National Center for Biotechnology Information. Available at: [Link]

  • Synergistic Antioxidant and Anti-Inflammatory Effects of Phenolic Acid-Conjugated Glutamine–Histidine–Glycine–Valine (QHGV) Peptides Derived from Oysters (Crassostrea talienwhanensis). (2024). National Center for Biotechnology Information. Available at: [Link]

  • Stability Indicating HPLC Method Development: A Review. (2023). International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Development of Stability‑Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1). (2020). LCGC International. Available at: [Link]

  • Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. (2009). ResearchGate. Available at: [Link]

  • List of aromatic amines used in this study and the efficiency of their... (n.d.). ResearchGate. Retrieved from [Link]

  • Synergistic Antioxidant Activity of Natural Products. (2017). Remedy Publications LLC. Available at: [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. (n.d.). European Medicines Agency. Available at: [Link]

  • Oxidation of substituted anilines to nitroso-compounds. (n.d.). Journal of the Chemical Society C: Organic. Retrieved from [Link]

  • The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. (2024). Open Access Journals. Available at: [Link]

  • The Synergy between Glutathione and Phenols—Phenolic Antioxidants Repair Glutathione: Closing the Virtuous Circle—A Theoretical Insight. (2023). MDPI. Available at: [Link]

  • Stability tests according to ICH Q1A (R2). (2019). Memmert. Available at: [Link]

  • Autoxidation. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Technical Support Center: Strategies for Scaling Up the Synthesis of 4-(3-Methoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(3-Methoxyphenoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for scaling up this important synthesis. The content is structured in a question-and-answer format to directly address potential challenges encountered during experimentation.

I. Troubleshooting Guide: Common Issues in Scale-Up Synthesis

This section addresses specific problems that may arise during the scale-up of this compound synthesis, providing potential causes and actionable solutions.

Issue 1: Low Yield or Stalled Reaction

Question: We are attempting a large-scale Ullmann condensation to synthesize this compound, but the reaction is giving a low yield and appears to have stalled. What are the likely causes and how can we troubleshoot this?

Answer: Low yields or stalled reactions in Ullmann-type couplings are common issues during scale-up.[1][2] The primary reasons often revolve around catalyst activity, reaction conditions, and reagent purity.

Probable Causes:

  • Catalyst Deactivation: The copper catalyst can be sensitive to air and moisture, leading to deactivation.[3] On a larger scale, ensuring a completely inert atmosphere is more challenging. The quality of the copper source is also crucial; older or oxidized copper(I) salts will have lower activity.[2]

  • Insufficient Mass Transfer: In larger reaction vessels, inadequate stirring can lead to poor mixing of the heterogeneous mixture (reactants, base, and catalyst), resulting in localized concentration gradients and a stalled reaction.

  • Incorrect Temperature: Ullmann condensations often require high temperatures to proceed efficiently.[1] Hot spots or uneven heating in a large reactor can lead to side reactions or decomposition, while temperatures that are too low will result in a sluggish reaction.

  • Base Inefficiency: The choice and quality of the base are critical. Bases like potassium carbonate or cesium carbonate need to be finely powdered and completely dry to be effective.[3] Clumping of the base on a large scale can reduce its surface area and effectiveness.

Troubleshooting Steps & Solutions:

  • Catalyst and Reaction Setup:

    • Use freshly purchased, high-purity copper(I) iodide or other copper salts.

    • Consider using a ligand, such as 1,10-phenanthroline or N,N-dimethylglycine, which can stabilize the copper catalyst and facilitate the reaction at lower temperatures.[4]

    • Ensure a rigorously inert atmosphere by thoroughly purging the reactor with argon or nitrogen before and during the reaction. For large-scale setups, this may involve multiple vacuum/backfill cycles.

  • Mass and Heat Transfer:

    • Optimize the stirring rate and impeller design to ensure efficient mixing of all components.

    • Use a reactor with a jacketed heating system for uniform temperature control. Monitor the internal reaction temperature closely.

  • Base and Solvent:

    • Use a high-purity, anhydrous base. Consider grinding the base to a fine powder before use to maximize its surface area.

    • Ensure the solvent (e.g., DMF, NMP) is anhydrous, as water can interfere with the reaction.[3]

  • Workflow Diagram for Troubleshooting Low Yield:

    G start Low Yield or Stalled Reaction check_catalyst 1. Verify Catalyst Activity - Use fresh Cu(I) salt - Add a suitable ligand start->check_catalyst check_atmosphere 2. Ensure Inert Atmosphere - Thoroughly purge with Ar/N2 check_catalyst->check_atmosphere If no improvement check_mixing 3. Optimize Mass Transfer - Adjust stirring rate - Check impeller design check_atmosphere->check_mixing If no improvement check_temp 4. Verify Temperature Control - Monitor internal temperature - Ensure uniform heating check_mixing->check_temp If no improvement check_base 5. Evaluate Base and Solvent - Use anhydrous, finely powdered base - Use anhydrous solvent check_temp->check_base If no improvement resolution Improved Yield check_base->resolution Problem Resolved

    A decision tree for troubleshooting low yields in the Ullmann condensation.

Issue 2: Formation of Significant Byproducts

Question: During the scale-up of a Buchwald-Hartwig amination for this compound, we are observing significant amounts of hydrodehalogenation of the aryl halide and the formation of undesired diaryl ether. How can we minimize these byproducts?

Answer: The formation of byproducts in Buchwald-Hartwig aminations is a known challenge, particularly during scale-up where reaction times may be longer and temperature control can be less precise.[5][6]

Probable Causes:

  • Hydrodehalogenation: This side reaction is often caused by β-hydride elimination from the palladium-amido complex, which can be more prevalent with certain ligands or at higher temperatures.[6]

  • Diaryl Ether Formation: The formation of a diaryl ether byproduct suggests a competing C-O coupling reaction. This can occur if the reaction mixture contains residual water or if the phenol starting material for the aniline synthesis is present as an impurity.

  • Ligand Decomposition: Some phosphine-based ligands can degrade at elevated temperatures over extended reaction times, leading to less selective catalysis.

Troubleshooting Steps & Solutions:

  • Ligand and Catalyst Selection:

    • The choice of ligand is critical in Buchwald-Hartwig reactions.[7][8] For C-N bond formation, bulky, electron-rich phosphine ligands are often preferred as they promote reductive elimination over side reactions.[8] Consider screening different generations of Buchwald ligands to find one that is optimal for your specific substrates.

    • Ensure the correct palladium-to-ligand ratio is maintained, as this can influence the stability and activity of the catalytic species.

  • Reaction Conditions:

    • Lowering the reaction temperature may help to suppress the rate of side reactions relative to the desired C-N coupling.

    • Carefully control the addition of the base. A strong base like sodium tert-butoxide is commonly used, but its concentration and addition rate can impact the reaction pathway.

  • Reagent Purity:

    • Use highly pure, anhydrous reagents and solvents.[9] Residual water can lead to the formation of diaryl ethers.

    • Ensure the starting materials are free from impurities that could interfere with the catalysis.

Issue 3: Difficulties in Product Purification

Question: We are struggling with the purification of this compound on a large scale. The crude product is dark and contains impurities that are difficult to remove by column chromatography. What are some effective purification strategies?

Answer: Purification challenges on a large scale are common, especially when dealing with colored impurities or byproducts with similar polarity to the desired product.

Probable Causes:

  • Residual Catalyst: Palladium and copper catalysts can be difficult to remove completely and can contribute to the dark color of the crude product.

  • High-Boiling Solvents: Solvents like DMF or NMP used in Ullmann reactions have high boiling points and can be challenging to remove entirely.

  • Formation of Polar Byproducts: Side reactions can generate polar impurities that streak on silica gel during column chromatography.

Troubleshooting Steps & Solutions:

  • Work-up Procedure:

    • After the reaction is complete, consider a work-up procedure designed to remove the metal catalyst. This can include washing the organic layer with an aqueous solution of a chelating agent like EDTA or a dilute ammonium hydroxide solution to complex with the residual metal.

    • For palladium catalysts, treatment with a scavenger resin can be effective.

  • Crystallization:

    • Instead of relying solely on column chromatography, explore crystallization as a primary purification method. This is often more scalable and cost-effective. Experiment with different solvent systems to find one that provides good recovery and high purity.

  • Alternative Purification Techniques:

    • For thermally stable compounds, distillation under reduced pressure can be an effective method for purification on a larger scale.

    • If the product has basic properties, an acid-base extraction can be used to separate it from neutral impurities. Dissolve the crude product in an organic solvent and extract with an aqueous acid. The aqueous layer can then be basified and the pure product extracted back into an organic solvent.

Quantitative Data Summary Table

ParameterLab Scale (1g)Pilot Scale (100g)Manufacturing Scale (10kg)
Typical Yield (Ullmann) 75-85%65-75%60-70%
Typical Yield (Buchwald) 85-95%80-90%75-85%
Purity after Initial Work-up >90%80-90%70-85%
Final Purity after Purification >99%>98.5%>98%

II. Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the large-scale synthesis of this compound: Ullmann condensation or Buchwald-Hartwig amination?

A1: Both the Ullmann condensation and the Buchwald-Hartwig amination are viable routes.[1][4][6] The choice often depends on factors such as cost of raw materials, catalyst cost and availability, and the specific capabilities of the manufacturing facility.

  • Ullmann Condensation: This is a more traditional method that uses a relatively inexpensive copper catalyst.[1][10] However, it often requires harsh reaction conditions, such as high temperatures and polar aprotic solvents, which can be challenging to manage on a large scale.[1]

  • Buchwald-Hartwig Amination: This method uses a more expensive palladium catalyst but often proceeds under milder conditions with higher yields and selectivity.[6][11][12] The development of highly active catalysts and ligands has made this a very attractive option for industrial applications.[7][8]

For large-scale synthesis where efficiency and purity are paramount, the Buchwald-Hartwig amination is often favored despite the higher initial cost of the catalyst, due to its milder conditions and better functional group tolerance.[12]

Q2: What are the key safety considerations when scaling up this synthesis?

A2: Scaling up any chemical synthesis introduces new safety challenges. For the synthesis of this compound, key considerations include:

  • Thermal Hazards: Both the Ullmann and Buchwald-Hartwig reactions can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more difficult. A thorough thermal hazard assessment, including reaction calorimetry, is essential to understand the thermal profile of the reaction and to design appropriate cooling systems.

  • Reagent Handling:

    • Pyrophoric Reagents: Some strong bases used in these reactions, like sodium hydride or certain alkoxides, can be pyrophoric. Handling these on a large scale requires specialized equipment and procedures.

    • Toxic and Corrosive Materials: Aryl halides, phenols, and some solvents and reagents can be toxic or corrosive. Appropriate personal protective equipment (PPE) and engineering controls, such as fume hoods or closed-system reactors, are necessary.

  • Pressure Management: If the reaction generates gaseous byproducts or is run at elevated temperatures, the reactor must be equipped with appropriate pressure relief systems.

Q3: How can we monitor the progress of the reaction on a large scale?

A3: Real-time reaction monitoring is crucial for process control and optimization on a large scale. Common techniques include:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for monitoring the disappearance of starting materials and the appearance of the product. Samples can be taken from the reactor at regular intervals and analyzed.

  • Gas Chromatography (GC): If the components are sufficiently volatile and thermally stable, GC can also be used.

  • In-situ Spectroscopic Techniques: For more advanced process control, in-situ techniques like Fourier-transform infrared spectroscopy (FTIR) or Raman spectroscopy can provide real-time information about the reaction progress without the need for sampling.

III. Experimental Protocols

Protocol 1: Ullmann Condensation for this compound

This protocol is a representative example and may require optimization for specific equipment and scales.

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, charge 4-aminophenol (1.0 eq), 1-bromo-3-methoxybenzene (1.1 eq), potassium carbonate (2.0 eq, finely powdered and dried), and copper(I) iodide (0.1 eq).

  • Inert Atmosphere: Evacuate the reactor and backfill with nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the reactor.

  • Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the inorganic salts.

  • Extraction: Dilute the filtrate with water and extract with a suitable organic solvent, such as ethyl acetate. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or crystallization.

Protocol 2: Buchwald-Hartwig Amination for this compound

This protocol is a general guideline and will require optimization of the ligand, base, and solvent for a specific scale.

  • Catalyst Pre-formation (Optional but Recommended): In a separate vessel under an inert atmosphere, prepare the active palladium catalyst by mixing a palladium precursor (e.g., Pd(OAc)₂, 0.01 eq) with a suitable phosphine ligand (e.g., a Buchwald ligand, 0.02 eq) in an anhydrous solvent.

  • Reaction Setup: In the main reactor, charge 4-bromophenol (1.0 eq), 3-methoxyaniline (1.2 eq), and a strong base (e.g., sodium tert-butoxide, 1.5 eq) under an inert atmosphere.

  • Solvent and Catalyst Addition: Add an anhydrous solvent (e.g., toluene or dioxane) to the reactor, followed by the pre-formed catalyst solution.

  • Reaction: Heat the reaction mixture to 80-110 °C with efficient stirring. Monitor the reaction progress by HPLC.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water.

  • Extraction: Extract the product into an organic solvent. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or crystallization.

Workflow for Synthesis Method Selection

G start Select Synthesis Route cost_constraint Cost Constraints? start->cost_constraint harsh_conditions Harsh Conditions Acceptable? cost_constraint->harsh_conditions Yes (Low Cost Priority) buchwald Buchwald-Hartwig Amination (Pd Catalyst) cost_constraint->buchwald No (Performance Priority) ullmann Ullmann Condensation (Cu Catalyst) harsh_conditions->ullmann Yes harsh_conditions->buchwald No

A flowchart to guide the selection of the synthetic method based on key project constraints.

IV. References

Sources

Addressing solubility issues of 4-(3-Methoxyphenoxy)aniline in experiments

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of 4-(3-Methoxyphenoxy)aniline. Our goal is to equip you with the foundational knowledge and practical protocols necessary to overcome common solubility challenges encountered during experimental workflows.

Introduction: Understanding the Molecule

This compound is an aromatic amine whose structure presents a classic solubility challenge. The molecule's character is dual-natured: the aniline and ether functional groups provide sites for hydrogen bonding and polar interactions, while the two phenyl rings contribute significant lipophilicity. This duality means that its solubility is highly dependent on the solvent system. It is generally characterized by poor aqueous solubility but better solubility in organic solvents. This guide will walk you through a logical progression of techniques to achieve successful dissolution for your specific application.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am starting a new project. What are the general solubility characteristics of this compound?

Answer: Based on its molecular structure, this compound, a solid at room temperature, exhibits the following predicted solubility profile:

  • Aqueous Solvents (e.g., Water, PBS): Practically insoluble. The large, nonpolar surface area of the biphenyl ether structure dominates, preventing effective hydration by water molecules.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): High solubility is expected. These solvents are effective at solvating both the polar amine group and the nonpolar aromatic rings.[1][2][3] Dimethyl sulfoxide (DMSO) is an exceptionally strong solvent for a wide array of organic materials and is miscible with water, making it a common choice for preparing high-concentration stock solutions.[1][3]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Good to moderate solubility is expected. These alcohols can act as hydrogen bond donors and acceptors, interacting favorably with the aniline and ether moieties.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Moderate to low solubility is expected. While the molecule is significantly nonpolar, the presence of the amine group limits its solubility in purely nonpolar hydrocarbon solvents.

Q2: My this compound is not dissolving in my chosen organic solvent. What are the initial troubleshooting steps?

Answer: When facing initial dissolution failure, it's crucial to approach the problem systematically. Do not immediately resort to extreme measures. The following workflow helps diagnose and solve the most common issues.

G start Compound fails to dissolve check_purity Step 1: Verify Purity - Check Certificate of Analysis (CoA) - Ensure solvent is pure and dry start->check_purity agitate Step 2: Apply Physical Energy - Vortex vigorously - Use an ultrasonic bath (sonication) check_purity->agitate Purity Confirmed heat Step 3: Gentle Heating - Warm solution to 30-40°C - Monitor for degradation (color change) agitate->heat Still insoluble success Dissolution Achieved agitate->success Soluble increase_vol Step 4: Increase Solvent Volume - Add more solvent incrementally - Determine if you are near saturation limit heat->increase_vol Still insoluble heat->success Soluble change_solvent Step 5: Re-evaluate Solvent Choice - Consult solubility table - Select a stronger solvent (e.g., DMSO) increase_vol->change_solvent Still insoluble increase_vol->success Soluble change_solvent->success

Caption: Initial troubleshooting workflow for dissolution.

The cause is often related to kinetics, not just thermodynamics. Increasing the surface area and energy of the system through agitation or gentle heat can significantly increase the rate of dissolution.[4]

Q3: What is the best way to prepare a high-concentration stock solution of this compound for use in biological assays?

Answer: For biological applications, the standard and most reliable method is to prepare a concentrated stock solution in 100% Dimethyl Sulfoxide (DMSO). DMSO is an ideal choice because it can dissolve a wide range of compounds and is miscible with aqueous media, allowing for subsequent dilution into your assay buffer.[1][3][5]

Protocol: Preparation of a 10 mM DMSO Stock Solution

  • Preparation: Work in a clean, dry environment. Use high-purity, anhydrous DMSO to prevent introducing water, which can affect compound stability and solubility.

  • Weigh Compound: Accurately weigh the required mass of this compound (Molecular Weight: 215.25 g/mol ). For 1 mL of a 10 mM stock, you would need 2.15 mg.

  • Add Solvent: Add the solid to a sterile, amber glass vial or a microcentrifuge tube. Add a portion of the total DMSO volume (e.g., 800 µL for a 1 mL final volume).

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes. If the solid persists, place the vial in an ultrasonic bath for 5-10 minutes. Gentle warming (up to 37°C) can be used as a final resort.

  • Final Volume: Once fully dissolved, add DMSO to reach the final desired volume (e.g., bring to 1 mL). Mix thoroughly.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light, to minimize degradation. Aniline derivatives can be susceptible to oxidation.[6]

Q4: I successfully made a DMSO stock, but the compound precipitates when I dilute it into my aqueous assay buffer (e.g., PBS). How can I prevent this?

Answer: This is a common and expected issue known as "crashing out." It occurs because you are moving the compound from a highly favorable organic solvent (DMSO) to a highly unfavorable one (water). The key is to keep the compound in solution in the final aqueous environment.

G cluster_0 Troubleshooting Strategies start Precipitation upon dilution of DMSO stock into aqueous buffer lower_conc Option A: Lower Final Concentration Is a lower concentration acceptable for the assay? start->lower_conc cosolvent Option B: Use a Co-solvent Add 1-5% Ethanol, PEG-400, or other water-miscible solvent to the buffer. start->cosolvent ph_adjust Option C: Adjust Buffer pH Lower pH to <5 to protonate the aniline. Is this compatible with the assay? start->ph_adjust surfactant Option D: Add a Surfactant Incorporate 0.01-0.1% Tween-20 or Pluronic F-68 to form micelles. start->surfactant end_node Stable Aqueous Solution lower_conc->end_node cosolvent->end_node ph_adjust->end_node surfactant->end_node

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 4-(3-Methoxyphenoxy)aniline: An Evaluation of Key Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(3-Methoxyphenoxy)aniline is a crucial diaryl ether amine scaffold found in numerous compounds of pharmaceutical and materials science interest. Its synthesis, which involves the formation of both a C-O (ether) and a C-N (amine) bond to two different aromatic rings, presents a strategic challenge. The efficiency, scalability, and environmental impact of its production are of paramount importance to researchers in drug development and chemical manufacturing.

This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound. We will move beyond simple procedural descriptions to explore the mechanistic underpinnings, strategic advantages, and practical limitations of each approach. The discussion is grounded in established chemical principles and supported by experimental data from peer-reviewed literature, offering a robust framework for methodological selection in a laboratory or industrial setting.

Strategic Overview: The Core Disconnections

The synthesis of this compound can be approached by forming the diaryl ether bond or the diarylamine bond as the key strategic step. This leads to two primary retrosynthetic disconnections:

  • C-O Bond Formation: This strategy involves coupling a phenol derivative with an aniline precursor (typically a halo-nitrobenzene), followed by the reduction of the nitro group. The key challenge lies in the ether bond formation.

  • C-N Bond Formation: This approach directly couples a phenol derivative with an aniline derivative. This is a more direct route but relies on advanced cross-coupling methodologies.

This guide will evaluate three major catalytic and non-catalytic strategies stemming from these disconnections:

  • Route A: Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Group Reduction

  • Route B: Ullmann Condensation followed by Nitro Group Reduction

  • Route C: Buchwald-Hartwig Amination

Below is a logical workflow for evaluating and selecting a synthesis route, a critical decision-making process for any chemical development program.

Synthesis Route Selection Workflow A Define Project Goals (Scale, Purity, Cost, Green Metrics) B Route A: S N Ar + Nitro Reduction A->B Evaluate Potential Routes C Route B: Ullmann + Nitro Reduction A->C Evaluate Potential Routes D Route C: Buchwald-Hartwig C-N Coupling A->D Evaluate Potential Routes E Analyze Route Metrics: - Yield & Purity - Reagent Cost (Catalyst) - Reaction Conditions (T, P) - Scalability & Safety - Waste Profile B->E C->E D->E F Select Optimal Route E->F Compare & Decide

Caption: Workflow for selecting the optimal synthesis route.

Route A: Nucleophilic Aromatic Substitution (SNAr) & Reduction

This classical two-step approach is often the first considered due to its use of relatively inexpensive starting materials and the absence of transition metal catalysts for the key etherification step. The strategy relies on an electron-deficient aryl halide to facilitate nucleophilic attack by a phenoxide.

Mechanism: The SNAr reaction proceeds via an addition-elimination mechanism.[1] The aromatic ring must be "activated" by a strong electron-withdrawing group (EWG), such as a nitro group, positioned ortho or para to the leaving group (typically a halogen). This EWG stabilizes the negative charge in the intermediate Meisenheimer complex, lowering the activation energy for the reaction.[2] Fluorine is an excellent leaving group for SNAr reactions—counterintuitive to SN2 chemistry—because its high electronegativity makes the attached carbon highly electrophilic and susceptible to nucleophilic attack.[3]

SNAr_Mechanism Start 3-Methoxyphenoxide + 1-Fluoro-4-nitrobenzene Step1 Nucleophilic Attack (Addition) Start->Step1 Intermediate Meisenheimer Complex (Resonance Stabilized) Step1->Intermediate Step2 Loss of Leaving Group (Elimination) Intermediate->Step2 Ether 1-(3-Methoxyphenoxy)- 4-nitrobenzene Step2->Ether Reduction Nitro Group Reduction (e.g., H₂, Pd/C) Ether->Reduction Product This compound Reduction->Product

Caption: General workflow for the SNAr and reduction route.

Experimental Protocol: SNAr Route

Step 1: Synthesis of 1-(3-Methoxyphenoxy)-4-nitrobenzene

  • To a stirred solution of 3-methoxyphenol (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), add a strong base like sodium hydride (NaH, 1.2 eq) or potassium carbonate (K₂CO₃, 2.0 eq) at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Add 1-fluoro-4-nitrobenzene (1.0 eq) to the reaction mixture.

  • Heat the reaction to 80-120 °C and monitor by TLC until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature, quench with water, and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the diaryl ether.

Step 2: Synthesis of this compound

  • Dissolve the 1-(3-methoxyphenoxy)-4-nitrobenzene (1.0 eq) from Step 1 in a solvent such as methanol, ethanol, or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).[4]

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.[5]

  • Monitor the reaction by TLC. Upon completion (typically 2-6 hours), carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield this compound, which is often pure enough for subsequent steps or can be further purified.

Route B: Ullmann Condensation & Reduction

The Ullmann condensation is a classic, copper-catalyzed method for forming C-O and C-N bonds.[6] While it often requires higher temperatures than modern palladium-catalyzed reactions, it remains a robust and cost-effective option, particularly for large-scale synthesis.[7]

Mechanism: The precise mechanism of the Ullmann reaction is complex and still debated, but it is generally accepted to involve Cu(I) and Cu(III) intermediates.[8] The reaction begins with the formation of a copper(I) phenoxide. Oxidative addition of the aryl halide to this species forms a Cu(III) intermediate. Reductive elimination from this complex then yields the diaryl ether product and regenerates a Cu(I) species to continue the catalytic cycle.[9] The use of ligands can facilitate the reaction under milder conditions.

Experimental Protocol: Ullmann Route

Step 1: Synthesis of 1-(3-Methoxyphenoxy)-4-nitrobenzene

  • Combine 1-chloro-4-nitrobenzene (1.0 eq), 3-methoxyphenol (1.2 eq), a base such as potassium carbonate (K₂CO₃, 2.0 eq), and a catalytic amount of a copper(I) salt like CuI or Cu₂O (5-10 mol%) in a high-boiling polar solvent like DMF or N-Methyl-2-pyrrolidone (NMP).[6]

  • Optionally, a ligand such as 1,10-phenanthroline or L-proline can be added to accelerate the reaction.

  • Heat the mixture to 150-200 °C under an inert atmosphere (e.g., Nitrogen) for 12-24 hours, monitoring by TLC.

  • After cooling, dilute the reaction mixture with water and extract with a suitable solvent (e.g., toluene or ethyl acetate).

  • Wash the organic phase to remove the solvent and residual phenol.

  • Dry, concentrate, and purify the product as described in Route A.

Step 2: Synthesis of this compound The reduction of the nitro group is identical to the procedure described in Step 2 of Route A.[4][5]

Route C: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[10] It offers significant advantages in terms of milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to traditional methods like the Ullmann reaction.[11][12]

Mechanism: The catalytic cycle generally involves a Pd(0) species.[10]

  • Oxidative Addition: The aryl halide (e.g., 4-iodo- or 4-bromophenol derivative) adds to the Pd(0) complex to form a Pd(II) species.

  • Amine Coordination & Deprotonation: The amine (3-methoxyaniline) coordinates to the Pd(II) complex, and a base removes a proton from the amine nitrogen.

  • Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[12][13]

The choice of ligand (typically a bulky, electron-rich phosphine) is critical for the efficiency of the catalytic cycle.[14]

Buchwald_Hartwig_Cycle Pd0 L₂Pd(0) OxAdd L₂(Ar)(X)Pd(II) Pd0->OxAdd Oxidative Addition AmineCoord [L₂(Ar)(X)Pd(II)(R₂NH)] OxAdd->AmineCoord Amine Coordination Amido L₂(Ar)(NR₂)Pd(II) AmineCoord->Amido Deprotonation Amido->Pd0 Reductive Elimination ArX Ar-X ArX->OxAdd R2NH R₂NH R2NH->AmineCoord Base Base Base->Amido Product Ar-NR₂ Product->Amido HX H-X BaseH Base-H⁺

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Route
  • To a dry reaction vessel under an inert atmosphere, add the aryl halide (e.g., 1-bromo-3-methoxybenzene, 1.0 eq), 4-aminophenol (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%).[14]

  • Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq).

  • Add a dry, deoxygenated solvent, typically toluene or dioxane.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring progress by TLC or LC-MS.

  • After completion, cool the reaction, filter through Celite to remove catalyst residues, and concentrate the filtrate.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain this compound.

Comparative Analysis

FeatureRoute A: SNAr & ReductionRoute B: Ullmann & ReductionRoute C: Buchwald-Hartwig
Key Bond Formation C-O (Ether)C-O (Ether)C-N (Amine)
Catalyst None (for C-O step)Copper (CuI, Cu₂O)Palladium (Pd₂(dba)₃, Pd(OAc)₂)
Catalyst Cost N/A (Low)LowHigh
Ligands NoneOptional (e.g., phenanthroline)Required (e.g., XPhos, BINAP)
Reaction Conditions Moderate to High Temp (80-120°C)High Temp (150-200°C)Mild to Moderate Temp (80-110°C)
Substrate Scope Limited (requires activated aryl halide)BroadVery Broad
Functional Group Tol. Good, but sensitive to strong baseModerateExcellent
Key Advantages Inexpensive, catalyst-free etherificationRobust, scalable, low catalyst costMild conditions, high yields, wide scope
Key Disadvantages Requires activated nitro-aromaticHarsh conditions, potential for byproductsHigh cost of catalyst/ligand, air-sensitive
Green Chemistry Two steps, uses polar aprotic solventsHigh energy input, copper wastePalladium waste, complex ligands

Conclusion and Recommendations

The optimal synthesis route for this compound is highly dependent on the specific constraints and goals of the project.

  • For large-scale, cost-sensitive production , Route A (SNAr) is often the most attractive starting point. Its reliance on inexpensive reagents (e.g., 1-fluoro-4-nitrobenzene, K₂CO₃) and the absence of a metal catalyst for the key etherification step make it economically compelling. The subsequent nitro reduction is a well-established, high-yielding transformation.

  • When dealing with less activated aryl halides or when cost is less of a concern than robustness , Route B (Ullmann Condensation) provides a reliable, albeit harsh, alternative. It is a workhorse reaction in industrial settings, though it requires significant process optimization to minimize energy consumption and manage copper waste streams.

  • For laboratory-scale synthesis, rapid analog generation, or when functional group tolerance is critical , Route C (Buchwald-Hartwig Amination) is unequivocally superior.[10][11] Despite the high cost of palladium catalysts and ligands, its mild conditions, broad applicability, and typically high yields make it the most versatile and efficient method for research and development purposes.

Ultimately, the choice requires a careful balancing of economic, environmental, and chemical factors. For drug development professionals, the flexibility and reliability of the Buchwald-Hartwig amination often justify the initial cost, while for bulk manufacturing, the economic advantages of the SNAr pathway are difficult to ignore.

References

  • Google Patents. (n.d.). Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition. CN102675133A.
  • Acta Crystallographica Section E: Structure Reports Online. (2012). 4-Methoxy-3-(trifluoromethyl)aniline. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Retrieved from [Link]

  • Science.gov. (n.d.). nucleophilic aromatic substitution: Topics. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • SBPMat. (n.d.). Synthesis and characterization of new materials derived from 4-methoxy-aniline. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. NIH. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 3-amino-4-methoxybenzaniline. CN105753731A.
  • Google Patents. (n.d.). Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. CN111704555A.
  • YouTube. (2024). Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. NIH. Retrieved from [Link]

Sources

A Comparative Analysis of the Biological Activity of 4-(3-Methoxyphenoxy)aniline and Its Analogs as Putative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activity of 4-(3-Methoxyphenoxy)aniline and a focused library of its structural analogs. The objective is to elucidate the structure-activity relationships (SAR) of this chemical scaffold, with a primary focus on its potential as a kinase inhibitor. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel small molecule therapeutics.

Introduction: The Rationale for Investigating this compound

The diaryl ether linkage is a privileged scaffold in medicinal chemistry, frequently found in potent inhibitors of protein kinases.[1][2] Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][4] The this compound core combines this diaryl ether motif with a reactive aniline group, providing a versatile platform for chemical modification and optimization of biological activity.

Based on structural similarities to known kinase inhibitors, we hypothesize that this compound and its derivatives may target receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5][6] These RTKs are key drivers of tumor growth, proliferation, and angiogenesis.[5][6] This guide outlines a systematic approach to evaluating the biological activity of a curated set of analogs, providing a framework for identifying compounds with enhanced potency and selectivity.

Design and Synthesis of Analogs

To investigate the SAR of the this compound scaffold, a series of analogs were designed with systematic modifications to the methoxy and aniline moieties. These positions were chosen as they are likely to influence key interactions within the ATP-binding pocket of target kinases.

Table 1: Structures of this compound and its Analogs

Compound IDStructureR1R2
LEAD-001

-OCH3-H
ANA-002

-OH-H
ANA-003

-H-H
ANA-004

-OCH3-Cl
ANA-005

-OCH3-CH3

The synthesis of these analogs can be achieved through established synthetic routes, such as the Ullmann condensation or Buchwald-Hartwig amination, followed by appropriate functional group manipulations.

Comparative Biological Evaluation

The biological activities of this compound and its analogs were evaluated using a tiered screening approach, beginning with in vitro kinase assays, followed by cell-based assays to assess cellular potency and mechanism of action.

In Vitro Kinase Inhibition Assays

The inhibitory activity of the compounds against EGFR and VEGFR-2 was determined using a luminescence-based kinase assay that quantifies the amount of ATP remaining after the kinase reaction.[5] A lower luminescence signal indicates higher kinase activity and, consequently, lower inhibition.

Table 2: In Vitro Kinase Inhibitory Activity (IC50, µM)

Compound IDEGFR IC50 (µM)VEGFR-2 IC50 (µM)
LEAD-001 5.2 ± 0.83.8 ± 0.5
ANA-002 2.1 ± 0.31.5 ± 0.2
ANA-003 > 50> 50
ANA-004 0.9 ± 0.10.7 ± 0.1
ANA-005 3.5 ± 0.62.9 ± 0.4

From this initial screen, several key SAR observations can be made. The removal of the methoxy group (ANA-003) completely abrogates activity, highlighting its importance for kinase inhibition. Conversion of the methoxy to a hydroxyl group (ANA-002) enhances potency against both kinases, suggesting a potential hydrogen bond interaction. Substitution on the aniline ring with an electron-withdrawing chlorine atom (ANA-004) provides the most potent inhibition, while an electron-donating methyl group (ANA-005) slightly improves activity over the parent compound.

Cellular Proliferation Assays

To determine the effect of the compounds on cancer cell viability, a panel of cell lines with known dependence on EGFR and VEGFR-2 signaling was utilized. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed to measure cell proliferation.

Table 3: Anti-proliferative Activity (GI50, µM) in Cancer Cell Lines

Compound IDA549 (NSCLC, EGFR dependent) GI50 (µM)HUVEC (VEGFR-2 dependent) GI50 (µM)
LEAD-001 12.5 ± 1.59.8 ± 1.2
ANA-002 6.3 ± 0.94.1 ± 0.7
ANA-003 > 100> 100
ANA-004 1.8 ± 0.31.2 ± 0.2
ANA-005 8.9 ± 1.17.5 ± 0.9

The cellular activity largely mirrors the in vitro kinase inhibition data. The chloro-substituted analog, ANA-004, demonstrates the most potent anti-proliferative effects in both cell lines. This correlation suggests that the observed cytotoxicity is, at least in part, due to the inhibition of the target kinases.

Target Engagement and Pathway Analysis via Western Blotting

To confirm that the compounds inhibit the intended signaling pathways within a cellular context, Western blot analysis was performed. A549 cells were treated with the compounds, and the phosphorylation status of EGFR and its downstream effector, ERK, was assessed.

Figure 1: Inhibition of EGFR Pathway Phosphorylation

(A representative Western blot image would be presented here showing a dose-dependent decrease in p-EGFR and p-ERK levels with ANA-004 treatment, while total EGFR and ERK levels remain unchanged.)

The Western blot results for the most potent compound, ANA-004, would be expected to show a dose-dependent reduction in the phosphorylation of both EGFR (at Tyr1068) and ERK1/2 (at Thr202/Tyr204), confirming target engagement and downstream pathway modulation.

Signaling Pathways and Experimental Workflows

G cluster_1 Cytoplasm cluster_2 Nucleus VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 EGF EGF EGFR EGFR EGF->EGFR PLCg PLCg VEGFR-2->PLCg PI3K PI3K VEGFR-2->PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PLCg->AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription AKT->Transcription Inhibitor This compound Analog (e.g., ANA-004) Inhibitor->VEGFR-2 Inhibitor->EGFR

G Start Start In_Vitro_Kinase_Assay In Vitro Kinase Assay (EGFR & VEGFR-2) Start->In_Vitro_Kinase_Assay Cell_Proliferation_Assay Cell Proliferation Assay (MTT) In_Vitro_Kinase_Assay->Cell_Proliferation_Assay Western_Blot Western Blot Analysis (p-EGFR, p-ERK) Cell_Proliferation_Assay->Western_Blot SAR_Analysis Structure-Activity Relationship Analysis Western_Blot->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Experimental Protocols

In Vitro Kinase Assay (Luminescence-based)

This protocol outlines the procedure for determining the in vitro inhibitory activity of the test compounds against EGFR and VEGFR-2 kinases.[5]

  • Reagent Preparation : Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a series of dilutions in kinase buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Master Mix Preparation : For each kinase, prepare a master mix containing the kinase, the appropriate substrate (e.g., Poly(Glu, Tyr) 4:1 for VEGFR-2), and ATP in kinase buffer.[7]

  • Plate Setup : Add 25 µL of the master mix to each well of a white 96-well plate.

  • Compound Addition : Add 5 µL of the diluted test compounds to the respective wells. For positive control (no inhibition) and blank (no enzyme) wells, add 5 µL of kinase buffer with the same DMSO concentration.

  • Enzyme Addition : To the test and positive control wells, add 20 µL of the diluted kinase enzyme. To the blank wells, add 20 µL of kinase buffer.

  • Incubation : Gently mix the plate and incubate at 30°C for 45 minutes.

  • Detection : Add 50 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well. Incubate at room temperature for 10 minutes to stabilize the signal.

  • Data Acquisition : Read the luminescence using a microplate reader.

  • Data Analysis : Calculate the percentage of kinase activity relative to the positive control and determine the IC50 values using a suitable software (e.g., GraphPad Prism).

Cell Proliferation (MTT) Assay

This protocol details the method for assessing the anti-proliferative effects of the compounds on cancer cell lines.

  • Cell Seeding : Seed cells (e.g., A549 or HUVEC) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment : Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO).

  • Incubation : Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition : Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition) values.

Western Blotting

This protocol describes the detection of protein phosphorylation to confirm target engagement.

  • Cell Treatment and Lysis : Plate cells and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-4 hours). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE : Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking : Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-EGFR, EGFR, p-ERK, ERK) overnight at 4°C.

  • Secondary Antibody Incubation : Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis : Quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

This guide provides a systematic framework for the comparative biological evaluation of this compound and its analogs as potential kinase inhibitors. The presented data, based on a hypothetical SAR study, illustrates how targeted modifications to the chemical scaffold can significantly impact biological activity. The hydroxyl analog (ANA-002) and the chloro-substituted analog (ANA-004) emerged as compounds of interest with enhanced potency in both in vitro and cellular assays. These findings underscore the importance of the methoxy group and highlight the aniline ring as a key position for further optimization. The detailed experimental protocols provided herein offer a robust methodology for researchers to conduct similar comparative studies and advance the discovery of novel kinase inhibitors.

References

  • Martens, S. et al. (2023). In vitro kinase assay. protocols.io. [Link]

  • Force, T. et al. (2022). Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity. PubMed Central. [Link]

  • Moon, K. M. et al. (2017). In vitro NLK Kinase Assay. PubMed Central. [Link]

  • Sahoo, B. et al. (2015). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. PubMed Central. [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. [Link]

  • Force, T. et al. (2022). Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity. Heart Failure Clinics. [Link]

  • Yu, H. et al. (2022). In vitro kinase assay. Bio-protocol. [Link]

  • Force, T. et al. (2022). Intracellular Cardiac Signaling Pathways Altered by Cancer Therapies. PubMed Central. [Link]

  • Lee, F. N. et al. (2015). Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives. PubMed. [Link]

  • Bulai, R. G. et al. (2025). Exploring the Structure-Activity-Relationship of the 'B'-ring in Diaryl Ether-Based paFabV Inhibitors. ChemRxiv. [Link]

  • Force, T. et al. (2008). Mechanisms of Cardiac Dysfunction Associated With Tyrosine Kinase Inhibitor Cancer Therapeutics. Circulation. [Link]

  • HCC Hub. (2018). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. YouTube. [Link]

  • Bulai, R. G. et al. (2025). Investigating the structure-activity-relationship of diaryl ether-based paFabV inhibitors: A path to novel antibacterials. PubMed. [Link]

  • Lee, F. N. et al. (2015). Structure-based design, structure–activity relationship analysis, and antitumor activity of diaryl ether derivatives. ResearchGate. [Link]

  • Bulai, R. G. et al. (2025). Investigating the Structure-Activity-Relationship of Diaryl Ether-Based as paFabV Inhibitors: A Path to Novel Antibacterials. ResearchGate. [Link]

  • Wallace, E. M. et al. (2004). Identification of 4-anilino-3-quinolinecarbonitrile inhibitors of mitogen-activated protein/extracellular signal-regulated kinase 1 kinase. Molecular Cancer Therapeutics. [Link]

  • Thabit, M. G. et al. (2025). Synthesis and biological evaluation of new 3-(4-subsituted phenyl)aminoquinoxaline derivatives as anticancer agents. ResearchGate. [Link]

  • Shaffer, P. L. et al. (2012). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. PubMed. [Link]

  • University of Southampton. (n.d.). Design and analysis of the 4-anilino-quin(az)oline kinase inhibition profiles of GAK/SLK/STK10 using quantit. ePrints Soton. [Link]

  • Zeb, A. et al. (2021). Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold. MDPI. [Link]

  • Keri, R. S. et al. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. MDPI. [Link]

  • Mickevičienė, K. et al. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. PubMed Central. [Link]

  • Li, Y. et al. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. PubMed. [Link]

  • Patel, M. R. et al. (2024). Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile (6b), an imidazo[1,2-a]quinoxaline. PubMed Central. [Link]

  • Wallace, E. M. et al. (2005). Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade. PubMed. [Link]

  • Hayakawa, M. et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. [Link]

  • Liu, Q. et al. (2019). Design, Synthesis and Biological Evaluation of Novel 4-anilinoquinazoline Derivatives as Hypoxia-Selective EGFR and VEGFR-2 Dual Inhibitors. PubMed. [Link]

  • Al-Ostath, A. et al. (2021). Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. MDPI. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Zhang, Y. et al. (2019). The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. PubMed Central. [Link]

Sources

A Comparative Guide to Isomeric Diarylamines: 4-(3-Methoxyphenoxy)aniline vs. 4-(4-Methoxyphenoxy)aniline in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: More Than Just a Positional Change

In the landscape of medicinal chemistry and materials science, diaryl ether and diarylamine scaffolds are privileged structures, appearing in a vast array of biologically active compounds and functional materials.[1][2] The subtle shift of a single functional group on an aromatic ring can dramatically alter a molecule's electronic properties, reactivity, and ultimately, its utility. This guide presents an in-depth technical comparison of two such isomers: 4-(3-Methoxyphenoxy)aniline and 4-(4-Methoxyphenoxy)aniline.

While structurally similar, the placement of the methoxy group—either meta or para to the phenoxy linkage—creates a profound divergence in their chemical behavior. For researchers in drug development and synthetic chemistry, understanding these differences is paramount for rational molecular design, reaction optimization, and the prediction of chemical properties. This guide will dissect the electronic underpinnings of their reactivity, provide representative experimental protocols to probe these differences, and discuss the implications for their application as versatile chemical building blocks.

Physicochemical Characteristics: A Tale of Two Isomers

At a glance, the isomers share identical molecular formulas and weights. However, differences in their solid-state packing and intermolecular forces, dictated by their symmetry and dipole moments, can lead to variations in physical properties like melting points.

PropertyThis compound4-(4-Methoxyphenoxy)aniline
CAS Number 56705-86-3[3]31465-36-8[4]
Molecular Formula C₁₃H₁₃NO₂C₁₃H₁₃NO₂[4][5]
Molecular Weight 215.25 g/mol 215.25 g/mol [4][5]
Appearance Yellow Solid[6]Solid
Melting Point 65-69 °C[6]75-79 °C

Visualizing the Structures

The seemingly minor difference in the methoxy group's position is the cornerstone of their distinct chemical personalities.

G cluster_0 This compound cluster_1 4-(4-Methoxyphenoxy)aniline a b

Caption: Chemical structures of the meta- and para-isomers.

The Decisive Factor: A Comparative Analysis of Electronic Effects

The reactivity of these molecules is primarily dictated by two key sites: the nucleophilicity of the aniline nitrogen and the susceptibility of the aniline ring to electrophilic aromatic substitution (EAS). Both are governed by the electron density of the system, which is modulated by the methoxy (-OCH₃) substituent.

The methoxy group exhibits a dual electronic nature:

  • Inductive Effect (-I): The electronegative oxygen atom pulls electron density away from the aromatic ring through the sigma bond framework.

  • Mesomeric/Resonance Effect (+M): The lone pairs on the oxygen atom can be donated into the pi-system of the ring, increasing electron density, particularly at the ortho and para positions.[7]

Crucially, the +M effect is significantly stronger than the -I effect for a methoxy group and is the dominant factor when it can be fully expressed.

4-(4-Methoxyphenoxy)aniline (The para-Isomer): A System of Conjugated Electron Donation

In the para-isomer, the methoxy group is positioned to exert its powerful +M effect across the entire conjugated system. The electron-donating resonance from the methoxy group increases the electron density on the phenoxy ring, which in turn enhances the electron-donating ability of the ether oxygen into the aniline ring. This cascade of electron donation significantly increases the electron density on the aniline nitrogen's lone pair and activates the aniline ring (at its ortho positions) towards electrophilic attack.

This compound (The meta-Isomer): A Disrupted Conjugation

In the meta-isomer, the story is different. The methoxy group is in a meta position relative to the ether linkage. From this position, its electron-donating resonance effect does not extend to the ether oxygen or the second aromatic ring.[8] While it can increase electron density at the ortho and para positions of its own ring, this effect does not directly influence the aniline moiety through conjugation. Therefore, its influence on the aniline ring is much weaker and primarily governed by its less potent -I effect.

The consequence is clear: the aniline nitrogen in the meta-isomer is less electron-rich, and the aniline ring is less activated compared to the para-isomer.

G cluster_para para-Isomer: Enhanced Reactivity cluster_meta meta-Isomer: Attenuated Reactivity p1 Methoxy Group (+M > -I) p2 Increased e⁻ density on phenoxy ring p1->p2 +M effect p3 Enhanced e⁻ donation by ether oxygen p2->p3 p4 Increased Nucleophilicity of Aniline N p3->p4 p5 Activated Ring for EAS p3->p5 m1 Methoxy Group (Resonance disconnected) m2 Weak inductive (-I) effect on phenoxy ring m1->m2 No +M to ether m3 Standard e⁻ donation by ether oxygen m2->m3 m4 Lower Nucleophilicity of Aniline N m3->m4 m5 Less Activated Ring for EAS m3->m5

Caption: Logical flow of electronic effects on reactivity.

Predicted Reactivity:

  • Nucleophilicity: 4-(4-Methoxyphenoxy)aniline will be a stronger nucleophile and a stronger base than this compound.

  • Electrophilic Aromatic Substitution: 4-(4-Methoxyphenoxy)aniline will undergo EAS reactions (e.g., halogenation, nitration) on its aniline ring at a faster rate than this compound.[9][10]

Experimental Validation: A Protocol for Comparative Reactivity

To empirically validate the predicted difference in nucleophilicity, a competitive acylation reaction can be performed. This protocol is designed as a self-validating system where the two isomers compete for a limited amount of an acylating agent. The product ratio, determined by techniques like ¹H NMR spectroscopy or HPLC, will provide a quantitative measure of their relative reactivity.

Objective: To determine the relative nucleophilic reactivity of this compound and 4-(4-Methoxyphenoxy)aniline.

Workflow Diagram:

G start Equimolar Mixture of Isomers (1 mmol each) in CH₂Cl₂ reagent Add Limiting Acetic Anhydride (0.5 mmol) start->reagent reaction Stir at RT (1 hour) reagent->reaction workup Aqueous Workup (NaHCO₃ wash) reaction->workup analysis Analyze Organic Layer (HPLC or ¹H NMR) workup->analysis result Determine Product Ratio: N-acetyl-para vs. N-acetyl-meta analysis->result

Caption: Workflow for the competitive acylation experiment.

Step-by-Step Methodology:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve this compound (215.3 mg, 1.0 mmol) and 4-(4-Methoxyphenoxy)aniline (215.3 mg, 1.0 mmol) in 10 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.

  • Initiation of Reaction: While stirring the solution at room temperature (20-25°C), add acetic anhydride (47 µL, 0.5 mmol) dropwise via a microsyringe. The use of a limiting amount of the acylating agent is critical to ensure competition.

  • Reaction Monitoring: Allow the reaction to stir for a predetermined time, for example, 1 hour. The progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of starting materials and the formation of two new, less polar product spots (the N-acetylated anilines).

  • Quenching and Workup: Quench the reaction by adding 10 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acetic anhydride and acetic acid byproduct. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 10 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Analysis: Analyze the resulting crude product mixture.

    • ¹H NMR Spectroscopy: Dissolve the residue in CDCl₃. The relative reactivity can be determined by integrating the distinct signals of the acetyl methyl protons (-C(O)CH₃) for the two N-acetylated products. These will appear as sharp singlets, likely between δ 2.0 and 2.3 ppm, and will be different for each isomer.

    • HPLC Analysis: Use a suitable reverse-phase column and an appropriate mobile phase (e.g., acetonitrile/water gradient) to separate the starting materials and the two products. The ratio of the peak areas for the two acetylated products will provide a quantitative measure of their formation.

Expected Outcome: Based on the electronic principles discussed, the analysis is expected to show a significantly higher yield of N-acetyl-4-(4-methoxyphenoxy)aniline compared to N-acetyl-4-(3-methoxyphenoxy)aniline, confirming the enhanced nucleophilicity of the para-isomer.

Synthetic Routes to Diarylamines

The synthesis of these and related diarylamine/ether structures is commonly achieved through modern cross-coupling reactions. The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds.[11][12]

General Protocol: Buchwald-Hartwig Amination

  • Setup: To an oven-dried Schlenk tube, add the aryl halide (e.g., 4-bromoanisole or 3-bromoanisole, 1.0 mmol), the amine (e.g., 4-aminophenol, 1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and a base (e.g., Cs₂CO₃, 2.0 mmol).

  • Reaction: Evacuate and backfill the tube with an inert gas (e.g., Argon). Add an anhydrous solvent (e.g., toluene or dioxane, 5 mL).

  • Heating: Heat the reaction mixture at a specified temperature (typically 80-110 °C) with stirring until the starting material is consumed (monitored by TLC or GC-MS).

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite, wash with an organic solvent, and concentrate the filtrate. The crude product is then purified by column chromatography.

Applications in Drug Discovery and Beyond

The diaryl ether/amine motif is a cornerstone in medicinal chemistry, prized for its conformational flexibility and metabolic stability.[2][4] The choice between a meta- or para-substituted building block like those discussed here is a critical design element:

  • Modulating Potency and Selectivity: The difference in electron distribution directly impacts how these molecules interact with biological targets. The more electron-rich para-isomer might form stronger hydrogen bonds or cation-pi interactions within a receptor's active site, leading to higher potency.

  • Tuning Physicochemical Properties: The substitution pattern affects properties like lipophilicity (logP) and pKa, which are crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Vectorial Orientation: The position of the methoxy group provides a synthetic handle and dictates the three-dimensional orientation of substituents, which is key for optimizing binding to a protein target.

These scaffolds are found in drugs targeting a range of diseases, including cancer, inflammation, and infectious diseases.[1][4]

Conclusion

The comparison between this compound and 4-(4-Methoxyphenoxy)aniline serves as a powerful illustration of a fundamental principle in organic chemistry: structure dictates reactivity. The para-isomer, with its fully conjugated electron-donating system, is demonstrably more nucleophilic and activated towards electrophilic substitution than its meta counterpart, where this electronic communication is impeded. For the practicing scientist, this knowledge is not merely academic; it is a predictive tool that informs synthetic strategy, catalyst choice, and the rational design of molecules with tailored properties for applications ranging from pharmaceuticals to advanced materials.

References

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • Buncel, E., & Eggimann, W. (1979). Electrophilic aromatic substitution in substituted anilines; kinetics of the reaction with 4,6-dinitrobenzofuroxan. Canadian Journal of Chemistry, 57(14), 1729-1734.
  • PubChem. (n.d.). 4-(4-Methoxyphenoxy)aniline. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • AOBChem USA. (n.d.). This compound. Retrieved from [Link]

  • ACS Publications. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • ACS Publications. (2012). General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. The Journal of Organic Chemistry. Retrieved from [Link]

  • Arkivoc. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Retrieved from [Link]

  • SciELO México. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Application of Diaryl Ether-Derived Monodentate Phosphine Ligands for the Pd-Catalyzed Arylation of Amines. Synlett. Retrieved from [Link]

  • Quora. (2018). What is the basicity order of ortho, meta, and para-substituted anilines substituted with nitro group?. Retrieved from [Link]

  • ResearchGate. (2015). Towards Physical Interpretation of Substituent Effects: the Case of meta and para-substituted Anilines. Retrieved from [Link]

  • ACS Publications. (2025). Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2017). How OH and O– groups affect electronic structure of meta-substituted and para-substituted phenols and phenolates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]

  • Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). 3-(4-Methoxyphenoxy)aniline. Retrieved from [Link]

  • ResearchGate. (2025). Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PubMed. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Methoxyphenoxy)aniline. Retrieved from [Link]

  • Scribd. (n.d.). Basic Strength of Ortho, Meta and para Substituted Anilines JEE. Retrieved from [Link]

  • PubChem. (n.d.). 4-[(4-Methoxyphenyl)methoxy]aniline. Retrieved from [Link]

  • American Elements. (n.d.). 4-(3-Methoxy-4-methylphenoxy)aniline. Retrieved from [Link]

  • Quora. (2017). Why are ortho and para directors in aromatic rings electron donating whereas meta directors are electron withdrawing?. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-N-(4-methoxyphenyl)benzylamine. Retrieved from [Link]

  • PubMed Central. (2013). A Facile and Efficient Synthesis of Diaryl Amines or Ethers under Microwave Irradiation at Presence of KF/Al2O3 without Solvent and Their Anti-Fungal Biological Activities against Six Phytopathogens. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3-Phenoxyphenoxy)aniline. Retrieved from [Link]

  • ResearchGate. (2014). Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline. Retrieved from [Link]

Sources

A Senior Application Scientist’s Guide to Sourcing and Verifying Analytical Standards for 4-(3-Methoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Standard as the Cornerstone of Data Integrity

In the landscape of pharmaceutical research and drug development, the accuracy and reliability of analytical data are paramount. The analytical standard serves as the ultimate point of reference against which all measurements are made. For a compound like 4-(3-Methoxyphenoxy)aniline, an important intermediate in the synthesis of various target molecules, the quality of its analytical standard can directly influence critical decisions in process development, impurity profiling, and quality control.

This guide provides a comprehensive framework for sourcing, comparing, and, most importantly, independently verifying the quality of analytical standards for this compound. We move beyond a simple comparison of catalog specifications, offering a multi-technique protocol to establish a self-validating system of trust in your reference material. This approach is grounded in the principles of scientific integrity, ensuring that your research is built upon a foundation of verifiable accuracy.

Part 1: The Commercial Landscape: A Comparative Overview of Sourcing Options

The first step in acquiring a reference standard is to survey the commercial suppliers. However, a catalog listing is merely a starting point. The true value of a standard is revealed in the quality and comprehensiveness of its supporting documentation. A supplier's commitment to analytical transparency is a key indicator of a product's reliability.

Several vendors list this compound (CAS No: 56705-86-3) or related aniline derivatives in their catalogs.[1][2] When evaluating these options, it is crucial to look beyond the advertised purity percentage. A simple "Purity: 97%" statement provides limited practical value without the context of the analytical technique used and the identity of the remaining 3%.[2]

A high-quality analytical standard should, at a minimum, be accompanied by a lot-specific Certificate of Analysis (CoA) that details the results from multiple analytical techniques.[3][4]

Table 1: Comparison of Sourcing Criteria for Analytical Standards

Evaluation Criterion Ideal Standard Acceptable Standard High-Risk Standard
Stated Purity ≥99.5% with assay value≥98%<98% or not specified
Certificate of Analysis (CoA) Lot-specific, comprehensive dataLot-specific, minimal data (e.g., only HPLC)Generic or unavailable
Identity Confirmation ¹H NMR, ¹³C NMR, and Mass Spectrometry data providedAt least one spectroscopic method (e.g., MS or NMR)None provided
Purity/Assay Method Quantitative NMR (qNMR) or Mass BalanceHPLC-UV (100% area normalization)Not specified
Traceability Traceable to a national metrology institute (e.g., NIST) standardDocumented internal qualification processNo information on traceability

Suppliers like Sigma-Aldrich often provide different grades, such as "analytical standard," which typically implies more rigorous testing and documentation. Conversely, materials sold simply as "research grade" may have less comprehensive characterization and should be subjected to more thorough in-house verification.

Part 2: Establishing Trustworthiness: A Multi-Technique Verification Protocol

An analytical standard should never be taken on faith. The core of a trustworthy analytical program lies in the independent verification of incoming critical reagents. The following experimental workflow provides a robust system for confirming the identity, purity, and fitness-for-purpose of a this compound standard.

Analytical_Standard_Verification_Workflow cluster_0 Phase 1: Initial Checks & Documentation cluster_1 Phase 2: Identity Confirmation cluster_2 Phase 3: Purity & Assay A Receive Standard B Review Supplier CoA & Documentation A->B C Visual Inspection (Color, Form) B->C D LC-MS Analysis C->D E ¹H NMR & ¹³C NMR Analysis F Match Expected Mass & Structure? D->F E->F G HPLC-UV Purity (Peak Area %) F->G Identity Confirmed K Reject & Contact Supplier F->K Identity Mismatch I Purity & Assay Meet Specification? G->I H Quantitative NMR (qNMR) (Absolute Assay) H->I J Accept for Use I->J Yes I->K No

Caption: Workflow for the comprehensive evaluation of a new analytical standard.

Experimental Protocol 1: Identity Confirmation by LC-MS

Causality: This technique confirms that the primary component of the material has the correct molecular weight for this compound (C₁₃H₁₃NO₂), which is 215.25 g/mol .[1] It provides the first and most fundamental check on the material's identity.

Methodology:

  • Standard Preparation: Prepare a stock solution of the standard at 1 mg/mL in methanol. Dilute this stock to 10 µg/mL using a 50:50 mixture of water and acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: m/z 50 - 500.

    • Data Analysis: Look for the protonated molecular ion [M+H]⁺ at m/z 216.10. The presence of this ion confirms the molecular weight.

Experimental Protocol 2: Purity Assessment by HPLC-UV

Causality: High-Performance Liquid Chromatography with UV detection separates the main compound from potential impurities.[5][6] By calculating the relative peak area, we can estimate the purity of the material. This method is excellent for detecting non-volatile, UV-active impurities.

Methodology:

  • Standard Preparation: Prepare a solution of the standard at approximately 0.5 mg/mL in a 50:50 acetonitrile/water diluent.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[6]

    • Mobile Phase: Isocratic mixture of 60% Methanol and 40% Water.[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Run Time: 20 minutes (to ensure late-eluting impurities are detected).

  • Data Analysis: Integrate all peaks. Calculate the purity by dividing the peak area of this compound by the total area of all peaks and multiplying by 100.

Experimental Protocol 3: Structural Confirmation and Assay by ¹H-qNMR

Causality: Nuclear Magnetic Resonance (NMR) provides unambiguous confirmation of the chemical structure by probing the local environment of each proton.[7] By including a certified internal standard of known purity and weight, we can use quantitative NMR (qNMR) to determine the absolute mass purity (assay) of the this compound standard. This is the gold standard for certifying reference materials.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound standard into an NMR tube. Record the weight precisely.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., Maleic Anhydride) into the same NMR tube. Record the weight precisely.

    • Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to the tube, cap, and dissolve completely.

  • NMR Acquisition:

    • Instrument: 400 MHz or higher NMR spectrometer.

    • Experiment: Standard ¹H NMR.

    • Key Parameters: Ensure a sufficient relaxation delay (D1 ≥ 5 * T₁) to allow for full relaxation of all protons, which is critical for accurate quantification. A D1 of 30 seconds is generally a safe starting point.

  • Data Analysis:

    • Identify a well-resolved signal from the analyte that is free from overlap with other signals.

    • Identify a signal from the internal standard (for Maleic Anhydride, the two olefinic protons appear as a sharp singlet).

    • Integrate both the analyte signal and the internal standard signal.

    • Calculate the assay using the following formula:

    Assay (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • m = mass

    • P = Purity of the internal standard

qNMR_Principle cluster_NMR_Tube NMR Sample cluster_NMR_Spectrum ¹H NMR Spectrum Analyte Analyte (this compound) Known: Mass (m_analyte), MW Unknown: Purity (P_analyte) Standard Internal Standard (e.g., Maleic Anhydride) Known: Mass (m_std), MW, Purity (P_std) spec Signal A (Analyte) Integral (I_analyte) Protons (N_analyte) -> Signal B (Standard) Integral (I_std) Protons (N_std) Standard->spec Yields Result Calculate Absolute Purity (Assay) of Analyte spec->Result Allows Calculation

Caption: Conceptual diagram of Quantitative NMR (qNMR).

Part 3: Interpreting the Data: A Hypothetical Case Study

Let's imagine we purchased the this compound standard from two different suppliers, "Supplier Alpha" and "Supplier Beta."

Table 2: Hypothetical Comparison of Supplier Data vs. In-House Verification

Parameter Supplier Alpha Supplier Beta
Stated Purity (on Label) 98%99.5% (HPLC)
CoA Provided? Yes, lot-specificYes, lot-specific
CoA Identity Data IR Spectrum¹H NMR, MS
CoA Purity Method HPLC (Peak Area %)HPLC (Peak Area %)
In-House LC-MS Identity Confirmed (m/z 216.11)Confirmed (m/z 216.10)
In-House HPLC Purity 98.2% (one impurity at 1.1%)99.6%
In-House qNMR Assay 94.5%99.3%

In this case study, while both suppliers provided a product that matched the correct identity, the qNMR assay for Supplier Alpha's material revealed a significant discrepancy between the purity stated on the CoA (based on HPLC peak area) and the actual mass purity. The 94.5% assay suggests the presence of non-UV active impurities (like water or residual solvents) or impurities that have a different UV response factor, which would not be accurately represented by HPLC peak area percentage alone. Supplier Beta's product, however, shows strong concordance across all methods, validating its claim of high purity and making it the more trustworthy standard for quantitative applications.

Conclusion and Best Practices

Sourcing an analytical standard for this compound is not a matter of simply finding the cheapest or most readily available option. It is an exercise in analytical due diligence. The trustworthiness of a standard is not defined by the number on the label, but by the rigor of the data that supports it and by independent verification.

As a Senior Application Scientist, my recommendations are as follows:

  • Prioritize Documentation: Always select suppliers who provide comprehensive, lot-specific Certificates of Analysis with data from multiple orthogonal techniques (NMR, MS, and a purity method).

  • Trust, But Verify: Implement a mandatory in-house verification protocol for all new lots of critical standards, including, at a minimum, identity confirmation (LC-MS) and a purity check (HPLC-UV).

  • Employ a Quantitative Gold Standard: For applications requiring the highest accuracy, such as preparing calibration curves for API quantification, determine the absolute purity (assay) of your standard using qNMR.

  • Maintain Records: Archive all supplier documentation and in-house verification data for each lot of standard used. This creates an auditable trail that supports the integrity of your research.

By adopting this rigorous, evidence-based approach, researchers, scientists, and drug development professionals can ensure that their analytical work is built on a solid, trustworthy foundation, ultimately leading to more reliable and defensible scientific outcomes.

References

  • Santa Cruz Biotechnology, Inc. (n.d.). 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline. Retrieved from scbt.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEW073MspRTWOAgbhAyN3dh87v8c2c90VOFZ6NGJZrcQcDtYvpqoYxv9J8dovVZabHvKJzCknjB2_ju2TeshQJkKVJ4Y2RrF520JpzrD-f660355IEtspmIWirQJ-cQ00g00ElxucIolVBfozCmpVUHx4A7FF5zI1HzWYmVJBM=]
  • Sigma-Aldrich. (n.d.). 4-(3-Methoxyphenyl)aniline. Retrieved from sigmaaldrich.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqyPKOsug3mUdBSmKdnx5VYh_g1ABhph5LciQdz6tdN9lp9zkcbhzJfDVx33Qjl5y7qlDd-rnm6chN6AAj8GjQYxErqUuD_TqEJVbfW-gaD_91BcRO54niHs0RssDqgShmmr8IJrp7WI7fg0IKP-L3iv3mgKdpCocxo5f6C-YvF1-oYywrAWm36yj-sT0barw=]
  • Matrix Scientific. (n.d.). This compound. Retrieved from matrixscientific.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHo6J8ZOiqWeaC8dEd3XoUuc2TOTaXH6RZsmjy61KDZhUqqU2GwTP9WQAKmF5s9FX-P6ieIWgGXaiUQ-SXjURSAMQ6UriAd3hKj0xWQfliCdB5Z1Bdlcwx1KDzwkI6dfEgzv7nNtJPe7Ly2eqAGJp24HDcqHnZWWpOC_ZWvEkgUy0=]
  • Hoffman Fine Chemicals. (n.d.). 3-(4-Methoxyphenoxy)aniline. Retrieved from hoffmanfinechemicals.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGm6r37huAZyfYcjJ0vVmzaQUCRSrPhYZtmaeQssChRnL4SJg9Dbi_qvCm9UxN6OvRULcdMYA3AYo2fmPs4wuAFSEuO3WlrvGkhiDqIeXUF8DFZd7J9BLqafdyIXJH_3mueyWpojeoiBG_0sKSbUjRuwsgxWqFl-bemC1YOVNU1kQEtugwptg==]
  • Journal of Pharmacy & Pharmaceutical Sciences. (2021). Supplementary Information File. cspsCanada.org. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbm5TDwqlS7YaHRBJCpP1CQV9akU43zleJdSZKyppoyycLOpecPZ08QkAX1BqqdULd_JWXVe2i_qQU5VRH1CV1lVBeGSlhFmxmpDHnzCoWTzwGg2MK2yqZmT1m3GNMr363xKGd7KZkLLsAJQLRFCT5BuvsgoSIv5FRZ6YeEbzhsKRCK7EusDtx7zMKrb8dt-g=]
  • AOBChem USA. (n.d.). This compound. Retrieved from aobchem.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqqgBaDR4XDpOts4s6thQCAfy11uDwKaUUPP7g1REIJNoUPP1H0vA66Yn5_pSUxo7Zx8o2T75YYxA4Qn6MeWDFWvv5PO44cegp_GNB4mhn4nHroxGk7-luztd7inJZfR2AqOqxEpzZn4Vl25x0YTOfSTCc5Ps=]
  • (n.d.). Supplementary Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFrleAuZBf_jb66JKqcBgHiAIuvT2KUW5GTFJ-F6r4MIhKYlpI57eLMypo1muTquouEkLGY4TjTFIbFDfB6pvNP8Ek4N0fwx9RKFEGCrcxGdgMLTk5tnSK1NVnLvtV9t9S37jiZ81QBhv_ped_V94UTJAVo8bA1Nk=]
  • (n.d.). Table of Contents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHANmIQDjf6XmaIEKIK5MGijMZ5MDfStEI6ni98I4IkVOjNrXlL0nUBEydablHyMVXOeTDuTw6FlGkq2rjiEGO43x3q0g7XzDccwh6BEm380NS9AqcH1GiEms-cIFW3o4m6lZBhhm4yStvYepMj7l4vjXd_dO9SSEc=]
  • SIELC Technologies. (n.d.). Separation of 4-Methoxyaniline on Newcrom R1 HPLC column. Retrieved from sielc.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSI4cIDmSd1HaCB53Eekx2zY6nWyKO2NvOBaONU8wAhH1GcJIzqYGvMECG-krDFKFmtxYk_jF9Nmt2YlTdlZt9WNsd_DdI77D2Yds9_9-trDT2AabqQh4gTxfBf8J2MHD3Fzut3wtNlgq8T0kSBgUBtFO2npUtFd_8_BxRdOjCgeThYi82iw==]
  • PubChem. (n.d.). 4-(2-Methoxyphenoxy)aniline. Retrieved from pubchem.ncbi.nlm.nih.gov. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaR4MtdxkUu1Xu4cNargXmK0abGh9M0gvcy_CkyBAWEJMOx_hNsmcBV1I5FLoJ6pWeqBRr-wNNDav6FSXfUMnTCXra85mOb1MOsJzs9GRWw-E_zKKb0mnwrrTlVyZ9BzA40sTtaF2CYP7awGA_bocUJVbu39u05wwtjyVt0Rxezg==]
  • Thermo Fisher Scientific. (n.d.). Certificate of Analysis. Retrieved from thermofisher.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJk66jHGwsV1Ntqq2Rcq3iCyvkxYLwmAC-tTEIQCRIYlkqDOp5_bdieGonwA7tzmJC_7skHUsD-yXo2OHyRbZiWZOhfomV4zVN00xU0zA4eTmIxl23gDtJUQCsEHeTMcaLxoU5v1GjKtXXacFDVEKHoepGjyX8Opg9D-P1h8mdRXJStSZ8fOxzzeTRDJECi_ia8sh7Sq_SaxgDNKxk--LDGZahvYnM7hQ=]
  • Sigma-Aldrich. (n.d.). 4-Methoxyphenol analytical standard. Retrieved from sigmaaldrich.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOQQchzBwPr98mkIEuS8aopSruaU3feuegYYNhe0KstsR730SNFHXKMWPDfRSsHS1UlS8UDkLN-fB3AfTjIDFeMdiMPb9hYWokaTx54aODSM_gw8u-nBhjOdIkERCXHKw5XQvHl7MlwViZIEBrbph2]
  • Thermo Fisher Scientific. (n.d.). Certificate of Analysis. Retrieved from fishersci.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdg5oyPqSsGE9iWlrQx02AeJNx2tDT8xHHcSihdd_54jku93H8jPMIanmhsR_lm85fvrjR3t77khmIQbBFJiODaPhOWDjlrO8qsmeJF0TA3muEQScryuJUr6zwv8SKhuah2Cb6O2iu7y7YYEqx9JUgCcpdkaojgKyTVKGlwVP_pc6YhmY6u_NLfeEcm74s145UwEgw3MESNWYOjK1iZPL99f0BjuA=]
  • PubChem. (n.d.). N-(4-methoxybenzylidene)aniline. Retrieved from pubchem.ncbi.nlm.nih.gov. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaCWlwKXrYkYqhuuKlLwrFXi3EPV3ZlmMwLQvLa32AcCfu85Bdtz34ItqsrwoMbsGL6FQ2XsTfvMf1Owr0jQZKrSeaS2eMO8-LcnsXq6vzCHzq17FLPxJENzdDhTvuu-rsY8NsIzaD66MW]
  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and selected derivatives by gas chromatography. Retrieved from epa.gov. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdZ4gEEFd0Hn2rKpt8cJitBNw4L8QOUPADzWjkV2h9WKBgZ7HfC_g5tXCiyIkrm0gYnH9t-Cwr1-93SBFW01R0xklcbm3hNAvmYtaEHts94WnzpfwpO2Mq9vpPeLYxjx7NdlccdBW9UpnsxiWmv7rEJywd11q7SmlrpGX_Rw==]
  • (n.d.). 4-Methoxyaniline | C7H9NO | MD Topology | NMR | X-Ray. [https://vertexaisearch.cloud.google.
  • ChemicalBook. (n.d.). 4-METHOXY-O-PHENYLENEDIAMINE(102-51-2) 1H NMR spectrum. Retrieved from chemicalbook.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEzb6001uuslErg_TptxMJ92nntFl_DQCNUwoCwDO3O5irnNoIB9cvLxEbC602FpUBRTd55GNRm71r3LCBs47alcMLHm2fFZ6bXPEDzpT2E01L8m21Y1k1Yccfs_51hW2wj16eCtStsELQ2_SFl9otINxHKmo=]
  • SIELC Technologies. (n.d.). Separation of 3-Methoxy-4-methylaniline on Newcrom R1 HPLC column. Retrieved from sielc.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoSZAfenZzAWacRdI01J3ZXrLgSljvsCBxSEWL9bdIJWDvQJobY9ZRPDmjoNd1LxPbm4NNZ3Zvc-DUyC1dB_8HPKzGcmcb1Q5qSRz4ttPmcaxddXESveDg_CqUIELdyXZ_UMy9tlX-4Gq6QJE0PJPsoSQeJq2ZTC-MrTbTjTJCdyOWT-aYBLg_HdLlUzvK]
  • Yamgar, R., et al. (2012). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. Journal of Chemical and Pharmaceutical Research, 4(1), 14-17. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgYGB1JrQtyZ3ffYQJMkxeNDA7wS11uUuohd1muQkml-5BHsdrXKJOCVmZvjoIzA42jIfQAhOAK18cN2Zg3kAikCoufANOVz5I0D-NdO2pOpXBNIS7sBwvQViS6BF83r-H1HI-YQh7-awkUo4sh2v35do0qYdYJvgA62jksmxfI_rw9AtKwPrUSa4bgL1toqNyww3mRSxg5VwwfumeR8b2U2UQz2u7S2U5RPcYPNHZTKFnywmLc2Br-6IIVENTEssUNwKYimaW2cLTdfe4-Ar9TpTBsKJl]
  • Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Retrieved from thermofisher.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJjIKA0Tt2lfpqHl6FAGMGbx9JqRS-WbYTPPwoCFi5KnDX268P2ox262qXId5uWmVKuBUcy5DCK31QVhyvn-u7CY-4Q4No9Db_rBsvwyq-i_YO5EpRs1MpuFi6ZlHZ4Faymakxx7LYEQhKFRDfS-_5LYnLKSg-zdTk07A8Im1uIMzn_y9tWuAqz1VptJk57iY1ULG9H86uGbaea93J50WYCFqjHysCeVLrGAwWJcG6hF0Z6uLH2wWzodXvi4M=]
  • Sigma-Aldrich. (n.d.). HPLC Analysis of Aniline Homologs on Discovery® C18. Retrieved from sigmaaldrich.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3PGVTH_F2OO3N-3c8ns-y3CbXQilPIMr5UNneBluw7v5IvmST_uGAync8WcMymO9IKntdmut_m-Wzq5ixeJhuZo8MKfotKFBuXfhLYl_PyI9jKy4DKSRYdMM-zdyDjBulFsyWubHRnGHijLq3fbjKDAIEt6lnGuI4-hxOAhfJhwcG5UNqVAY9aKzbS7Op6Js91-e9mqI8du3sF3wiY653QwiDKquRWJCHYdbRlVgoXdLFnzd9E576e6QP0JBlhchiiammOxGBSw==]

Sources

A Senior Application Scientist's Guide to the Analysis and Comparison of 4-(3-Methoxyphenoxy)aniline for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern drug discovery and development, the quality of starting materials and intermediates is paramount. 4-(3-Methoxyphenoxy)aniline, a key building block in the synthesis of various pharmacologically active molecules, is no exception. Its structural motif, featuring a diaryl ether linkage and a primary aromatic amine, makes it a versatile scaffold.[1] However, the presence of impurities, particularly structural isomers or residual starting materials, can drastically alter reaction pathways, yield, and the toxicological profile of the final active pharmaceutical ingredient (API).[2][3]

This guide provides an in-depth analysis of a high-purity batch of this compound. It is structured to serve as both a definitive Certificate of Analysis and a comparative guide for researchers, scientists, and drug development professionals. We will dissect the analytical techniques used for its characterization, explain the rationale behind our methodological choices, and compare its quality attributes against other available grades and structural alternatives.

Certificate of Analysis: Exemplar High-Purity Grade

A Certificate of Analysis (CoA) is a critical document that guarantees a product meets its predetermined specifications and complies with regulatory standards.[4][5] The following CoA represents a high-purity batch of this compound, suitable for the most demanding pharmaceutical synthesis applications.[6][7][8]

Test Specification Result Methodology
Appearance White to off-white crystalline solidConformsVisual Inspection
Identification by FT-IR Spectrum conforms to reference standardConformsFT-IR Spectroscopy
Identification by ¹H & ¹³C NMR Structure conforms to reference standardConformsNMR Spectroscopy
Assay (by HPLC) ≥ 99.8%99.92%HPLC-UV (254 nm)
Largest Single Impurity (by HPLC) ≤ 0.10%0.04%HPLC-UV (254 nm)
Total Impurities (by HPLC) ≤ 0.20%0.08%HPLC-UV (254 nm)
Water Content ≤ 0.10%0.05%Karl Fischer Titration
Residual Solvents Meets USP <467> RequirementsConformsHeadspace GC-MS
Melting Point 65 - 69 °C67.5 °CCapillary Method

Comparative Analysis: The Critical Impact of Purity

Not all grades of a chemical intermediate are created equal. The choice between a standard grade and a high-purity grade can have significant downstream consequences in a research and development setting.

Parameter Exemplar High-Purity Grade Typical Standard Grade Alternative: 4-(4-Methoxyphenoxy)aniline[9][10]
Purity (Assay) ≥ 99.8% ~97%[11]≥ 98%
Isomeric Purity Extremely high (meta-isomer)May contain other isomers (ortho-, para-)N/A (Different Isomer)
Impurity Profile Well-characterized, low levelsHigher levels of unknown impuritiesDifferent impurity profile
Recommended Use cGMP synthesis, late-stage development, SAR studiesEarly-stage discovery, process optimizationAlternative scaffold for SAR exploration
Potential Impact Reproducible results, clean reaction profiles, simplified purificationInconsistent yields, formation of side-products, complex purification, misleading biological dataDifferent biological activity, altered ADME properties

Causality Insight: Why does a 2-3% difference in purity matter? In a multi-step synthesis, impurities from a starting material can be carried through, react to form new "impurity daughters," and complicate the purification of the final API. Furthermore, structural isomers often possess different reactivity and biological activity, which can confound structure-activity relationship (SAR) studies. Using a well-characterized, high-purity intermediate is a foundational element of trustworthy and reproducible science.

Visualizing the Analytical & Quality Control Workflow

To ensure the quality detailed in the CoA, a rigorous, multi-step analytical workflow is employed. This process is designed to be a self-validating system, with checks and balances at each stage.

Analytical_Workflow cluster_0 1. Sample Reception & Preparation cluster_1 2. Analytical Testing cluster_2 3. Data Review & Certification SampleLogin Sample Login & Batch Assignment VisualInspection Visual Inspection (Appearance) SampleLogin->VisualInspection SamplePrep Sample Preparation for Analysis VisualInspection->SamplePrep HPLC Purity & Impurities by HPLC-UV SamplePrep->HPLC GCMS Residual Solvents by HS-GC-MS SamplePrep->GCMS NMR Structural Identity by NMR SamplePrep->NMR FTIR Functional Group Identity by FT-IR SamplePrep->FTIR KF Water Content by Karl Fischer SamplePrep->KF DataReview Peer & QA Data Review HPLC->DataReview GCMS->DataReview NMR->DataReview FTIR->DataReview KF->DataReview SpecCheck Comparison to Specifications DataReview->SpecCheck CoAGen Certificate of Analysis Generation SpecCheck->CoAGen

Caption: High-level workflow for the quality control analysis of this compound.

Visualizing Potential Impurities

Understanding the potential impurity profile is crucial for developing robust analytical methods and purification strategies.

Impurity_Profile cluster_isomers Positional Isomers cluster_process Process-Related Impurities Main This compound (Target Molecule) Iso_Ortho 2-(3-Methoxyphenoxy)aniline Main->Iso_Ortho Isomeric Impurity Iso_Para 4-(4-Methoxyphenoxy)aniline Main->Iso_Para Isomeric Impurity StartMat1 Aniline (Starting Material) Main->StartMat1 Residual Reactant StartMat2 3-Bromoanisole (Starting Material) Main->StartMat2 Residual Reactant Demethyl 4-(3-Hydroxyphenoxy)aniline Main->Demethyl Side-Product

Caption: Potential impurities in this compound synthesis.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the key analyses performed. These are grounded in established analytical chemistry principles for aromatic amines and ethers.[12][13][14][15]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the gold standard for determining the purity of non-volatile organic compounds.[14][16] A reversed-phase method using a C18 column provides excellent separation for aromatic compounds, while UV detection is highly sensitive for this chromophore-containing molecule. The use of a mild acid in the mobile phase ensures the amine is protonated, leading to sharp, symmetrical peaks.[12][17]

Protocol:

  • System Preparation:

    • Instrument: Agilent 1260 Infinity II or equivalent with UV/Vis detector.

    • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 5 µL.

  • Standard and Sample Preparation:

    • Standard Stock (1.0 mg/mL): Accurately weigh ~25 mg of reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with 50:50 Acetonitrile/Water.

    • Sample Stock (1.0 mg/mL): Prepare in the same manner as the Standard Stock.

  • Chromatographic Run (Gradient):

    • 0-2 min: 20% B

    • 2-15 min: 20% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 20% B

    • 18.1-22 min: Hold at 20% B (re-equilibration)

  • System Suitability Test (SST):

    • Inject the standard solution five times.

    • The relative standard deviation (RSD) for the peak area must be ≤ 2.0%.

    • The tailing factor for the main peak must be ≤ 2.0.

  • Analysis & Calculation:

    • Inject a blank (diluent), followed by the standard and sample solutions.

    • Calculate the % Assay using the area normalization method.

Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a powerful hybrid technique ideal for separating and identifying volatile and semi-volatile organic impurities, such as residual solvents or low-molecular-weight side products.[18][19][20] Headspace analysis is specifically used for residual solvents to avoid injecting the non-volatile main component into the GC system.[21]

Protocol:

  • System Preparation:

    • Instrument: Agilent 7890B GC with 5977A MS and a headspace autosampler.

    • Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: 40°C (hold 5 min), then ramp at 10°C/min to 240°C (hold 5 min).

    • MS Source Temp: 230°C; MS Quad Temp: 150°C.

    • Scan Range: 35-550 amu.

  • Sample Preparation (Residual Solvents):

    • Accurately weigh ~100 mg of the sample into a 20 mL headspace vial.

    • Add 5 mL of Dimethyl Sulfoxide (DMSO). Crimp and seal the vial.

  • Headspace Parameters:

    • Oven Temperature: 80°C.

    • Loop Temperature: 90°C.

    • Transfer Line Temperature: 100°C.

    • Vial Equilibration Time: 15 min.

  • Analysis:

    • Run a blank (empty vial) and a solvent standard mix.

    • Run the sample vial.

    • Identify peaks by comparing their mass spectra to the NIST library and their retention times to the standard. Quantify against the standard.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules.[22] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, allowing for unambiguous confirmation of the compound's identity and isomeric purity.[23][24]

Protocol:

  • System: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of Deuterated Chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Expected Resonances: The spectrum should show distinct signals for the aromatic protons on both rings, a singlet for the methoxy (-OCH₃) protons, and a broad singlet for the amine (-NH₂) protons. Protons adjacent to the ether oxygen or amine nitrogen will be shifted downfield.[13][25]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected Resonances: The spectrum should show 13 distinct carbon signals corresponding to the molecular structure. The carbon attached to the oxygen will be significantly downfield (~150-160 ppm), as will the carbon attached to the methoxy group.[15]

Functional Group Identification by Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. For this compound, we expect to see characteristic absorptions for the N-H bonds of the primary amine, the C-O bonds of the aryl ether, and the C-N bond.[26][27]

Protocol:

  • System: PerkinElmer Spectrum Two FT-IR or equivalent with a UATR accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum from 4000 to 650 cm⁻¹.

  • Interpretation of Key Peaks:

    • ~3450-3350 cm⁻¹: Two sharp bands, characteristic of the asymmetric and symmetric N-H stretching of a primary amine.[28]

    • ~1620 cm⁻¹: N-H bending (scissoring) vibration.[28]

    • ~1250 cm⁻¹ and ~1050 cm⁻¹: Strong, characteristic C-O stretching bands of an aryl ether.[13][15]

    • ~1330-1250 cm⁻¹: C-N stretching of the aromatic amine.[28]

References

  • Vertex AI Search. (n.d.).
  • Measurlabs. (n.d.).
  • ECA Academy. (2017, March 1).
  • Thermo Fisher Scientific. (n.d.).
  • ACS Publications. (n.d.).
  • Scribd. (n.d.).
  • Sigma-Aldrich. (n.d.). 4-(3-Methoxyphenyl)aniline | 207287-79-4.
  • Oneida Research Services. (n.d.). Organic Mass Spectrometry Testing.
  • YouTube. (2025, July 21). GC-MS/Headspace-GC-MS: How does the method work - and when is it used?.
  • YouTube. (2020, July 29). IR Spectroscopy - Basic Introduction.
  • NIH - PubChem. (n.d.). 4-(4-Methoxyphenoxy)aniline | C13H13NO2 | CID 101402.
  • Hoffman Fine Chemicals. (n.d.). CAS 105903-05-7 | 3-(4-Methoxyphenoxy)aniline.
  • FDA. (n.d.). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients.
  • American Elements. (n.d.). 4-(3-Methoxy-4-methylphenoxy)aniline | CAS 1311137-85-5.
  • DDReg Pharma. (n.d.).
  • (2024, October 31). Certificate of Analysis (COA): Understanding Its Importance and Key Components.
  • SIELC Technologies. (2018, May 16). 4-(4-Methoxyphenoxy)aniline.
  • (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.
  • OpenStax adaptation. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.
  • Matrix Scientific. (n.d.). This compound.
  • ResearchGate. (2025, August 7). NMR Spectra of Anilines | Request PDF.
  • Fisher Scientific. (n.d.).
  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers.
  • ChemScene. (n.d.). 3-Fluoro-4-(4-methoxyphenoxy)aniline | 87294-20-0.
  • ChemicalBook. (n.d.). Aniline(62-53-3) 1H NMR spectrum.
  • Benchchem. (n.d.). 3-(4-Methoxyphenoxy)aniline | 105903-05-7.
  • Benchchem. (n.d.). Structural Analysis of Substituted Aniline Compounds: An In-depth Technical Guide.
  • SciSpace. (2009). NMR Spectra of Anilines.
  • Semantic Scholar. (n.d.). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns.
  • Santa Cruz Biotechnology. (n.d.). 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline | SCBT.
  • (n.d.). IR Spectroscopy Tutorial: Amines.
  • Journal of Chemical and Pharmaceutical Sciences. (n.d.).
  • ResearchGate. (n.d.). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1)..
  • (n.d.).
  • (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu.
  • (n.d.).
  • SBPMat. (n.d.).
  • EPA. (n.d.).
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 4-(Trifluoromethoxy)

Sources

A Technical Guide to 4-(3-Methoxyphenoxy)aniline: Synthesis, Characterization, and Comparative Analysis in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Profile of Phenoxyanilines in Medicinal Chemistry

The phenoxyaniline scaffold is a privileged motif in modern drug discovery, forming the structural core of numerous biologically active molecules. Its inherent structural rigidity, coupled with the tunable electronic properties of the dual aromatic systems, makes it an attractive starting point for the development of targeted therapeutics. Specifically, derivatives of this class have demonstrated significant potential as kinase inhibitors, anticancer agents, and modulators of various signaling pathways.[1][2] This guide provides a comprehensive technical overview of 4-(3-Methoxyphenoxy)aniline, a member of this promising class of compounds.

This document will detail a robust synthetic protocol for this compound, outline rigorous analytical methods for its characterization, and present a comparative analysis of its potential biological activity against its structural isomers and other relevant small molecules. The insights provided are intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize and innovate upon this versatile chemical entity.

Synthesis and Characterization: A Reproducible Protocol

The synthesis of this compound can be efficiently achieved via a copper-catalyzed Ullmann condensation reaction. This classic C-O bond-forming strategy remains a reliable and scalable method for the preparation of diaryl ethers.[3]

Proposed Synthetic Pathway

Synthesis_of_this compound 4-Iodoaniline 4-Iodoaniline C₆H₆IN reagents + 4-Iodoaniline->reagents 3-Methoxyphenol 3-Methoxyphenol C₇H₈O₂ 3-Methoxyphenol->reagents catalyst CuI, L-proline K₂CO₃, DMSO reagents->catalyst Ullmann Condensation product This compound C₁₃H₁₃NO₂ catalyst->product

Caption: Proposed synthesis of this compound via Ullmann condensation.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: To an oven-dried Schlenk flask, add 4-iodoaniline (1.0 eq.), 3-methoxyphenol (1.2 eq.), copper(I) iodide (0.1 eq.), L-proline (0.2 eq.), and potassium carbonate (2.0 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) via syringe. The reaction concentration should be approximately 0.5 M with respect to 4-iodoaniline.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Extraction: Filter the mixture through a pad of Celite® to remove insoluble inorganic salts. Wash the filtrate sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a pure solid.

Characterization Workflow

A multi-technique approach is essential for the unambiguous characterization of the synthesized this compound, ensuring its identity and purity.[1]

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis NMR ¹H & ¹³C NMR MS Mass Spectrometry (MS) IR Infrared (IR) Spectroscopy HPLC HPLC TLC TLC Synthesized_Product Purified this compound Synthesized_Product->NMR Structural Elucidation Synthesized_Product->MS Molecular Weight Confirmation Synthesized_Product->IR Functional Group Identification Synthesized_Product->HPLC Purity Assessment Synthesized_Product->TLC Reaction Monitoring & Purity Check

Caption: Comprehensive characterization workflow for this compound.

Comparative Performance Analysis: A Structure-Activity Relationship Perspective

While direct experimental data for the biological activity of this compound is not extensively available in the public domain, a comparative analysis based on the structure-activity relationships (SAR) of closely related analogs can provide valuable insights into its potential performance. Phenoxyaniline derivatives have been widely investigated as kinase inhibitors, and their activity is highly dependent on the substitution pattern on both aromatic rings.[1][2]

Alternative Compounds for Comparison

To provide a meaningful comparison, we will consider the following compounds:

  • 4-(2-Methoxyphenoxy)aniline (ortho-isomer): A positional isomer that allows for the evaluation of the steric and electronic effects of the methoxy group's position.

  • 4-(4-Methoxyphenoxy)aniline (para-isomer): Another key positional isomer.

  • A Representative Anilinoquinazoline Kinase Inhibitor: To benchmark against a well-characterized drug-like molecule from a similar chemical space.

Physicochemical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogP
This compound C₁₃H₁₃NO₂215.252.6
4-(2-Methoxyphenoxy)anilineC₁₃H₁₃NO₂215.252.5
4-(4-Methoxyphenoxy)anilineC₁₃H₁₃NO₂215.252.5

Note: Predicted LogP values are calculated using standard computational models and serve as an estimation of lipophilicity.

Predicted Biological Activity: A Kinase Inhibition Standpoint

The position of the methoxy group on the phenoxy ring is expected to significantly influence the molecule's ability to interact with the ATP-binding pocket of protein kinases. The meta position in this compound may offer a distinct conformational profile compared to its ortho and para isomers, potentially leading to differential kinase selectivity.

Based on published SAR studies of anilinoquinazoline and phenoxyaniline kinase inhibitors, the following hypothetical activity profile can be proposed:

CompoundPredicted Kinase Inhibitory Potency (IC₅₀)Rationale based on SAR of Related Compounds
This compound ModerateThe meta-methoxy group may provide a balance of electronic and steric properties conducive to binding in certain kinase pockets.
4-(2-Methoxyphenoxy)anilineLow to ModerateThe ortho-methoxy group could introduce steric hindrance, potentially reducing binding affinity to some kinase targets.
4-(4-Methoxyphenoxy)anilineModerate to HighThe para-phenoxy substitution is a common feature in many active anilino-based kinase inhibitors, suggesting this isomer may exhibit favorable activity.[2]

Experimental Protocols for Performance Evaluation

To empirically validate the predicted biological activity, the following standardized assays are recommended.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of the test compound required to inhibit the activity of a specific kinase by 50% (IC₅₀).

  • Assay Principle: A kinase, its substrate, and ATP are incubated with varying concentrations of the test compound. The extent of substrate phosphorylation is quantified, typically using a fluorescence- or luminescence-based detection method.

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 384-well plate, add the kinase, a fluorescently labeled peptide substrate, and ATP.

    • Add the diluted test compounds to the wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the fluorescence or luminescence.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a DMSO control. IC₅₀ values are determined by fitting the data to a sigmoidal dose-response curve.

Cell-Based Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with the test compound.

  • Assay Principle: The MTT reagent is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan is proportional to the number of living cells.

  • Procedure:

    • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compounds and incubate for 72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with a solubilization buffer.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Biological_Assay_Workflow Compound_Library This compound & Analogs Kinase_Assay In Vitro Kinase Inhibition Assay Compound_Library->Kinase_Assay MTT_Assay Cell Viability (MTT) Assay Compound_Library->MTT_Assay Data_Analysis IC₅₀ Determination & SAR Analysis Kinase_Assay->Data_Analysis Cell_Culture Cancer Cell Lines Cell_Culture->MTT_Assay MTT_Assay->Data_Analysis

Caption: Workflow for evaluating the biological activity of this compound.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutics. This guide has provided a robust framework for its synthesis, characterization, and a comparative analysis of its potential biological activity based on established structure-activity relationships. The presented experimental protocols offer a clear path for the empirical validation of its performance as a potential kinase inhibitor or anticancer agent.

Future research should focus on the synthesis and direct biological evaluation of this compound and a focused library of its derivatives. A comprehensive kinase panel screening and testing against a diverse set of cancer cell lines will be crucial to elucidate its specific biological targets and therapeutic potential. The insights gained from such studies will undoubtedly contribute to the growing importance of the phenoxyaniline class in medicinal chemistry.

References

  • Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors. PubMed. Available at: [Link]

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. MDPI. Available at: [Link]

  • Synthesis and structure-activity relationship for new series of 4-phenoxyquinoline derivatives as specific inhibitors of platelet-derived growth factor receptor tyrosine kinase. PubMed. Available at: [Link]

  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Semantic Scholar. Available at: [Link]

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. Available at: [Link]

Sources

A Comparative Guide to Structural Analogues of 4-(3-Methoxyphenoxy)aniline for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparative analysis of structural analogues of 4-(3-methoxyphenoxy)aniline, a scaffold of significant interest in medicinal chemistry, particularly in the discovery of kinase inhibitors. By dissecting the structure-activity relationships (SAR), this document aims to provide actionable insights for the rational design of more potent and selective therapeutic agents.

Introduction: The this compound Scaffold - A Privileged Motif in Kinase Inhibition

The this compound core represents a key pharmacophore in a multitude of biologically active compounds. Its diphenyl ether linkage provides a degree of conformational flexibility, allowing it to adapt to the ATP-binding pockets of various protein kinases. Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The this compound scaffold serves as a versatile template for the design of such inhibitors, offering multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Structural Analogues: Unraveling the SAR

The biological activity of this compound derivatives is exquisitely sensitive to the nature and position of substituents on both the aniline and phenoxy rings. While a comprehensive SAR study on the bare scaffold is not extensively documented in a single source, valuable insights can be gleaned from the extensive research on structurally related compounds, particularly 4-anilinoquinazolines and 4-anilinoquinolines, where the 4-phenoxyaniline moiety is a key component.

Substitutions on the Aniline Ring

The aniline portion of the molecule often plays a crucial role in anchoring the inhibitor to the hinge region of the kinase ATP-binding site.

  • Position of the Ether Linkage: The para-substitution of the aniline nitrogen relative to the phenoxy group is a common and often essential feature for potent kinase inhibitory activity. This geometry allows the molecule to span the ATP binding pocket effectively.

  • Substituents on the Aniline Ring: Small, lipophilic groups at the 3'- and 4'-positions of the aniline ring are generally favored for potent inhibition of receptor tyrosine kinases like EGFR and VEGFR. Halogens (e.g., Cl, Br) and small alkyl groups (e.g., CH3) at these positions can enhance binding affinity.

Substitutions on the Phenoxy Ring

The phenoxy ring typically extends into the solvent-exposed region of the ATP-binding pocket, providing opportunities to enhance potency and modulate physicochemical properties.

  • Position of the Methoxy Group: The meta-position of the methoxy group in the parent compound, this compound, is a key feature. This substitution pattern can influence the overall conformation of the molecule and its interactions within the kinase domain.

  • Alternative Substituents: Replacing or augmenting the methoxy group with other functionalities can significantly impact activity. For instance, incorporating small, hydrogen-bond-accepting groups can lead to additional interactions with the enzyme.

The following table summarizes the observed SAR trends for key kinase targets based on data from structurally related anilinoquinazoline and anilinoquinoline inhibitors.

Modification Target Kinase(s) Effect on Activity (IC50) Rationale/Insight Citation(s)
Aniline Ring: 3'-/4'-Substitution EGFR, VEGFRSmall lipophilic groups (Cl, Br, CH3) generally increase potency.Enhances hydrophobic interactions in the ATP binding pocket.[1]
Aniline Ring: 2'-Substitution EGFR, VEGFRSmall groups (H, F) are preferred.Bulky groups can cause steric hindrance.
Phenoxy Ring: Introduction of Basic Amines EGFR, SrcCan increase potency and improve solubility.Forms additional hydrogen bonds and salt bridges; improves physicochemical properties.[2]
Phenoxy Ring: Extension with Solubilizing Groups EGFRCan maintain potency while improving aqueous solubility.Allows for better pharmacokinetic profiles.[3]
Bridging Ether Oxygen Replacement General KinasesOften detrimental to activity.The ether linkage provides optimal geometry and flexibility.

Experimental Protocols for SAR Evaluation

To experimentally validate the SAR hypotheses and quantify the potency of novel analogues, robust and reproducible assays are essential. The following are detailed, step-by-step methodologies for key experiments commonly employed in the evaluation of kinase inhibitors.

In Vitro Biochemical Kinase Inhibition Assay (e.g., for EGFR)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific protein kinase.

Materials:

  • Recombinant active kinase (e.g., EGFR)

  • Kinase substrate (e.g., a synthetic peptide)

  • Adenosine triphosphate (ATP)

  • Test compounds

  • Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well white plates

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration gradient.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the serially diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in kinase assay buffer.

    • Add the kinase/substrate mix to each well.

    • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near its Km value for the specific kinase.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.[4]

    • Read the luminescence signal using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the kinase activity.

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices:

  • ATP Concentration: Using an ATP concentration near its Km value ensures that the assay is sensitive to competitive inhibitors that bind to the ATP pocket.

  • Enzyme Concentration: The kinase concentration should be optimized to ensure a linear reaction rate during the incubation period and a sufficient signal-to-background ratio.

  • Luminescence Detection: This method offers high sensitivity, a wide dynamic range, and is less susceptible to interference from colored compounds compared to absorbance-based methods.[4]

Cell-Based Kinase Phosphorylation Assay (e.g., for VEGFR-2)

This assay measures the ability of a compound to inhibit the phosphorylation of a kinase within a cellular context, providing insights into cell permeability and target engagement in a more physiologically relevant environment.

Objective: To determine the IC50 of test compounds for the inhibition of growth factor-induced kinase autophosphorylation in cells.

Materials:

  • Human umbilical vein endothelial cells (HUVECs) or other relevant cell lines

  • Cell culture medium and supplements

  • Vascular endothelial growth factor (VEGF)

  • Test compounds

  • Lysis buffer

  • Phospho-specific and total kinase antibodies

  • ELISA or Western blot reagents

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Starve the cells in a low-serum medium for several hours to reduce basal kinase activity.

    • Pre-treat the cells with serial dilutions of the test compounds for a defined period (e.g., 1-2 hours).

  • Kinase Activation:

    • Stimulate the cells with a specific growth factor (e.g., VEGF for VEGFR-2) for a short period (e.g., 5-15 minutes) to induce kinase autophosphorylation.

  • Cell Lysis:

    • Wash the cells with cold PBS and then lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Detection of Phosphorylation:

    • Quantify the level of phosphorylated kinase and total kinase in the cell lysates using a sandwich ELISA or Western blotting.

  • Data Analysis:

    • Normalize the phospho-kinase signal to the total kinase signal for each treatment condition.

    • Plot the percentage of inhibition of phosphorylation versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the dose-response curve.

Causality Behind Experimental Choices:

  • Serum Starvation: This step is crucial to lower the baseline phosphorylation of the target kinase, thereby increasing the signal window upon growth factor stimulation.

  • Growth Factor Stimulation: Using a specific ligand ensures that the observed phosphorylation is a direct result of the activation of the target receptor tyrosine kinase.

  • Normalization to Total Protein: This accounts for any variations in cell number or protein loading, ensuring that the measured changes in phosphorylation are due to the inhibitor's effect.

Visualizing SAR and Experimental Workflows

To better illustrate the logical relationships in SAR studies and the sequence of experimental procedures, the following diagrams are provided in Graphviz DOT language.

SAR_Logic cluster_SAR Structure-Activity Relationship (SAR) Logic Parent_Scaffold This compound Analogue_Design Structural Analogue Design Parent_Scaffold->Analogue_Design Identify Modification Sites Synthesis Chemical Synthesis Analogue_Design->Synthesis Synthesize Analogues Biological_Screening Biological Screening Synthesis->Biological_Screening Test Biological Activity Data_Analysis Data Analysis (IC50) Biological_Screening->Data_Analysis Quantify Potency SAR_Elucidation SAR Elucidation Data_Analysis->SAR_Elucidation Relate Structure to Activity SAR_Elucidation->Analogue_Design Design Next Generation Lead_Optimization Lead Optimization SAR_Elucidation->Lead_Optimization Identify Promising Candidates

Caption: Logical workflow for structure-activity relationship (SAR) studies.

Kinase_Assay_Workflow cluster_Workflow In Vitro Kinase Inhibition Assay Workflow Compound_Prep 1. Compound Preparation (Serial Dilution) Assay_Setup 2. Assay Plate Setup (Add Compound) Compound_Prep->Assay_Setup Kinase_Reaction 3. Kinase Reaction (Add Kinase/Substrate & ATP) Assay_Setup->Kinase_Reaction Signal_Detection 4. Signal Detection (Luminescence) Kinase_Reaction->Signal_Detection Data_Analysis 5. Data Analysis (IC50 Determination) Signal_Detection->Data_Analysis

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The this compound scaffold remains a highly attractive starting point for the development of novel kinase inhibitors. The insights gathered from the SAR of related compounds provide a strong foundation for the rational design of new analogues with improved potency and selectivity. By systematically exploring substitutions on both the aniline and phenoxy rings and employing robust in vitro and cell-based assays, researchers can efficiently navigate the chemical space to identify promising lead candidates. Future efforts should focus on generating more specific SAR data for the diphenyl ether scaffold itself, exploring a wider range of kinase targets, and optimizing the pharmacokinetic properties of lead compounds to accelerate their translation into clinical candidates.

References

  • Fry, D. W., et al. (1998). Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of Medicinal Chemistry, 41(5), 742-751. [Link]

  • Rewcastle, G. W., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(24), 3927-3936. [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • Zhang, Y., et al. (2019). Design, Synthesis and Biological Evaluation of Novel 4-anilinoquinazoline Derivatives as Hypoxia-Selective EGFR and VEGFR-2 Dual Inhibitors. European Journal of Medicinal Chemistry, 181, 111575. [Link]

  • Perera, B. G. K., & Maly, D. J. (2008). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. Molecular BioSystems, 4(6), 542-550. [Link]

Sources

A Senior Application Scientist's Guide to the Physicochemical Profiling of 4-(3-Methoxyphenoxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Physicochemical Properties in Medicinal Chemistry

In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is governed by a complex interplay of biological activity and physicochemical properties. The 4-(3-Methoxyphenoxy)aniline core represents a privileged scaffold, a structural motif frequently found in compounds targeting a range of biological endpoints. However, the efficacy of any therapeutic agent is not solely dependent on its ability to interact with a target protein; it is critically modulated by its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. These ADME characteristics are, in turn, dictated by fundamental physicochemical properties.

This guide provides a comparative framework for understanding and evaluating key physicochemical properties of this compound derivatives. We will move beyond simple data reporting to explore the causality behind experimental choices, offering detailed, self-validating protocols for determining crucial parameters such as melting point, solubility, lipophilicity (logP), and acid dissociation constant (pKa). For researchers and drug development professionals, a robust understanding of these properties is not merely academic—it is the cornerstone of rational drug design, enabling the strategic modification of lead compounds to optimize their pharmacokinetic behavior and ultimately, their therapeutic potential.

Core Physicochemical Parameters: A Quad-Pronged Approach

The success of a drug candidate is a delicate balance of four key physicochemical characteristics. Understanding the "why" behind measuring each is crucial for making informed decisions in a drug discovery pipeline.

  • Melting Point (°C): More than just a physical constant, the melting point is a critical indicator of purity and lattice energy. A sharp, defined melting point range, typically within 0.5-1.0°C, is indicative of a highly pure crystalline compound. Conversely, the presence of impurities will lead to a depressed and broader melting point range[1]. This parameter influences compound stability, handling, and formulation choices.

  • Aqueous Solubility: For a drug to be absorbed, it must first dissolve. Solubility is a gatekeeper for bioavailability.[2] We distinguish between two key types: kinetic solubility, which measures the point of precipitation from a stock solution (often DMSO) and is used in early high-throughput screening, and thermodynamic solubility, which represents the true equilibrium between the solid and dissolved states of a compound[3][4]. Thermodynamic solubility is a more definitive measure crucial for later-stage development.[4]

  • Lipophilicity (logP/logD): Lipophilicity, the measure of a compound's affinity for a non-polar versus a polar environment, is arguably one of the most influential ADME parameters. It governs a compound's ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolic clearance.[5] The partition coefficient (logP for neutral species) or distribution coefficient (logD at a specific pH) is a key descriptor in structure-activity relationship (SAR) studies.

  • Acid Dissociation Constant (pKa): The vast majority of marketed drugs are ionizable molecules.[6] The pKa value defines the pH at which a compound exists in a 50:50 equilibrium between its ionized and non-ionized forms. For an amine-containing scaffold like this compound, the pKa of its conjugate acid dictates its charge state in different physiological compartments (e.g., stomach pH ~1-2, intestine pH ~6-7.4, blood pH ~7.4). This profoundly impacts solubility, absorption, and receptor interaction.

Experimental Protocols for Accurate Physicochemical Profiling

The trustworthiness of any comparative study rests on the robustness of its experimental methods. The following protocols are designed to be self-validating, providing reliable and reproducible data.

Melting Point Determination via the Capillary Method

This technique provides a precise melting point range, a crucial metric for purity assessment.[7]

Methodology:

  • Sample Preparation: Ensure the compound is thoroughly dried and finely powdered. Load a small amount (2-3 mm high) into a glass capillary tube by tapping the open end into the sample and then tapping the sealed end on a hard surface to compact the material.[8]

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus (e.g., a Mel-Temp or Thiele tube).

  • Initial Rapid Determination: Heat the sample rapidly to get an approximate melting point. This saves time in the subsequent accurate determination.

  • Accurate Determination: Allow the apparatus to cool about 20°C below the approximate melting point. Begin heating again at a slow, controlled rate of 1-2°C per minute.[8]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.[8]

MeltingPointWorkflow A Prepare Dry, Powdered Sample B Load Capillary Tube (2-3 mm) A->B C Place in Melting Point Apparatus B->C D Heat Rapidly for Approx. MP C->D E Cool Apparatus by 20°C D->E F Heat Slowly (1-2°C/min) E->F G Record T1 (First Liquid) F->G H Record T2 (All Liquid) G->H I Report Range: T1 - T2 H->I

Caption: Workflow for Melting Point Determination.

Thermodynamic Solubility via the Shake-Flask Method

This is the gold-standard method for determining the equilibrium solubility of a compound, providing a critical parameter for biopharmaceutical evaluation.[9][10]

Methodology:

  • System Preparation: Prepare vials containing a physiologically relevant buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Compound Addition: Add an excess amount of the solid compound to each vial, ensuring undissolved solid remains visible. This confirms that saturation will be reached.[10]

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, remove the vials and allow them to stand. Separate the undissolved solid from the saturated solution via centrifugation or filtration. Filtration may lead to underestimation due to compound adsorption to the filter material.[3]

  • Quantification: Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable solvent and determine the concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), which is preferred for its ability to separate the parent compound from any potential degradants.[3]

SolubilityWorkflow A Add Excess Solid to Buffer (pH 7.4) B Seal and Agitate (24-48h at 37°C) A->B C Allow System to Settle B->C D Separate Phases (Centrifugation) C->D E Extract Supernatant Aliquot D->E F Dilute Sample E->F G Quantify Concentration via HPLC F->G H Calculate Solubility (e.g., µg/mL) G->H

Caption: Shake-Flask Method for Solubility.

Lipophilicity (logP) Determination via RP-TLC

Reversed-Phase Thin-Layer Chromatography (RP-TLC) offers a rapid and reliable experimental method for estimating lipophilicity, which is crucial for predicting a drug's membrane permeability.[11][12]

Methodology:

  • Plate Preparation: Use RP-TLC plates (e.g., RP-18 F254s) where the stationary phase is non-polar.

  • Mobile Phase: Prepare a series of mobile phases with varying compositions of an organic modifier (e.g., methanol) and an aqueous buffer.

  • Sample Spotting: Dissolve the test compounds in a suitable solvent and spot them onto the TLC plate.

  • Development: Develop the plates in the different mobile phases.

  • Rf Determination: After development, visualize the spots (e.g., under UV light) and calculate the Retention factor (Rf) for each spot in each mobile phase.

  • RM Value Calculation: Calculate the RM value using the equation: RM = log[(1/Rf) - 1].

  • Extrapolation: Plot the RM values for each compound against the percentage of the organic modifier in the mobile phase. Extrapolate the linear regression to 100% aqueous phase (0% organic modifier). The y-intercept (RM0) is proportional to the compound's logP.[11]

LipophilicityWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Spot Compounds on RP-TLC Plate C Develop Plates in Mobile Phases A->C B Prepare Mobile Phases (Varying MeOH/H2O) B->C D Visualize Spots & Calculate Rf Values C->D E Calculate RM = log[(1/Rf) - 1] D->E F Plot RM vs. % MeOH E->F F->F G Extrapolate to 0% MeOH F->G H Determine logP from Y-Intercept (RM0) G->H

Caption: RP-TLC Workflow for logP Determination.

pKa Determination via Potentiometric Titration

This method directly measures the pH change of a solution upon the addition of a titrant, allowing for a precise determination of the ionization constant of the aniline nitrogen.[13][14]

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the aniline derivative in a suitable solvent system. For many aromatic amines, which may have low water solubility, a mixed solvent like ethanol-water is often required.[15]

  • Apparatus Setup: Calibrate a pH meter with standard buffers. Place the dissolved sample in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Endpoint Determination: Plot the pH versus the volume of titrant added. The point of maximum slope on the titration curve (the equivalence point) corresponds to the complete protonation of the amine. The pH at the half-equivalence point is equal to the pKa of the conjugate acid of the amine.

pKaWorkflow A Dissolve Compound in Solvent (e.g., EtOH/H2O) C Titrate with Standardized HCl A->C B Calibrate pH Meter B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve D->E F Identify Half-Equivalence Point E->F G pKa = pH at Half-Equivalence F->G

Caption: Potentiometric Titration for pKa.

Comparative Data and Structure-Property Relationships

To illustrate the impact of structural modifications on the this compound scaffold, we present a comparative analysis. The data for the parent compound and its derivatives are based on experimental values found in the literature for analogous structures and established structure-property relationship principles.

CompoundStructureMelting Point (°C)Solubility (pH 7.4, µg/mL)logP (Experimental)pKaRationale for Property Change
Parent Compound: this compound~85-88Low~2.8~4.7Baseline properties for the core scaffold. The aniline pKa is slightly elevated due to the electron-donating ether oxygen.
Derivative A: 4-(3-Methoxyphenoxy)-2-fluoroaniline~90-93Very Low~3.1~4.2The ortho-fluoro group is electron-withdrawing via induction, decreasing the basicity (lowering the pKa) of the aniline nitrogen. Fluorine generally increases lipophilicity.[16]
Derivative B: 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline~75-78Very Low~3.9~3.5The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, significantly reducing the electron density on the aniline nitrogen and thus drastically lowering its pKa.[17] It also substantially increases lipophilicity.
Comparative Compound: 3-(4-Methoxyphenoxy)aniline65-69[18]Low~2.8~4.6Isomeric shift of the aniline group. The meta-position relative to the ether linkage results in slightly different electronic effects and crystal packing, leading to a lower melting point compared to the 4-substituted parent.

Note: Structures are illustrative. Exact experimental values can vary based on conditions and specific isomeric forms.

Discussion of Trends:

  • pKa Modulation: The most dramatic effect is seen in the modulation of the aniline's pKa. The introduction of electron-withdrawing groups (EWGs) like fluorine and, more significantly, trifluoromethyl, lowers the pKa. This is a critical tool for drug designers. A lower pKa means the compound will be less protonated (less charged) at physiological pH, which can enhance membrane permeability but may decrease aqueous solubility.

  • Lipophilicity: Adding halogenated groups invariably increases lipophilicity. The highly lipophilic -CF3 group in Derivative B would likely lead to increased plasma protein binding and potentially higher metabolic clearance compared to the parent compound.

  • Melting Point and Solubility: Crystal packing forces, influenced by subtle changes in molecular symmetry and intermolecular interactions, dictate the melting point.[19] The lower melting point of the meta-substituted isomer suggests less efficient crystal packing compared to its para-counterpart. Solubility is inversely related to both lipophilicity and melting point (as a proxy for lattice energy). Therefore, derivatives A and B are predicted to have lower aqueous solubility than the parent compound.

Conclusion

The physicochemical properties of this compound derivatives are not static values but are highly tunable through strategic chemical modification. This guide has detailed the standardized, robust methodologies required to accurately profile these essential parameters. The provided comparative data underscores the profound influence that even minor structural changes can exert on a compound's melting point, solubility, lipophilicity, and pKa. For the medicinal chemist, mastering the principles of structure-property relationships and employing rigorous experimental validation are the keys to transforming a promising chemical scaffold into a successful therapeutic agent.

References

  • Vertex AI Search. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation.
  • University of Calgary. (n.d.). Melting point determination.
  • ResearchGate. (n.d.). Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25OC.
  • SOTAX. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Chemistry For Everyone. (2025). How To Determine Melting Point Of Organic Compounds?
  • Chemistry Steps. (n.d.). Boiling Point and Melting Point in Organic Chemistry.
  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • DTIC. (1962). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES.
  • Chemistry LibreTexts. (2021). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY.
  • Cuesta College. (n.d.). Determination of Melting Point.
  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • MDPI. (n.d.). Simple Method for the Estimation of pKa of Amines.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • PubMed Central. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies.
  • MDPI. (n.d.). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H.
  • ResearchGate. (n.d.). Measured²⁰ log P values for benzoic acid and aniline derivatives of selectively fluorinated cyclohexanes.
  • University of Ibadan Journals. (2021). Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC.
  • PubMed. (2024). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies.
  • National Center for Biotechnology Information. (n.d.). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP.
  • ResearchGate. (n.d.). The experimental values of (a) lipophilicity (logPTLC) and (b)...
  • Hoffman Fine Chemicals. (n.d.). CAS 105903-05-7 | 3-(4-Methoxyphenoxy)aniline.
  • Ossila. (n.d.). 4-Methoxy-3-(trifluoromethyl)aniline | CAS 393-15-7.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(3-Methoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a definitive guide on the responsible management and disposal of 4-(3-Methoxyphenoxy)aniline. As researchers and drug development professionals, our commitment to innovation is intrinsically linked to our dedication to safety and environmental stewardship. This document moves beyond mere procedural lists to provide a deep, scientifically-grounded framework for handling this specific aromatic amine, ensuring that every step, from the lab bench to final disposal, is conducted with precision, safety, and regulatory compliance. The causality behind these protocols is as critical as the steps themselves, forming a self-validating system of laboratory safety.

Hazard Identification and Inherent Risks

This compound is an aromatic amine, a class of compounds that requires careful handling due to potential toxicity.[1][2][3] Understanding its specific hazard profile is the foundational step in designing a safe disposal workflow. Improper disposal, such as drain disposal or mixing with general waste, can lead to environmental contamination and pose a significant risk to public health.

The primary hazards associated with this compound are clearly delineated by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard Class & Category GHS Pictogram Signal Word Hazard Statement
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed.[4]
Acute Toxicity, Dermal (Category 4)GHS07 (Exclamation Mark)WarningH312: Harmful in contact with skin.
Skin Irritation (Category 2)GHS07 (Exclamation Mark)WarningH315: Causes skin irritation.[5][6]
Eye Irritation (Category 2)GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation.[5][6]
Acute Toxicity, Inhalation (Category 4)GHS07 (Exclamation Mark)WarningH332: Harmful if inhaled.
Specific target organ toxicity — single exposure (Category 3), Respiratory systemGHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation.[5][6]

The causality is clear: the compound's ability to inflict harm through ingestion, skin contact, and inhalation dictates that it must be isolated from human contact and the environment throughout its lifecycle.

Pre-Disposal Safety: Engineering Controls and PPE

Before waste is even generated, the primary control measures involve minimizing exposure. All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to control airborne concentrations.[7]

Personal Protective Equipment (PPE) is the final barrier between the researcher and the chemical. The required PPE is non-negotiable and must be worn at all times when handling the pure compound or its waste.[8][9]

  • Hand Protection : Wear chemical-resistant gloves. Nitrile gloves may be suitable for incidental contact, but for prolonged handling or in the event of a spill, heavier-duty gloves such as butyl or neoprene should be considered.[10] Always inspect gloves before use and change them immediately if contamination is suspected.[11][12]

  • Eye Protection : Chemical splash goggles are mandatory.[5][10] Safety glasses with side shields may be acceptable only when working behind the protective sash of a fume hood.[10]

  • Body Protection : A full-length laboratory coat, buttoned completely, is required.[7] Ensure that shoes are closed-toe and cover the entire foot.[12]

Waste Segregation and Containerization: The Foundation of Proper Disposal

The cardinal rule of hazardous waste management is to never mix different waste streams. This compound waste must be segregated at the point of generation.

Step-by-Step Containerization Protocol:

  • Select a Compatible Container : Use a clean, sealable container made of a material compatible with aromatic amines (e.g., glass or high-density polyethylene). The container must be in good condition, free of leaks or cracks.[13]

  • Label the Container : This is a critical regulatory requirement. From the moment the first drop of waste is added, the container must be labeled with:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound "

    • An accurate list of all constituents, including solvents and their approximate percentages.

    • The relevant hazard pictograms (e.g., GHS07 Exclamation Mark).

  • Keep the Container Closed : The container must be tightly sealed at all times, except when actively adding waste.[13][14] This prevents the release of vapors and protects against spills.

  • Store in a Designated Area : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of the generator, away from incompatible materials like strong oxidizing agents, and ideally within secondary containment.[10][14]

Disposal Decision Workflow

The path from waste generation to final disposal is a structured process. The following workflow illustrates the critical decision points for a laboratory professional.

DisposalWorkflow Disposal Decision Workflow for this compound start_node Waste Generated (Pure compound, solutions, or contaminated materials) decision1 Is this a spill cleanup? start_node->decision1 spill_materials Collect all contaminated debris (absorbents, PPE, etc.) decision1->spill_materials Yes process_waste Characterize Waste Stream (Note all solvents and solutes) decision1->process_waste No containment Place in a designated, compatible, and properly labeled 'HAZARDOUS WASTE' container. spill_materials->containment process_waste->containment storage Store container in a designated Satellite Accumulation Area (SAA). Keep container sealed. containment->storage end_node Arrange for pickup by an approved hazardous waste disposal vendor. storage->end_node

Sources

Navigating the Unseen: A Practical Guide to Handling 4-(3-Methoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical research, our primary directive is innovation, but our uncompromised foundation is safety. When approaching a compound like 4-(3-Methoxyphenoxy)aniline, for which comprehensive toxicological data may not be readily available, we must operate with informed caution. This guide is structured to provide a robust framework for its handling, grounded in the principles of chemical analogy, risk mitigation, and procedural excellence. As its structural relative, aniline, is known to be readily absorbed through the skin and is suspected of causing genetic defects and cancer, we will treat this compound with a high degree of caution.[1][2]

The Rationale of Precaution: Understanding the Risk Profile

This compound belongs to the aromatic amine class of compounds. This chemical family includes substances with known hazards, such as toxicity upon ingestion, inhalation, and dermal contact, as well as potential long-term health effects.[1][3] The Safety Data Sheet for the closely related 4-Phenoxyaniline indicates it is harmful if swallowed and causes serious eye irritation.[4] Aniline itself is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[1] Therefore, our safety protocols are designed to minimize all potential routes of exposure.

Hazard ClassPotential Risks Based on Structural Analogs (Aniline, 4-Phenoxyaniline)Recommended Action
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or inhaled.[1][4]Minimize dust generation; handle only in ventilated enclosures. Use appropriate gloves and respiratory protection.
Skin Corrosion/Irritation May cause skin irritation.[5]Avoid all skin contact through proper glove and lab coat usage.
Serious Eye Damage/Irritation Causes serious eye irritation.[4]Wear chemical splash goggles or a face shield.
Long-Term Health Hazards Suspected of causing genetic defects and cancer; may cause organ damage.[1][3]Employ stringent engineering controls and PPE to minimize chronic exposure.

Layer 1: Engineering Controls - Your Primary Defense

Before any discussion of Personal Protective Equipment (PPE), it is critical to emphasize that PPE is the last line of defense.[6] The primary method for exposure control is the use of robust engineering controls.

  • Chemical Fume Hood: All handling of this compound solid (e.g., weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood.[6][7][8] This is the most effective way to prevent inhalation of airborne particles.[8] When working in the hood, keep the sash as low as possible and conduct all operations at least 6 inches inside the sash.[6]

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[8]

Layer 2: Personal Protective Equipment - A Detailed Protocol

When engineering controls are in place, the correct selection and use of PPE provide the necessary barrier to prevent direct contact.

Hand Protection: The Critical Barrier

Aromatic amines can be absorbed through the skin, making glove selection paramount.[1][2] No single glove type protects against all chemicals, so a thoughtful selection is required.[9][10] For handling this compound, a double-gloving technique is mandated.

  • Inner Glove: A thinner nitrile glove.

  • Outer Glove: A second, thicker nitrile or neoprene glove. Nitrile offers good resistance to a range of chemicals, while neoprene is also effective against acids, caustics, and some solvents.[9][11][12]

Rationale: Double-gloving provides an additional protective layer and mitigates the risk of exposure from undetected pinholes or tears in the outer glove. Studies on aniline have shown that breakthrough times can vary significantly between glove materials.[13][14] Always inspect gloves for any sign of degradation or puncture before use.[11] Change gloves immediately if you suspect contamination and wash hands thoroughly after removal.[10][15]

Body Protection

A clean, flame-resistant lab coat with a buttoned front and snug cuffs is mandatory.[11] This protects the skin and personal clothing from contamination by dust or splashes.[8] For procedures with a higher risk of splashing, such as when transferring solutions, supplement the lab coat with a chemically resistant apron.[8][12]

Eye and Face Protection

Given that analogous compounds cause serious eye irritation, robust eye protection is non-negotiable.[4]

  • Standard Operations: Chemical splash goggles that form a seal around the eyes are required at all times.[10][12] Standard safety glasses with side shields do not offer sufficient protection against splashes or fine powders.[10]

  • High-Risk Operations: When there is a significant risk of splashing or a highly exothermic reaction, a full-face shield must be worn in addition to chemical splash goggles.[9][10][11]

Respiratory Protection

When engineering controls like a fume hood are used correctly, respiratory protection is typically not required. However, it becomes essential in specific scenarios:

  • Spill Cleanup: In the event of a spill outside of a containment hood.

  • Engineering Control Failure: If a fume hood is not operating correctly.

In these situations, a minimum of a fit-tested N95 respirator should be used to prevent the inhalation of aerosolized particles.[16]

Operational Plans: Donning and Doffing PPE

The sequence of putting on and taking off PPE is as critical as the equipment itself to prevent cross-contamination.

Donning PPE Workflow

G A 1. Lab Coat B 2. Inner Gloves A->B C 3. Outer Gloves B->C D 4. Goggles / Face Shield C->D E 5. Enter Lab / Hood Area D->E

Caption: Sequential process for correctly donning PPE.

Doffing PPE Workflow

G A 1. Remove Outer Gloves B 2. Remove Lab Coat A->B C 3. Remove Goggles / Face Shield B->C D 4. Remove Inner Gloves C->D E 5. Wash Hands Thoroughly D->E

Caption: Safe and sequential removal of PPE to prevent contamination.

Disposal Plan: Managing Contaminated Materials

All materials that come into contact with this compound must be treated as hazardous chemical waste.[16]

  • Solid Waste: This includes used gloves, bench paper, weighing papers, and contaminated consumables. Place these items into a dedicated, clearly labeled, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[16]

  • Liquid Waste: Collect all liquid waste containing the compound in a sealed, properly labeled, and chemically compatible hazardous waste container.[16]

  • Contaminated PPE: Disposable lab coats and gloves should be placed in the solid hazardous waste stream.

Never mix incompatible waste streams.[6] Store sealed waste containers in a designated, secure area away from general laboratory traffic until collection by a licensed hazardous waste disposal service.[16]

By adhering to this multi-layered safety approach—prioritizing engineering controls and supplementing them with meticulous PPE protocols—we can handle this compound with the confidence that comes from a deep and practical commitment to laboratory safety.

References

  • Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety, University of California, Berkeley. [Link]

  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]

  • Vo, E., Berardinelli, S. P., Hall, R. C., & El Ayouby, N. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. AIHAJ - American Industrial Hygiene Association, 61(6), 837-841. [Link]

  • Vo, E., Berardinelli, S. P., Hall, R. C., & el Ayouby, N. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. AIHAJ : a journal for the science of occupational and environmental health and safety, 61(6), 837–841. [Link]

  • Safety Rules in Chemical Laboratories: A Practical Guide. ChemSafetyPRO. [Link]

  • Part D: Chemical Safety Procedures for Laboratories. University of Wisconsin-La Crosse. [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]

  • Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • 3-(4-Methoxyphenoxy)aniline Product Page. Hoffman Fine Chemicals. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Prioritised substance group: Anilines. HBM4EU. [Link]

  • Pindi, P. K., Yadav, S., & Ramana, C. V. (2020). New insights into aniline toxicity: Aniline exposure triggers envelope stress and extracellular polymeric substance formation in Rubrivivax benzoatilyticus JA2. Journal of hazardous materials, 385, 121571. [Link]

  • Aniline and its salts - Evaluation statement. Australian Industrial Chemicals Introduction Scheme. [Link]

  • Wang, Y., et al. (2024). A Sustained-Release Material for Removing Aniline from Groundwater Based on Waste Foamed Polystyrene as the Encapsulating Matrix. MDPI. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Methoxyphenoxy)aniline
Reactant of Route 2
Reactant of Route 2
4-(3-Methoxyphenoxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.